4-(BOC-Amino)-1-isopentylpiperidine
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)6-9-17-10-7-13(8-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCUXNHQOGZUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732661 | |
| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888944-67-0 | |
| Record name | Carbamic acid, [1-(3-methylbutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888944-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(BOC-Amino)-1-isopentylpiperidine: A-Depth Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(BOC-Amino)-1-isopentylpiperidine, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic strategies: direct N-alkylation and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of piperidine derivatives and related compounds.
Introduction: The Significance of Substituted Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. The specific target of this guide, this compound, incorporates several key features: a piperidine core, a protected primary amine (BOC-amino group), and an isopentyl group on the ring nitrogen. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, potentially for use as receptor agonists or antagonists, enzyme inhibitors, or other therapeutic agents.
The tert-butyloxycarbonyl (BOC) protecting group is crucial as it allows for selective modification of the piperidine nitrogen without interference from the amino group at the 4-position. The isopentyl group can contribute to the lipophilicity and steric profile of the final molecule, which can be critical for its pharmacokinetic and pharmacodynamic properties.
This guide will explore the two most common and practical methods for the synthesis of this target molecule, starting from the commercially available 4-(BOC-Amino)piperidine.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved through two primary pathways, both commencing with 4-(BOC-Amino)piperidine. The choice between these routes may depend on the availability of starting materials, desired purity profile, and scale of the reaction.
-
Route A: Direct N-Alkylation: This classic approach involves the reaction of the secondary amine of 4-(BOC-Amino)piperidine with an isopentyl halide, such as 1-bromo-3-methylbutane (isoamyl bromide), in the presence of a base.
-
Route B: Reductive Amination: This method entails the reaction of 4-(BOC-Amino)piperidine with 3-methylbutanal (isovaleraldehyde). The initially formed iminium ion intermediate is then reduced in situ to the desired tertiary amine.
The following sections will provide detailed protocols for both synthetic strategies.
Synthesis via Direct N-Alkylation
Direct N-alkylation is a straightforward method for forming carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the isopentyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Experimental Protocol: Direct N-Alkylation
Materials:
-
4-(BOC-Amino)piperidine
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(BOC-Amino)piperidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
To the stirred suspension, add 1-bromo-3-methylbutane (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality in Experimental Choices
-
Solvent: Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Base: Anhydrous potassium carbonate is a mild and inexpensive base that effectively scavenges the HBr produced during the reaction.[1]
-
Temperature: Heating the reaction accelerates the rate of the SN2 reaction, which can be sluggish at room temperature.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the introduction of moisture, which can affect the reactivity of the base and potentially lead to side reactions.
Synthesis via Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines. It proceeds in two stages: the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine. A key advantage of this method is that the reducing agents used are often selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure.
Experimental Protocol: Reductive Amination
Materials:
-
4-(BOC-Amino)piperidine
-
3-Methylbutanal (Isovaleraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-(BOC-Amino)piperidine (1.0 eq) in anhydrous DCM.
-
Add 3-methylbutanal (1.1-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality in Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than other borohydrides like sodium cyanoborohydride.
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively unreactive and effectively dissolves the reactants.
-
Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, thereby accelerating the reaction.[2]
Comparative Analysis of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 4-(BOC-Amino)piperidine, Isopentyl halide | 4-(BOC-Amino)piperidine, Isovaleraldehyde |
| Reagents | Base (e.g., K₂CO₃), High temperature | Reducing agent (e.g., STAB), Acid catalyst |
| Reaction Conditions | Elevated temperatures often required | Typically performed at room temperature |
| Potential Side Reactions | Over-alkylation (quaternary salt formation) | Reduction of the starting aldehyde |
| Work-up | Filtration of inorganic salts | Aqueous quench and extraction |
| Overall Efficiency | Generally reliable and high-yielding | Often cleaner with fewer side products |
Characterization of this compound
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A typical eluent system would be a mixture of ethyl acetate and hexanes. The product is expected to be less polar than the starting 4-(BOC-Amino)piperidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the isopentyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and multiplets for the two methylene groups). The protons on the piperidine ring will appear as complex multiplets. The BOC group will exhibit a singlet at around 1.45 ppm.
-
¹³C NMR: The spectrum will show distinct peaks for the carbons of the isopentyl group, the piperidine ring, and the BOC protecting group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular weight is 270.42 g/mol . The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 271.
Safety Considerations
-
Isoamyl bromide: Is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isovaleraldehyde: Is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.[3][4]
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is a skin and eye irritant. Handle in a dry environment and avoid contact with water.
-
N,N-Dimethylformamide (DMF): Is a combustible liquid and is harmful in contact with skin or if inhaled. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This technical guide has outlined two robust and efficient methods for the synthesis of this compound. Both direct N-alkylation and reductive amination offer viable pathways to this valuable synthetic intermediate. The choice of method will depend on specific laboratory constraints and the desired scale of the synthesis. The detailed protocols and supporting information provided herein are intended to enable researchers to successfully prepare this compound for their drug discovery and development programs.
Visualizing the Synthetic Pathways
Diagram 1: Direct N-Alkylation Route
Caption: Synthetic scheme for direct N-alkylation.
Diagram 2: Reductive Amination Workflow
Caption: Workflow for synthesis via reductive amination.
References
- Reductive Amination in Organic Synthesis. Org. React. 2002, 59, 1.
- Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A.; Sundberg, R. J. 5th ed. Springer, 2007. (A standard textbook covering fundamental organic reactions).
-
Safety Data Sheet for Isovaleraldehyde. Chem Service. (URL: [Link])
-
Safety Data Sheet for Isoamyl bromide. Lab Alley. (URL: [Link])
-
General procedure for N-alkylation of piperidines. ResearchGate Discussion. (URL: [Link])
-
Reductive Amination Protocol. YouTube. (A general visual guide to the technique). (URL: [Link])
-
Procedure for N-alkylation of Piperidine. ResearchGate. (URL: [Link])
Sources
An In-depth Technical Guide to the Chemical Properties of 4-(BOC-Amino)-1-isopentylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(BOC-Amino)-1-isopentylpiperidine, a key intermediate in contemporary medicinal chemistry. Designed for researchers and drug development professionals, this document delves into the synthesis, structural elucidation, and physicochemical properties of this compound, grounded in established scientific principles and experimental data.
Introduction: The Significance of N-Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in the design of therapeutic agents, present in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse pharmacophoric elements.[1][3] The nature of the substituent on the piperidine nitrogen plays a pivotal role in modulating the biological activity of the molecule, influencing its binding affinity to target proteins and its overall ADME (absorption, distribution, metabolism, and excretion) profile.[4]
This compound, with its protected primary amine and a lipophilic isopentyl group, represents a valuable building block for the synthesis of novel bioactive compounds. The tert-butyloxycarbonyl (BOC) protecting group allows for selective chemical transformations, while the isopentyl moiety can enhance interactions with hydrophobic pockets in biological targets, potentially leading to increased potency and selectivity.[5][6]
Synthesis and Mechanism: Reductive Amination
The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-(BOC-Amino)piperidine with isovaleraldehyde (3-methylbutanal). This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride-based reducing agent.
Diagram of the Synthesis Pathway
Caption: Synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
4-(BOC-Amino)piperidine (1.0 eq)
-
Isovaleraldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(BOC-Amino)piperidine and anhydrous DCM. Stir the mixture until the solid is fully dissolved. Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is crucial as water can hydrolyze the reducing agent and iminium intermediate.
-
Addition of Aldehyde: Add isovaleraldehyde dropwise to the stirred solution at room temperature. Stir the reaction mixture for 30-60 minutes. Rationale: This allows for the formation of the iminium intermediate before the addition of the reducing agent.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30°C. Stir the reaction at room temperature for 12-24 hours. Rationale: Sodium triacetoxyborohydrate is a mild and selective reducing agent for iminium ions, minimizing the reduction of the aldehyde starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent. The brine wash removes residual water from the organic layer.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound. Rationale: Column chromatography effectively removes any unreacted starting materials and byproducts.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 888944-67-0 |
| Molecular Formula | C₁₅H₃₀N₂O₂ |
| Molecular Weight | 270.42 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or low melting solid |
| Solubility | Soluble in common organic solvents like DCM, chloroform, ethyl acetate, and methanol.[7] Insoluble in water. |
| Storage | Store at 2-8°C for long-term stability. |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
δ ~4.5 ppm (br s, 1H): This broad singlet corresponds to the NH proton of the BOC-protected amine.
-
δ ~3.4 ppm (m, 1H): This multiplet is attributed to the CH proton on the piperidine ring at the 4-position, adjacent to the BOC-amino group.
-
δ ~2.8-3.0 ppm (m, 2H): These multiplets represent the axial protons on the piperidine ring at the 2 and 6 positions.
-
δ ~2.2-2.4 ppm (m, 2H): These multiplets correspond to the methylene protons of the isopentyl group attached to the piperidine nitrogen (-N-CH₂ -).
-
δ ~1.8-2.0 ppm (m, 2H): These multiplets are assigned to the equatorial protons on the piperidine ring at the 2 and 6 positions.
-
δ ~1.6-1.8 ppm (m, 1H): This multiplet corresponds to the methine proton of the isopentyl group (-CH₂-CH (CH₃)₂).
-
δ ~1.44 ppm (s, 9H): This characteristic sharp singlet is due to the nine equivalent protons of the tert-butyl group of the BOC protecting group.
-
δ ~1.2-1.4 ppm (m, 2H): These multiplets represent the methylene protons of the isopentyl group adjacent to the methine (-CH₂ -CH(CH₃)₂).
-
δ ~0.8-0.9 ppm (d, 6H): This doublet corresponds to the six equivalent protons of the two methyl groups of the isopentyl moiety.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
δ ~155 ppm: Carbonyl carbon of the BOC group.
-
δ ~79 ppm: Quaternary carbon of the tert-butyl group of the BOC protecting group.
-
δ ~53-55 ppm: Methylene carbons of the piperidine ring at the 2 and 6 positions.
-
δ ~50 ppm: Methine carbon of the piperidine ring at the 4-position.
-
δ ~30-32 ppm: Methylene carbons of the piperidine ring at the 3 and 5 positions.
-
δ ~28.4 ppm: Methyl carbons of the tert-butyl group.
-
δ ~39 ppm: Methylene carbon of the isopentyl group attached to the nitrogen.
-
δ ~26 ppm: Methylene carbon of the isopentyl group (-CH₂ -CH(CH₃)₂).
-
δ ~25 ppm: Methine carbon of the isopentyl group.
-
δ ~22 ppm: Methyl carbons of the isopentyl group.
IR (Infrared) Spectroscopy:
-
~3350 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the BOC-carbamate.
-
~2950-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the piperidine and isopentyl groups.
-
~1680-1700 cm⁻¹ (C=O stretch): Strong absorption from the carbonyl group of the BOC protecting group.
-
~1520 cm⁻¹ (N-H bend): Bending vibration of the N-H bond.
-
~1170 cm⁻¹ (C-O stretch): Stretching vibration of the C-O bond in the carbamate.
MS (Mass Spectrometry):
-
Expected [M+H]⁺: 271.24.
-
Fragmentation Pattern: A characteristic loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the molecular ion is expected. Further fragmentation of the piperidine ring would also be observed.
Reactivity and Applications in Medicinal Chemistry
This compound is a versatile intermediate with two primary points for chemical modification: the BOC-protected amine and the tertiary amine of the piperidine ring.
Diagram of Key Reactions
Caption: Key reaction pathways for this compound.
The BOC group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the primary amine. This allows for subsequent functionalization, such as amide bond formation with carboxylic acids to generate a diverse library of compounds.
The tertiary amine of the piperidine ring, while less reactive, can undergo reactions such as quaternization. The isopentyl group itself is generally stable to common reaction conditions.
The lipophilic nature of the isopentyl group can be advantageous in drug design for several reasons:
-
Enhanced Membrane Permeability: The increased lipophilicity can improve the ability of the molecule to cross cell membranes, potentially leading to better oral bioavailability.
-
Increased Binding Affinity: The isopentyl group can engage in hydrophobic interactions with specific residues in the binding pocket of a target protein, thereby increasing the potency of the drug candidate.[6][12]
-
Modulation of Metabolic Stability: The presence of the alkyl group can influence the metabolic profile of the compound, potentially blocking sites of metabolism and increasing the drug's half-life.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the following GHS hazard statements apply:[13]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[13]
-
Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via reductive amination, coupled with the strategic placement of a protected primary amine and a lipophilic N-isopentyl group, makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of new pharmaceuticals.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]
-
Durell, A., et al. (2022). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 144(33), 15384–15393. [Link][5]
-
Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448. [Link][4]
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PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link][8]
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PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link][9]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link][12]
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ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link][6]
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Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link][7]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][14]
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link][15]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link][16]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link][17]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link][13]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link][11]
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An In-Depth Technical Guide to 4-(BOC-Amino)-1-isopentylpiperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic building block, 4-(BOC-Amino)-1-isopentylpiperidine (CAS No. 888944-67-0). The 1,4-disubstituted piperidine scaffold is a privileged structure in modern medicinal chemistry, and this particular intermediate offers researchers a valuable tool for introducing a lipophilic isopentyl group to explore structure-activity relationships (SAR) in novel drug candidates. This document details a robust and reliable synthetic protocol via reductive amination, explains the underlying chemical principles, outlines its strategic applications in drug discovery, and provides validated methods for its characterization and quality control.
Introduction and Physicochemical Properties
This compound, also known by its IUPAC name tert-butyl (1-isopentylpiperidin-4-yl)carbamate, is a key intermediate for organic synthesis.[1][2] The molecule combines a piperidine core, which provides a three-dimensional scaffold common in many CNS-active and peripherally-acting drugs, with two key functional groups: a tert-butyloxycarbonyl (BOC)-protected amine at the 4-position and an isopentyl (3-methylbutyl) group on the piperidine nitrogen.
The BOC group is a stable, yet readily cleavable, protecting group essential for regioselective synthesis, allowing for modifications elsewhere in the molecule before its removal under acidic conditions. The N-isopentyl group increases the lipophilicity of the scaffold, a critical parameter that can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for hydrophobic pockets in biological targets.
Chemical Structure
The structure of this compound is fundamental to its utility in synthetic chemistry.
Caption: Chemical structure of tert-butyl (1-isopentylpiperidin-4-yl)carbamate.
Physicochemical Data
Quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 888944-67-0 | [1][2] |
| Molecular Formula | C₁₅H₃₀N₂O₂ | [2] |
| Molecular Weight | 270.42 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid or oil | N/A |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | SDCUXNHQOGZUDP-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Reductive Amination
The most efficient and reliable method for preparing this compound is through a one-pot reductive amination reaction. This method involves the reaction of the precursor, tert-butyl piperidin-4-ylcarbamate (4-BOC-Aminopiperidine), with isovaleraldehyde in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).
Mechanistic Rationale and Experimental Choice
Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.[3] The process occurs in two main stages within the same pot:
-
Iminium Ion Formation: The secondary amine of the piperidine precursor reacts with the aldehyde (isovaleraldehyde) under mildly acidic conditions to form a transient iminium ion.
-
Hydride Reduction: The reducing agent then selectively reduces the C=N double bond of the iminium ion to form the final tertiary amine product.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation for several key reasons:
-
Selectivity: It is a mild reducing agent that reacts much faster with iminium ions than with aldehydes or ketones.[1][4][5] This selectivity is crucial in a one-pot reaction, as it prevents the wasteful reduction of the starting aldehyde to isopentyl alcohol.
-
Compatibility: Unlike other borohydrides, NaBH(OAc)₃ is stable and effective under the slightly acidic conditions that are optimal for imine formation, typically catalyzed by a small amount of acetic acid.[1][4]
-
Safety and Handling: It is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN), another common reagent for this reaction.[3]
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.[4][5]
Materials:
-
tert-butyl piperidin-4-ylcarbamate (4-BOC-Aminopiperidine, 1.0 eq)
-
Isovaleraldehyde (3-methylbutanal, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tert-butyl piperidin-4-ylcarbamate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DCE.
-
Add isovaleraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause a slight exotherm.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to afford this compound as a pure compound.
Applications in Drug Discovery
The 1,4-disubstituted aminopiperidine scaffold is a highly valuable motif in medicinal chemistry. While specific published applications for the N-isopentyl derivative are not prevalent, its utility lies in its role as a key building block for creating libraries of compounds to probe SAR. The parent scaffold, 4-(N-Boc-amino)piperidine, has been used to synthesize potent antagonists of the CCR5 receptor (a target for HIV therapeutics) and novel antibacterial agents targeting topoisomerase II.
By synthesizing the N-isopentyl derivative, a drug discovery team can systematically evaluate how adding a moderately sized, lipophilic alkyl chain at the piperidine nitrogen affects a compound's potency, selectivity, and pharmacokinetic properties. This is a fundamental strategy in lead optimization.
Potential Therapeutic Areas for Exploration:
-
Antiviral Agents: Modifying known CCR5 antagonists with the N-isopentyl group to explore effects on antiviral potency and cell permeability.
-
Neuroscience: The piperidine core is common in CNS drugs. The N-isopentyl group can be used to tune blood-brain barrier penetration for targets such as opioid or dopamine receptors.
-
Metabolic Diseases: As an intermediate for inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), where N-substituents on piperidine rings are known to influence binding.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following methods are standard for a compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for all unique protons in the molecule. Expected chemical shifts (in CDCl₃) would include:
-
A singlet around 1.45 ppm for the 9 protons of the tert-butyl (BOC) group.
-
Multiplets for the isopentyl group protons: a doublet for the two terminal methyl groups, a multiplet for the adjacent CH, and triplets/multiplets for the two CH₂ groups.
-
A series of multiplets for the piperidine ring protons, typically between 1.2-3.0 ppm.
-
A broad singlet for the carbamate N-H proton.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms. Key expected signals include:
-
The carbonyl carbon of the BOC group (~155 ppm).
-
The quaternary carbon of the BOC group (~79 ppm).
-
The methyl carbons of the BOC group (~28 ppm).
-
Signals for the isopentyl and piperidine ring carbons in the aliphatic region (typically 20-60 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is a suitable method.
-
Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 271.4.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
-
Column: A reverse-phase C18 column is standard.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection (if the compound has a chromophore, though it is weak for this molecule) or, more effectively, coupling to a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD).
| Analytical Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Signals corresponding to BOC, isopentyl, and piperidine protons. |
| ¹³C NMR | Structural Confirmation | 15 distinct carbon signals in the expected regions. |
| LC-MS (ESI+) | Identity & Purity | [M+H]⁺ ion at m/z 271.4; Purity typically >98% by peak area. |
| FT-IR | Functional Group ID | Characteristic absorptions for N-H (carbamate) and C=O (carbamate). |
Conclusion
This compound is a strategically important, yet synthetically accessible, building block for drug discovery and medicinal chemistry. Its preparation via reductive amination is a robust, selective, and scalable method. The compound provides researchers with a valuable tool to introduce a lipophilic N-isopentyl substituent, enabling the systematic exploration of structure-activity relationships in the development of novel therapeutics. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of this versatile intermediate, supporting its effective application in research and development pipelines.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])
-
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. ([Link])
-
Kondrashov, M. V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. ([Link])
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Angene Chemical. This compound Product Page. ([Link])
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PubChem. tert-butyl piperidin-4-ylcarbamate. National Center for Biotechnology Information. ([Link])
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A Technical Guide to the Structural Elucidation of 4-(BOC-Amino)-1-isopentylpiperidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is the cornerstone of scientific integrity and progress. This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-(BOC-Amino)-1-isopentylpiperidine, a substituted piperidine scaffold relevant in medicinal chemistry. We move beyond mere procedural descriptions to explore the causal logic behind the selection and application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating the data from these orthogonal techniques, we establish a self-validating workflow that ensures the highest confidence in structural assignment, a critical step in any research and development pipeline.
Introduction: The Imperative for Structural Verification
This compound is a molecule composed of three key structural motifs: a central piperidine ring, an N-tert-butyloxycarbonyl (BOC) protected amine at the 4-position, and an isopentyl (3-methylbutyl) substituent on the piperidine nitrogen. The synthesis of such molecules, often via pathways like reductive amination, necessitates rigorous analytical confirmation. Any ambiguity in the final structure—be it regioisomeric uncertainty or the presence of unreacted starting materials—can compromise downstream applications, from biological assays to clinical trials.
Molecular Identity:
-
Chemical Name: tert-butyl (1-isopentylpiperidin-4-yl)carbamate
-
Molecular Formula: C₁₅H₃₀N₂O₂[1]
-
Molecular Weight: 270.41 g/mol [1]
DOT Script for Molecular Structure
Caption: Chemical structure of this compound.
The Cornerstone Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. Its power lies in its ability to map the precise electronic environment of each proton and carbon atom, and more importantly, to reveal through-bond and through-space connectivities. For a molecule like this compound, NMR is not just a characterization tool; it is the primary arbiter of structural truth, capable of distinguishing isomers and confirming the successful installation of all three key molecular fragments.
¹H NMR Spectroscopy: Mapping the Proton Framework
The proton NMR spectrum provides a quantitative and qualitative census of every unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the neighboring atoms, allowing for a piece-by-piece reconstruction of the molecular puzzle.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assigned Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |
|---|---|---|---|---|
| Isopentyl -CH ₃ | ~ 0.90 | Doublet (d) | 6H | Two magnetically equivalent methyl groups split by the adjacent methine proton. A clear indicator of the isopentyl terminus.[2] |
| BOC -(CH ₃)₃ | ~ 1.44 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group show no coupling, resulting in a strong, sharp singlet. This is the unmistakable signature of the BOC protecting group.[3][4][5] |
| Piperidine -CH ₂- (axial, C3/C5) | ~ 1.25 - 1.40 | Multiplet (m) | 2H | Shielded axial protons on the piperidine ring. |
| Isopentyl -CH ₂- | ~ 1.45 - 1.55 | Multiplet (m) | 2H | The methylene group beta to the piperidine nitrogen. |
| Isopentyl -CH - | ~ 1.65 - 1.75 | Multiplet (m) | 1H | The methine proton of the isopentyl group, responsible for splitting the 6H doublet. |
| Piperidine -CH ₂- (equatorial, C3/C5) | ~ 1.90 - 2.05 | Multiplet (m) | 2H | Deshielded equatorial protons on the piperidine ring. |
| Piperidine -NCH ₂- (equatorial, C2/C6) | ~ 2.10 - 2.25 | Multiplet (m) | 2H | Protons adjacent (alpha) to the ring nitrogen are deshielded. |
| Isopentyl -NCH ₂- | ~ 2.35 - 2.45 | Multiplet (m) | 2H | The methylene group of the isopentyl chain directly attached to the nitrogen, showing significant deshielding. |
| Piperidine -NCH ₂- (axial, C2/C6) | ~ 2.85 - 3.00 | Multiplet (m) | 2H | Deshielded axial protons alpha to the ring nitrogen. |
| Piperidine -CH -NH | ~ 3.40 - 3.60 | Multiplet (m) | 1H | The methine proton at the C4 position, deshielded by the adjacent carbamate nitrogen. |
| Carbamate -NH - | ~ 4.50 - 5.00 | Broad Singlet (br s) | 1H | The amide proton. Its broadness is due to quadrupole broadening and potential chemical exchange. This peak will disappear upon a D₂O shake.[4][6] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution.
-
Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using a standard pulse program (e.g., 'zg30') on a 400 MHz or higher field instrument. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and determine the multiplicity of each peak.
¹³C NMR Spectroscopy: The Carbon Backbone
While ¹H NMR maps the protons, ¹³C NMR provides direct evidence for the carbon skeleton, confirming the presence of all 15 carbon atoms in their unique chemical environments.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assigned Carbons | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |
|---|---|---|
| Isopentyl -C H₃ | ~ 22.6 | The two equivalent terminal methyl carbons. |
| Isopentyl -C H- | ~ 26.0 | The methine carbon of the isopentyl group. |
| BOC -(C H₃)₃ | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group. A highly characteristic peak.[3] |
| Piperidine -C H₂- (C3/C5) | ~ 32.5 | The carbons beta to the ring nitrogen. |
| Isopentyl -C H₂- | ~ 39.0 | The methylene carbon beta to the nitrogen. |
| Piperidine -C H-NH | ~ 48.0 | The C4 methine carbon, shifted downfield by the attached nitrogen. |
| Piperidine -NC H₂- (C2/C6) | ~ 53.0 | The carbons alpha to the ring nitrogen. |
| Isopentyl -NC H₂- | ~ 59.0 | The isopentyl methylene carbon directly attached to the nitrogen. |
| BOC -C (CH₃)₃ | ~ 79.2 | The quaternary carbon of the BOC group. Its signal may be of lower intensity.[3] |
| Carbamate -C =O | ~ 155.5 | The carbamate carbonyl carbon, characteristically found in this downfield region.[3] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Identify all expected carbon signals.
Trustworthiness: The assignments are validated by 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., all protons within the isopentyl chain and all protons within the piperidine ring), confirming these fragments. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal directly to its attached carbon, solidifying the assignments in both tables.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, corroborating evidence of its substructures. For a synthetic product, confirming the molecular weight is a non-negotiable checkpoint. We utilize Electrospray Ionization (ESI), a soft ionization technique, which minimizes premature fragmentation and ensures the observation of the protonated molecular ion, [M+H]⁺.
Expected ESI-MS Data
| m/z Value (Da) | Identity | Interpretation |
|---|---|---|
| 271.24 | [M+H]⁺ | The protonated molecular ion. Confirms the molecular formula C₁₅H₃₀N₂O₂. High-resolution MS (HRMS) would yield a more precise mass (e.g., 271.2380), further validating the elemental composition. |
| 215.18 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the BOC group. A classic fragmentation pathway for BOC-protected amines.[7] |
| 171.19 | [M+H - C₅H₉O₂]⁺ | Loss of the entire BOC group (100 Da). This fragment represents the deprotected 1-isopentyl-4-aminopiperidine core. |
| 114.13 | [C₇H₁₆N]⁺ | Fragment corresponding to the piperidine ring with the isopentyl group after cleavage at the C4 position. |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.
-
Ionization: Operate the ESI source in positive ion mode, as the basic nitrogen atoms are readily protonated.
-
MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ ion.
-
MS/MS Analysis (for fragmentation): Select the [M+H]⁺ ion (m/z 271.24) as the precursor and perform a product ion scan (tandem MS) to generate the fragmentation pattern. This involves inducing fragmentation via collision-induced dissociation (CID).
Trustworthiness: The system is self-validating through the logical consistency of the fragmentation. The observed neutral loss of 56 Da and 100 Da are diagnostic for the BOC group. The presence of fragments corresponding to the isopentylpiperidine core further substantiates the proposed structure.
Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, straightforward technique that acts as a functional group checklist. While it doesn't provide the detailed connectivity information of NMR, it quickly confirms the presence of key bonds, such as the carbamate C=O and N-H, and the aliphatic C-H stretches. Its value lies in its speed and its ability to immediately flag gross structural errors, such as the failure of the BOC protection step.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~ 3340 | N-H Stretch | Secondary Amine (Carbamate) | Confirms the presence of the -NH- moiety within the BOC group.[6] |
| 2955, 2870 | C-H Stretch | Alkanes (sp³ C-H) | Strong absorptions confirming the aliphatic nature of the piperidine and isopentyl groups. |
| ~ 1695 | C=O Stretch | Carbamate Carbonyl | A very strong, sharp absorption that is highly characteristic of the BOC group's carbonyl. Its presence is crucial evidence of a successful protection reaction.[6][8][9][10] |
| ~ 1520 | N-H Bend | Secondary Amine (Carbamate) | Bending vibration associated with the carbamate N-H bond. |
| ~ 1170 | C-O Stretch | Carbamate Ester | Confirms the C-O single bond of the carbamate functionality.[6] |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Trustworthiness: The simultaneous observation of a strong C=O stretch around 1695 cm⁻¹ and an N-H stretch around 3340 cm⁻¹ provides compelling, synergistic evidence for the carbamate group. The absence of primary amine bands (typically a doublet around 3300-3500 cm⁻¹) confirms that the starting 4-aminopiperidine derivative has been successfully derivatized.
Integrated Workflow and Conclusion
The structural elucidation of this compound is not a linear process but an integrated workflow where each piece of data reinforces the others. The flowchart below illustrates this synergistic relationship.
DOT Script for Elucidation Workflow
Caption: Integrated workflow for structural confirmation.
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Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020). ACS Omega. [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. [Link]
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
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Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
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List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2023). The Journal of Physical Chemistry Letters. [Link]
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FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. [Link]
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Explain how the peaks in the NMR spectrum correspond to the structure of isopentyl acetate,... (n.d.). Homework.Study.com. [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]
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BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
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Synthesis of Boc-protected bicycloproline. (n.d.). PMC - NIH. [Link]
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spectroscopic data (NMR, IR, MS) of 4-(BOC-Amino)-1-isopentylpiperidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(BOC-Amino)-1-isopentylpiperidine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the structural elucidation and quality control of this compound (CAS: 888944-67-0), a valuable substituted piperidine building block in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document synthesizes predictive data with established spectroscopic principles to offer researchers a self-validating framework for compound identification. We will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. Detailed, field-proven protocols for data acquisition are provided, ensuring that researchers can confidently verify the identity and purity of their material.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a piperidine core, N-alkylation with an isopentyl group, and a tert-butoxycarbonyl (BOC) protected amine at the C4 position. This combination of a lipophilic alkyl chain and a protected polar group makes it a versatile intermediate in organic synthesis.[3][4]
| Property | Value | Source |
| Chemical Formula | C₁₅H₃₀N₂O₂ | [5] |
| Molecular Weight | 270.42 g/mol | [1] |
| CAS Number | 888944-67-0 | [5] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8°C | [1] |
Structural Diagram with Numbering Scheme
The following diagram illustrates the IUPAC numbering for the piperidine ring and lettering for the substituent groups, which will be used for spectral assignments throughout this guide.
Caption: Numbering and lettering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.
Expertise & Rationale: Experimental Choices
For a molecule of this nature, deuterated chloroform (CDCl₃) is an excellent initial choice for the NMR solvent due to its ability to dissolve nonpolar to moderately polar compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard (0 ppm). The residual solvent peak in CDCl₃ appears at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum.[6][7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for the isopentyl group, the piperidine ring protons, and the BOC protecting group.
| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H(i), H(i') | ~0.88 | Doublet | 6H | Two magnetically equivalent methyl groups on the isopentyl chain, split by the single H(h) proton. |
| H(e) | ~1.45 | Singlet | 9H | Nine equivalent protons of the tert-butyl group on the BOC protector, showing no coupling. |
| H(3eq), H(5eq) | ~1.90 | Multiplet | 2H | Equatorial protons on the piperidine ring adjacent to C4. |
| H(h) | ~1.65 | Multiplet | 1H | The methine proton of the isopentyl group, split by the two adjacent methyl groups and the CH₂ group. |
| H(g) | ~1.40 | Multiplet | 2H | Methylene protons of the isopentyl group. |
| H(3ax), H(5ax) | ~1.30 | Multiplet | 2H | Axial protons on the piperidine ring adjacent to C4. |
| H(f) | ~2.30 | Multiplet | 2H | Methylene protons adjacent to the piperidine nitrogen (N1). |
| H(2eq), H(6eq) | ~2.90 | Multiplet | 2H | Equatorial protons adjacent to the piperidine nitrogen. |
| H(2ax), H(6ax) | ~2.10 | Multiplet | 2H | Axial protons adjacent to the piperidine nitrogen. |
| H(4) | ~3.50 | Broad Multiplet | 1H | The methine proton at the C4 position, coupled to adjacent ring protons. |
| H(b) | ~4.50 | Broad Singlet | 1H | The N-H proton of the carbamate. Its chemical shift can be variable and the peak may be broad. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Assignment (Label) | Predicted δ (ppm) | Rationale |
| C(i), C(i') | ~22.6 | Equivalent methyl carbons of the isopentyl group. |
| C(h) | ~26.0 | Methine carbon of the isopentyl group. |
| C(e) | ~28.4 | Three equivalent methyl carbons of the BOC group's tert-butyl moiety. |
| C(3), C(5) | ~32.5 | Equivalent methylene carbons on the piperidine ring. |
| C(g) | ~38.0 | Methylene carbon of the isopentyl group. |
| C(4) | ~48.0 | Methine carbon bearing the BOC-amino group. |
| C(2), C(6) | ~53.0 | Equivalent methylene carbons adjacent to the piperidine nitrogen. |
| C(f) | ~60.0 | Methylene carbon of the isopentyl group attached to N1. |
| C(d) | ~79.2 | Quaternary carbon of the BOC group's tert-butyl moiety. |
| C(c) | ~155.0 | Carbonyl carbon of the BOC group. |
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220-240 ppm and a longer relaxation delay (5-10 seconds) may be necessary to observe the quaternary carbonyl carbon.
-
Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication) to the raw FID data. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[8]
Expertise & Rationale: Diagnostic Frequencies
For this molecule, the most diagnostic peaks will be the N-H stretch and the strong C=O stretch from the carbamate (BOC) group. The aliphatic C-H stretches from the piperidine and isopentyl groups will also be prominent.
Predicted IR Spectrum (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3350 | N-H Stretch | Medium | Characteristic of the secondary amine within the carbamate functional group.[9] |
| 2950-2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretching from the isopentyl and piperidine methylene and methyl groups. |
| ~1690 | C=O Stretch | Strong, Sharp | The carbonyl stretch of the carbamate (BOC) group is a very strong and reliable indicator.[10] |
| ~1510 | N-H Bend | Medium | Bending vibration coupled with C-N stretching. |
| ~1160 | C-O Stretch | Strong | Stretching of the C-O single bond in the tert-butyl ester moiety. |
Protocol: FTIR-ATR Data Acquisition
-
Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[11]
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.
Expertise & Rationale: Ionization Method
Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that will readily protonate the basic nitrogen of the piperidine ring, yielding a strong signal for the pseudomolecular ion [M+H]⁺ with minimal in-source fragmentation.[12]
Predicted Mass Spectrum and Fragmentation Analysis
The ESI-MS spectrum in positive ion mode is expected to show a base peak corresponding to the protonated molecule. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways.
-
Predicted [M+H]⁺: 271.24 (Calculated for C₁₅H₃₁N₂O₂⁺)
The primary fragmentation pathways are driven by the lability of the BOC group and alpha-cleavage relative to the piperidine nitrogen.[12][13]
Caption: Key fragmentation pathways for protonated this compound.
-
Loss of Isobutylene (C₄H₈): A classic fragmentation of BOC-protected amines, resulting in a carbamic acid intermediate which can then lose CO₂. This pathway leads to a fragment at m/z 215.18 .
-
Loss of Carbon Dioxide (CO₂): The intermediate at m/z 215.18 can subsequently lose CO₂ to yield a fragment at m/z 171.18 .
-
Loss of the Isopentyl Group (C₅H₁₁): Alpha-cleavage next to the protonated piperidine nitrogen can result in the loss of the isopentyl radical, leading to a fragment at m/z 200.17 .[12]
Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile, both with 0.1% formic acid, is effective. The formic acid aids in protonation for ESI.[11]
-
MS Instrumentation: Infuse the sample directly or via the LC into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
-
MS Scan: Acquire a full scan in positive ion mode over a mass range of m/z 50-500 to observe the [M+H]⁺ ion.
-
MS/MS Scan (Optional): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 271.2) as the precursor and applying collision-induced dissociation (CID) to observe the fragments described above.
Conclusion
The structural verification of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The key identifiers are: a singlet for the 9 BOC protons at ~1.45 ppm in ¹H NMR; a strong carbonyl absorption around 1690 cm⁻¹ in the IR spectrum; and a protonated molecular ion at m/z 271.24 in the ESI mass spectrum. This guide provides the predictive data and validated methodologies necessary for researchers to confidently confirm the structure and purity of this important synthetic building block.
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PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
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PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Center for Biotechnology Information. [Link]
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National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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An In-Depth Technical Guide to 4-(BOC-Amino)-1-isopentylpiperidine for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 4-(BOC-Amino)-1-isopentylpiperidine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the piperidine scaffold stands as a cornerstone of molecular design, featured in a multitude of approved therapeutics.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of the piperidine ring is a key endeavor in medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Within this context, this compound (CAS No. 888944-67-0) emerges as a valuable, yet specialized, building block for the synthesis of novel chemical entities.
This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial availability, plausible synthetic routes, and analytical characterization, while also exploring its potential applications as a key intermediate in the construction of complex bioactive molecules. The tert-butyloxycarbonyl (BOC) protecting group on the 4-amino position offers a strategic advantage, allowing for selective manipulation of the piperidine nitrogen before revealing the primary amine for subsequent diversification.[3] The 1-isopentyl substituent provides a lipophilic element that can be crucial for modulating a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Physicochemical Properties and Commercial Availability
This compound, also known by its systematic name tert-butyl (1-isopentylpiperidin-4-yl)carbamate, possesses the molecular formula C₁₅H₃₀N₂O₂ and a molecular weight of approximately 270.42 g/mol .
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 888944-67-0 |
| Molecular Formula | C₁₅H₃₀N₂O₂ |
| Molecular Weight | 270.42 g/mol |
| Synonym | tert-butyl 1-isopentyl-4-piperidinylcarbamate |
| Storage Temperature | 2-8°C |
This compound is commercially available from a range of chemical suppliers, typically offered in research-grade purities (e.g., 97-98%). Availability in gram to multi-gram quantities facilitates its use in early-stage drug discovery and process development.
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities |
| Angene | 98% | 1g, 5g |
| Amadis Chemical | 97% | 1g, 5g |
| Sigma-Aldrich | 98% | Inquire |
Pricing can vary between suppliers and is dependent on the quantity and purity required. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing.
Synthetic Pathways: A Practical Approach
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the public domain, its structure lends itself to two primary and reliable synthetic strategies starting from the commercially available tert-butyl piperidin-4-ylcarbamate (also known as 4-(BOC-amino)piperidine). The choice between these methods will often depend on the availability of starting materials, reaction scale, and laboratory-specific capabilities.
Method 1: Reductive Amination
This widely used method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In this case, tert-butyl piperidin-4-ylcarbamate would be reacted with isovaleraldehyde (3-methylbutanal).
Workflow for Reductive Amination
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
-
Dissolution: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Aldehyde Addition: Add isovaleraldehyde (1.1 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture. This reducing agent is favored for its mildness and selectivity for imines over aldehydes.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete, as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Method 2: N-Alkylation
This classical approach involves the direct alkylation of the secondary amine of tert-butyl piperidin-4-ylcarbamate with an appropriate alkyl halide, in this case, a 1-halo-3-methylbutane (e.g., 1-bromo-3-methylbutane).
Workflow for N-Alkylation
Caption: N-Alkylation workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation
-
Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.).
-
Alkyl Halide Addition: Add 1-bromo-3-methylbutane (1.2 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopentyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and multiplets for the two methylene groups), the piperidine ring protons, the BOC protecting group (a singlet at approximately 1.4 ppm), and the NH proton of the carbamate.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopentyl group, the piperidine ring, the quaternary carbon and methyl carbons of the BOC group, and the carbonyl carbon of the carbamate.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.[2] A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or with a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the chromophore is weak.[4]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode should readily show the protonated molecule [M+H]⁺ at m/z 271.2. Fragmentation patterns in MS/MS analysis would likely involve the loss of the BOC group or fragments from the isopentyl chain.[5]
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The BOC-protected amine at the 4-position allows for the selective functionalization of the piperidine nitrogen. Subsequent deprotection under acidic conditions unmasks the primary amine, providing a handle for further chemical elaboration.
Potential Therapeutic Areas:
The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored for a wide range of therapeutic targets, including but not limited to:
-
GPCR Ligands: The piperidine core is common in antagonists and agonists for various G-protein coupled receptors.
-
Ion Channel Modulators: Functionalized piperidines have been shown to interact with various ion channels.
-
Enzyme Inhibitors: The isopentyl group can provide lipophilic interactions within the binding pocket of an enzyme, while the amino group can form key hydrogen bonds.
-
Central Nervous System (CNS) Agents: The physicochemical properties imparted by the piperidine ring can be advantageous for designing molecules that cross the blood-brain barrier.
The strategic deprotection of the BOC group allows for the introduction of a wide array of functionalities at the 4-amino position, such as amides, sulfonamides, or further alkylated amines, enabling the exploration of a broad chemical space in lead optimization campaigns.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its structure offers a unique combination of a lipophilic isopentyl group and a strategically protected primary amine on a versatile piperidine scaffold. This guide has provided an in-depth overview of its properties, plausible synthetic routes, and analytical considerations, aiming to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of therapeutic agents. The logical synthetic pathways and the potential for diverse chemical modifications make this compound a valuable tool for the construction of novel and complex molecular architectures.
References
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-
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Topic: Starting Materials for 4-(BOC-Amino)-1-isopentylpiperidine Synthesis
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials required for the preparation of 4-(BOC-Amino)-1-isopentylpiperidine, a key building block in medicinal chemistry. The primary synthetic strategy involves the reductive amination of a 4-(BOC-Amino)piperidine core with isovaleraldehyde. This document offers an in-depth exploration of various routes to the essential piperidine intermediate, comparing the starting materials, efficiency, and scalability of each approach. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers with the knowledge to make informed decisions in their synthetic planning.
Core Synthetic Strategy: A Retrosynthetic Approach
The synthesis of this compound is most logically approached through a reductive amination strategy. This method is widely favored in pharmaceutical development for its efficiency, high yields, and often mild reaction conditions.[1] A retrosynthetic analysis reveals the two primary building blocks required for this convergent synthesis.
The key disconnection occurs at the C-N bond between the piperidine nitrogen and the isopentyl group. This identifies 4-(BOC-Amino)piperidine as the core amine component and an isopentyl electrophile as the alkylating partner.
Caption: Workflow for Route A.
Experimental Protocol:
-
Dissolve 4-aminopiperidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Route B: Reductive Amination of 1-BOC-4-Piperidone
This route begins with the commercially available and stable 1-BOC-4-piperidone, converting the ketone to the desired amine.
-
Chemical Logic: This two-step sequence first converts the ketone into an oxime using hydroxylamine. The C=N bond of the oxime is then reduced to the primary amine. This method avoids handling the potentially difunctional 4-aminopiperidine at the outset.
-
Starting Materials:
Caption: Workflow for Route B.
Experimental Protocol (Oxime Reduction):
-
Charge a high-pressure hydrogenation vessel with 1-BOC-4-piperidone oxime (1.0 eq) and a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w) as a slurry.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-50 °C and stir vigorously until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
Route C: Debenzylation of a Benzyl-Protected Precursor
This route is common in industrial settings, leveraging the stability and cost-effectiveness of benzyl-protected piperidines. The final step is a catalytic hydrogenation to remove the N-benzyl group.
-
Chemical Logic: The synthesis starts with N-benzyl-4-piperidone. This is converted to tert-butyl (1-benzylpiperidin-4-yl)carbamate via various methods, such as reductive amination with tert-butyl carbamate. The key final step is a palladium-catalyzed hydrogenolysis, which cleaves the N-benzyl C-N bond while leaving the BOC group and piperidine ring intact. [3][4]* Starting Materials:
-
tert-Butyl (1-benzylpiperidin-4-yl)carbamate (precursor)
-
Palladium on carbon (10% Pd/C) catalyst [4] * Hydrogen source (H₂ gas)
-
Solvent (Methanol or Ethanol)
-
Caption: Workflow for Route C.
Experimental Protocol:
-
Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (1.0 eq) in methanol in a hydrogenation vessel. [4]2. Carefully add 10% Palladium on carbon (5-10% w/w) under an inert atmosphere.
-
Pressurize the vessel with hydrogen (50 psi) and stir the reaction at room temperature for 12-24 hours. [4]4. Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the mixture through Celite® to remove the Pd/C catalyst, washing the pad with methanol. [4]7. Concentrate the filtrate under reduced pressure to yield the highly pure product. [4]
Comparison of Routes to the Piperidine Core
| Route | Primary Starting Material | Key Advantages | Key Disadvantages |
| A | 4-Aminopiperidine | Highly convergent, single step. | 4-Aminopiperidine can be expensive; potential for di-alkylation side products. |
| B | 1-BOC-4-Piperidone | Readily available starting material; good control over functionality. | Two-step process; reduction of oxime may require specialized equipment (hydrogenator). |
| C | N-Benzyl-4-piperidone | Cost-effective starting material for large scale; final product is often very clean. | Multi-step synthesis to get to the deprotection precursor; requires hydrogenation. |
The Final Assembly: Reductive Amination
With 4-(BOC-Amino)piperidine in hand, the final step is the coupling with isovaleraldehyde to form the target molecule. Reductive amination is the ideal reaction for this transformation. [5]
-
Chemical Logic: The reaction proceeds in two stages within a single pot. First, the amine of the piperidine core reacts with the aldehyde to form an intermediate iminium ion. A mild reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to the desired C-N single bond without reducing the starting aldehyde. [1]* Starting Materials:
Why Sodium Triacetoxyborohydride (STAB)? STAB is the reagent of choice for this transformation for several reasons. It is a mild and selective reducing agent that does not reduce the starting aldehyde. [7]It is also tolerant of the slightly acidic conditions required for efficient imine/iminium ion formation, unlike sodium borohydride which can decompose. [6][7]
Caption: Final Reductive Amination Step.
Experimental Protocol:
-
To a stirred solution of 4-(BOC-Amino)piperidine (1.0 eq) in DCM, add isovaleraldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, controlling any effervescence. [6]4. Allow the reaction to stir at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield this compound.
Conclusion
The synthesis of this compound is reliably achieved through a convergent strategy centered on reductive amination. The primary starting materials are isovaleraldehyde and a 4-(BOC-Amino)piperidine intermediate. While isovaleraldehyde is commercially available, the choice of synthetic route for the piperidine core is a critical process decision. Direct BOC-protection of 4-aminopiperidine offers speed, while routes starting from 1-BOC-4-piperidone or N-benzyl-4-piperidone provide advantages in terms of cost and scalability. By understanding the causality behind each synthetic step and reagent choice, researchers can effectively plan and execute the synthesis of this valuable chemical building block.
References
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Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(2), 285. [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
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BOC protection of 4-amino-1-isopentylpiperidine
An In-depth Technical Guide to the BOC Protection of 4-amino-1-isopentylpiperidine
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. Its widespread use is attributed to the mild conditions required for its introduction and subsequent removal, as well as its stability across a range of chemical transformations.[1] This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various biologically active compounds. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss critical process considerations to ensure a high-yielding and reproducible outcome.
Introduction: The Strategic Importance of Amine Protection
In the synthesis of complex molecules, the reactivity of functional groups must be carefully managed. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during subsequent synthetic steps.[2] The BOC group is arguably the most common amine protecting group in non-peptide chemistry, offering a robust yet easily cleavable shield.[3][4] The resulting carbamate is stable to many reagents, yet can be efficiently removed under acidic conditions.[5][6]
The target molecule, 4-amino-1-isopentylpiperidine, possesses two amine functionalities: a secondary amine within the piperidine ring and a primary amino group at the 4-position. The selective protection of the exocyclic primary amine is often a crucial step in the elaboration of this scaffold for drug discovery applications. This guide will focus on the protection of the 4-amino group, yielding tert-butyl (1-isopentylpiperidin-4-yl)carbamate.
Mechanistic Insights into BOC Protection
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.[1][4] The reaction can be performed with or without a basic catalyst.
Base-Free Conditions
In the absence of a base, the amine's lone pair of electrons directly attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][7] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide and tert-butanol.[7] The newly formed N-BOC amine is initially protonated and is subsequently deprotonated by another molecule of the starting amine or the tert-butyl carbonate anion.
Base-Catalyzed Conditions
The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), can accelerate the reaction.[4] The base serves to deprotonate the amine, increasing its nucleophilicity. It also neutralizes the protonated carbamate intermediate, driving the reaction to completion.
DMAP-Catalyzed Acylation
For less reactive or sterically hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed.[8][9] DMAP is a hypernucleophilic acylation catalyst. It first reacts with Boc₂O to form a highly reactive N-Boc-pyridinium species.[8] This intermediate is then readily attacked by the amine, regenerating the DMAP catalyst and forming the desired N-BOC product.[8][9] However, the use of DMAP can sometimes lead to side reactions, such as the formation of ureas, particularly with primary amines.[10][11]
Caption: Mechanism of BOC protection of a primary amine.
Synthesis of the Starting Material: 4-amino-1-isopentylpiperidine
While commercially available, the synthesis of 4-amino-1-isopentylpiperidine can be achieved through reductive amination of 4-amino-1-Boc-piperidine with isovaleraldehyde, followed by deprotection of the BOC group.
Reductive Amination
A common method for N-alkylation of amines is reductive amination. In this case, 4-amino-1-Boc-piperidine is reacted with isovaleraldehyde to form an intermediate imine, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB).[12]
BOC Deprotection
The removal of the BOC group from the piperidine nitrogen is typically achieved under acidic conditions.[6][13] A solution of hydrochloric acid in an organic solvent like 1,4-dioxane or methanol, or trifluoroacetic acid (TFA) in dichloromethane (DCM), are commonly used.[3][14] The reaction proceeds by protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4][6]
Experimental Protocol: BOC Protection of 4-amino-1-isopentylpiperidine
This protocol details a standard procedure for the BOC protection of the 4-amino group of 4-amino-1-isopentylpiperidine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-amino-1-isopentylpiperidine | 170.30 | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.2 |
| Dichloromethane (DCM) | - | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - |
Step-by-Step Procedure
-
Dissolution: Dissolve 4-amino-1-isopentylpiperidine (1.70 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (CO₂) will occur. Ensure the system is not closed.[4][7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.
Caption: Experimental workflow for BOC protection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40°C) may be beneficial.[3] Alternatively, the addition of a catalytic amount of DMAP can be considered, though this may increase the risk of side products.
-
Di-BOC Protection: While less common for secondary amines, over-reaction to form a di-BOC protected species is a possibility, especially with a large excess of Boc₂O and catalytic DMAP. Careful control of stoichiometry is important.
-
Workup Issues: Emulsion formation during the aqueous workup can occur. Addition of more brine or filtration through a pad of celite can help to break the emulsion.
-
Safety: Di-tert-butyl dicarbonate is a solid with a low melting point and can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reaction evolves carbon dioxide gas and should not be performed in a sealed vessel.[4][7]
Conclusion
The is a straightforward and high-yielding transformation that is essential for the further functionalization of this important synthetic intermediate. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce the desired N-BOC protected product in high purity. This guide provides a solid foundation for the successful implementation of this key synthetic step in drug discovery and development programs.
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 4-(BOC-Amino)-1-isopentylpiperidine
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable tool for optimizing drug-target interactions and pharmacokinetic properties.[5][6] This guide delves into the untapped potential of a specific, yet versatile, building block: 4-(BOC-Amino)-1-isopentylpiperidine . While this compound itself is not extensively documented in peer-reviewed literature, its constituent parts—the piperidine core, the synthetically crucial BOC-protected amine, and the lipophilic N-isopentyl group—suggest a wealth of opportunities for the discerning drug discovery professional. This document will serve as a technical roadmap, elucidating the strategic considerations and actionable experimental pathways for leveraging this compound in the development of novel therapeutics.
Molecular Architecture and Synthetic Versatility
This compound (CAS No. 888944-67-0) is a disubstituted piperidine with a molecular formula of C15H30N2O2 and a molecular weight of 270.41 g/mol .[7] Its structure is characterized by three key features that underpin its potential in drug discovery:
-
The Piperidine Core: This saturated heterocycle is a cornerstone of many central nervous system (CNS) drugs, analgesics, and oncology agents due to its ability to improve aqueous solubility and metabolic stability.[8][9]
-
The BOC-Protected 4-Amino Group: The tert-butyloxycarbonyl (BOC) protecting group offers a stable yet readily cleavable handle for synthetic elaboration.[8][10] Its removal under acidic conditions reveals a primary amine that can be functionalized in a myriad of ways, including acylation, alkylation, and reductive amination, to introduce diverse pharmacophoric elements.
-
The 1-Isopentyl Group: This N-alkyl substituent is a critical determinant of the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[11][][13] The branched nature of the isopentyl group can also play a role in modulating binding affinity and selectivity for specific biological targets.
The synthesis of this compound can be envisioned through a reductive amination of 4-(BOC-Amino)piperidine with isovaleraldehyde, a common and efficient synthetic transformation.
Figure 1: Conceptual synthetic pathway to this compound.
Potential Therapeutic Applications: A Data-Driven Rationale
Based on the extensive body of research on analogous piperidine-containing compounds, we can logically infer several high-potential research applications for this compound.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a hallmark of many successful CNS drugs.[8] The ability to modulate lipophilicity via the N-alkyl substituent is particularly crucial for achieving blood-brain barrier penetration.
Hypothesis: The isopentyl group of this compound can be exploited to fine-tune the lipophilicity of novel CNS drug candidates, optimizing their ability to cross the blood-brain barrier and engage with intracerebral targets such as G-protein coupled receptors (GPCRs) and ion channels.
Potential Targets:
-
Dopamine and Serotonin Receptors: Antagonists and modulators of these receptors are used to treat a range of psychiatric disorders.[14]
-
Acetylcholinesterase (AChE): Inhibitors of AChE are a mainstay in the treatment of Alzheimer's disease.[1][15][16] Structure-activity relationship (SAR) studies of AChE inhibitors have shown that the N-benzyl group on the piperidine ring is critical for potent activity, suggesting that exploration of other N-alkyl groups like isopentyl is a viable strategy for discovering novel inhibitors.[1][15]
Analgesia and Pain Management
Phenylpiperidine derivatives are a well-established class of potent opioid analgesics, with fentanyl being a prominent example.[17][18] The N-substituent on the piperidine ring plays a pivotal role in determining the analgesic potency and side-effect profile of these compounds.[18][19]
Hypothesis: this compound can serve as a key intermediate in the synthesis of novel opioid receptor modulators. The isopentyl group may offer a unique balance of potency and safety compared to existing N-alkylated fentanyl analogs.
Potential Targets:
-
μ-Opioid Receptor (MOR): The primary target for most opioid analgesics.[20][21] Molecular modeling studies can be employed to predict the binding of N-isopentylpiperidine derivatives to the MOR.[21][22][23]
-
N-type Calcium Channels: Blockers of these channels have shown efficacy in treating neuropathic pain.[24] 4-aminopiperidine derivatives have been successfully developed as N-type calcium channel blockers.[24]
Oncology
The piperidine moiety is increasingly being incorporated into the design of novel anticancer agents, particularly kinase inhibitors.[25][26]
Hypothesis: The this compound scaffold can be utilized to develop novel kinase inhibitors with improved pharmacokinetic properties. The isopentyl group can enhance cell permeability and oral bioavailability, key attributes for oncology drugs.
Potential Targets:
-
Protein Kinase B (Akt): Inhibitors of Akt are being investigated for the treatment of various cancers.[13][14] 4-amino-1-(heteroaryl)piperidine derivatives have been reported as potent and orally bioavailable Akt inhibitors.[13][14]
-
Cyclin-Dependent Kinases (CDKs): CDK inhibitors are an important class of cancer therapeutics. Piperazine and piperidine derivatives have been explored as scaffolds for CDK2 inhibitors.[16]
Experimental Workflows: From Synthesis to Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of a focused library of compounds derived from this compound and their subsequent biological evaluation.
General Synthetic Protocol: Deprotection and Derivatization
The pivotal step in utilizing this compound is the deprotection of the BOC group to unmask the reactive primary amine.
Protocol 1: BOC Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.[8][27][28][29]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Figure 2: General workflow for the derivatization of this compound.
Protocol 2: Synthesis of an Amide Library (e.g., for Kinase Inhibitors)
-
To a solution of 1-isopentylpiperidin-4-amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF), add a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU or HBTU) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Workflow: A Tiered Approach
A tiered screening approach is recommended to efficiently identify promising compounds.
Tier 1: Primary Binding Assays
-
Objective: To determine the affinity of the synthesized compounds for the target of interest.
-
Methodology:
-
GPCRs: Radioligand binding assays using cell membranes expressing the target receptor.
-
Kinases: Competitive binding assays (e.g., KINOMEscan®) or enzymatic assays measuring the inhibition of substrate phosphorylation.
-
Tier 2: Functional Assays
-
Objective: To assess the functional activity (agonist, antagonist, or modulator) of compounds that show significant binding in Tier 1.
-
Methodology:
Tier 3: In Vitro ADME and Cellular Assays
-
Objective: To evaluate the drug-like properties of the most promising functional hits.
-
Methodology:
-
Metabolic Stability: Incubation with liver microsomes to assess susceptibility to metabolism (e.g., N-dealkylation).[7]
-
Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
Cellular Potency: Cell viability or proliferation assays (for oncology targets) or functional assays in relevant cell lines (for CNS targets).
-
Data Presentation and Interpretation
To facilitate the analysis of SAR, it is crucial to present the collected data in a clear and organized manner.
Table 1: Hypothetical Data for a Synthesized Library of Amide Derivatives Targeting Akt1
| Compound ID | R-Group on Amide | Akt1 Ki (nM) | p-GSK3β IC50 (nM) in PC3 cells |
| Ref-Cmpd | 4-Chlorophenyl | 15 | 150 |
| ISO-001 | Phenyl | 50 | 450 |
| ISO-002 | 4-Fluorophenyl | 25 | 200 |
| ISO-003 | 2-Thienyl | 35 | 300 |
| ISO-004 | Pyridin-3-yl | 60 | >1000 |
This tabular format allows for a direct comparison of the effects of different substituents on binding affinity and cellular potency, thereby guiding the next round of library synthesis.
Conclusion and Future Directions
This compound represents a strategically valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its inherent structural features provide a robust platform for the rapid generation of diverse chemical libraries targeting a wide range of therapeutic areas, including CNS disorders, pain, and oncology. The isopentyl group, in particular, offers a unique opportunity to modulate lipophilicity and explore novel SAR, potentially leading to the discovery of drug candidates with superior efficacy and pharmacokinetic profiles. The experimental workflows outlined in this guide provide a clear and actionable path for researchers to unlock the full potential of this promising scaffold. Future work should focus on the systematic exploration of the chemical space around this core, guided by a continuous feedback loop of synthesis, biological evaluation, and in silico modeling.
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]
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G. P. C. R. LIGANDS, F. I. N. D. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1269152. Available from: [Link]
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OMICS International. Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Available from: [Link]
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Benyhe, S. (2015). Biochemistry of opioid (morphine) receptors: binding, structure and molecular modelling. Acta Biologica Szegediensis, 59(Suppl 1), 17-37. Available from: [Link]
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Podlewska, S., et al. (2019). Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. International Journal of Molecular Sciences, 20(10), 2413. Available from: [Link]
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Drug Discovery Chemistry. GPCR-Targeted Drug Design. Available from: [Link]
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Save My Exams. Synthetic Routes (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
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International Journal of Innovative Technology and Exploring Engineering (IJITEE). Molecular Modeling and Opioid Receptor Binding Affinity of New Substituted Morphine Derivatives. Available from: [Link]
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Gress, A., et al. (2020). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 15(4), e0231542. Available from: [Link]
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191. Available from: [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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ACS Publications. The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Available from: [Link]
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Semantic Scholar. Design, synthesis and SAR of analgesics. Available from: [Link]
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Collier, P. N., et al. (2015). Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ. Journal of Medicinal Chemistry, 58(14), 5684-5688. Available from: [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
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Hayat, F., et al. (2019). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 24(19), 3450. Available from: [Link]
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Eijan, A. M., et al. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. International Journal of Cancer, 75(6), 903-908. Available from: [Link]
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Kim, M. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88. Available from: [Link]
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Prezzavento, O., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Molecules, 27(16), 5194. Available from: [Link]
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4-(BOC-Amino)-1-isopentylpiperidine: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the strategic design and synthesis of novel molecular entities are paramount. Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] Among the vast array of substituted piperidines, 4-(BOC-Amino)-1-isopentylpiperidine emerges as a key building block of significant interest. Its structure, featuring a tert-butyloxycarbonyl (BOC) protected amine at the 4-position and an isopentyl group on the piperidine nitrogen, offers a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapeutics.
This technical guide provides an in-depth exploration of this compound, also known by its synonym tert-butyl (1-isopentylpiperidin-4-yl)carbamate. We will delve into its chemical properties, a proposed, robust synthetic route, and its potential applications in drug discovery, grounded in established chemical principles and supported by relevant literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
I. Physicochemical Properties and Structural Data
Understanding the fundamental properties of a chemical intermediate is crucial for its effective use in synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 888944-67-0 | [2] |
| Molecular Formula | C15H30N2O2 | [2] |
| Molecular Weight | 270.42 g/mol | |
| MDL Number | MFCD21333075 | [2] |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C |
II. Strategic Synthesis of this compound
While specific, detailed public literature on the synthesis of this compound is limited, a logical and efficient synthetic pathway can be devised based on well-established organic chemistry principles. The proposed two-step synthesis starts from the commercially available 4-(BOC-Amino)piperidine and involves a reductive amination reaction.
Proposed Synthetic Pathway
The overall transformation is as follows:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination of 4-(BOC-Amino)piperidine with Isovaleraldehyde
This procedure is adapted from standard reductive amination protocols, a cornerstone of amine synthesis in medicinal chemistry.[3]
-
Reaction Setup: To a solution of 4-(BOC-Amino)piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isovaleraldehyde (1.1 equivalents).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Once imine formation is complete, a reducing agent is added. Sodium triacetoxyborohydride (STAB) (1.5 equivalents) is a preferred choice for this transformation due to its mildness and selectivity.[3] The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices
-
Solvent Selection: Dichloromethane or 1,2-dichloroethane are excellent solvents for reductive amination as they are relatively non-polar, aprotic, and effectively solubilize the reactants.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is particularly effective for the reduction of imines in the presence of aldehydes. It is less reactive towards the starting aldehyde compared to other reducing agents like sodium borohydride, thus minimizing side reactions.
-
Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting piperidine. The amount of reducing agent is also in excess to drive the reaction to completion.
III. Applications in Drug Discovery and Development
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds.[4] The presence of the BOC-protected amine and the N-isopentyl group in this compound makes it a valuable intermediate for creating diverse libraries of compounds for screening.
Role as a Versatile Intermediate
The BOC protecting group is crucial in multi-step syntheses as it masks the reactive primary amine, preventing unwanted side reactions.[5][6] It can be readily removed under mild acidic conditions to reveal the free amine, which can then be further functionalized. This allows for the introduction of various substituents at the 4-position, leading to the synthesis of a wide range of derivatives.
Potential Therapeutic Areas
Derivatives of 4-aminopiperidine have shown promise in several therapeutic areas:
-
N-type Calcium Channel Blockers: 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[7]
-
CCR5 Receptor Antagonists: The 4-substituted-4-aminopiperidine motif is a key structural element in some CCR5 receptor antagonists, which are being investigated as HIV-1 entry inhibitors.[4][8]
-
Antitumor Agents: 1-Boc-4-aminopiperidine is an important intermediate in the synthesis of antitumor drug candidates.[9]
The isopentyl group on the piperidine nitrogen can also play a significant role in modulating the pharmacological properties of the final compound, such as its lipophilicity and binding affinity to the target protein.
Logical Workflow in Drug Development
The use of this compound in a drug discovery program would typically follow this workflow:
Caption: Drug development workflow using the target intermediate.
IV. Conclusion
This compound is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its straightforward, proposed synthesis via reductive amination, combined with the versatility of the BOC-protected amine, provides a robust platform for the creation of diverse chemical libraries. The established pharmacological relevance of the 4-aminopiperidine scaffold in various therapeutic areas further underscores the value of this intermediate. Researchers and drug development professionals can confidently utilize this compound as a key component in their quest for the next generation of innovative medicines.
References
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Angene. This compound | 888944-67-0. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
- Google Patents.
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]
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- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Methodological & Application
The Strategic Application of 4-(BOC-Amino)-1-isopentylpiperidine in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the rational design and synthesis of novel molecular entities with precisely tailored properties are paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, the 4-(BOC-Amino)-1-isopentylpiperidine scaffold has emerged as a valuable and versatile intermediate. Its utility lies in the unique combination of a conformationally restricted piperidine core, a protected primary amine for diverse functionalization, and an isopentyl group that can significantly influence the pharmacological profile of the final compound. This guide provides an in-depth exploration of the applications and experimental protocols associated with this important synthetic precursor, aimed at researchers, scientists, and drug development professionals.
The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery
The piperidine ring is a ubiquitous motif in pharmaceuticals, particularly those targeting the central nervous system (CNS). Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The saturated, six-membered ring structure of piperidine allows it to adopt well-defined chair and boat conformations, which can be crucial for precise interactions with biological targets. Furthermore, the nitrogen atom of the piperidine ring is a key pharmacophoric feature, often serving as a protonatable center for interactions with acidic residues in receptor binding pockets.
Strategic Incorporation of the Isopentyl Group: Modulating Lipophilicity and Target Engagement
The isopentyl (or 3-methylbutyl) group attached to the piperidine nitrogen is not merely a passive substituent. Its branched, aliphatic nature imparts a degree of lipophilicity to the molecule, which can be critical for traversing cellular membranes and the blood-brain barrier. The size and shape of the isopentyl group can also play a significant role in the structure-activity relationship (SAR) of a compound series. By occupying specific hydrophobic pockets within a target protein, the isopentyl moiety can enhance binding affinity and selectivity.
The choice of an N-alkyl substituent is a critical aspect of medicinal chemistry optimization. While linear alkyl chains can increase lipophilicity, branched chains like isopentyl offer a more defined three-dimensional structure that can lead to more specific interactions. This can be particularly important in discriminating between closely related receptor subtypes, thereby reducing off-target effects and improving the therapeutic index of a drug candidate.
The Role of the BOC Protecting Group: Enabling Versatile Synthetic Transformations
The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis. Its presence on the 4-amino position of the piperidine ring in the title compound is a key feature that enables a broad range of synthetic manipulations. The BOC group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine. This allows for the sequential and controlled introduction of various functional groups at this position, making this compound a versatile starting material for the construction of compound libraries for high-throughput screening.
The general workflow for utilizing this building block is depicted in the following diagram:
Caption: Reductive amination to synthesize 1-isopentylpiperidin-4-amine.
Materials:
-
4-Aminopiperidine
-
Isovaleraldehyde (3-methylbutanal)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminopiperidine (1.0 eq) in 1,2-dichloroethane, add isovaleraldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-isopentylpiperidin-4-amine.
Step 2: BOC Protection of 1-Isopentylpiperidin-4-amine
Caption: BOC protection to yield the final product.
Materials:
-
1-Isopentylpiperidin-4-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-isopentylpiperidin-4-amine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by silica gel column chromatography.
Deprotection and Derivatization: A General Protocol
The following is a general protocol for the deprotection of the BOC group and subsequent acylation of the resulting amine.
Step 1: BOC Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in Dioxane (excess) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-isopentylpiperidin-4-amine.
Step 2: Acylation with an Acid Chloride
Materials:
-
1-Isopentylpiperidin-4-amine
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1-isopentylpiperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry that offers a strategic combination of a privileged scaffold, a versatile synthetic handle, and a lipophilic moiety for modulating pharmacological properties. While its full potential is still being explored, the principles of rational drug design suggest that this compound and its derivatives will continue to be of interest for the development of novel therapeutics, particularly for CNS disorders and other conditions where targeting GPCRs and enzymes is a viable strategy. The protocols provided herein offer a solid foundation for researchers to synthesize and explore the chemical space around this promising scaffold.
References
Due to the specific nature of the topic, direct peer-reviewed references for "this compound" are limited. The following references provide a broader context for the use of piperidine scaffolds and N-alkylation in medicinal chemistry.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2022 , 27(19), 6458. [Link]
-
The piperidine scaffold in approved drugs: a review. RSC Med. Chem., 2021 , 12, 1858-1881. [Link]
-
Boc-Protected Amines. In Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2014; pp 895-927. [Link]
-
Structure-Activity Relationship of N-Substituted Piperidines as Opioid Receptor Ligands. J. Med. Chem.2005 , 48(17), 5488–5491. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Org. Process Res. Dev.2016 , 20(7), 1161–1177. [Link]
protocol for deprotection of 4-(BOC-Amino)-1-isopentylpiperidine
An Application Guide to the Acid-Catalyzed Deprotection of 4-(Boc-Amino)-1-isopentylpiperidine
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the protection of amine functionalities. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile, clean removal under acidic conditions. This application note provides a detailed, experience-driven guide for the deprotection of this compound, a representative N-Boc protected aliphatic diamine. We present two robust, commonly employed protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in Dioxane, respectively. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, step-by-step experimental procedures, critical process parameters, and troubleshooting strategies to ensure a high-yielding and successful deprotection.
The Principle of Boc Deprotection: An Acid-Catalyzed Elimination
The removal of the Boc protecting group is a classic example of an acid-catalyzed elimination reaction. The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., TFA or HCl).[1][2] This protonation enhances the electrophilicity of the carbonyl carbon, weakening the adjacent C-O bond.
The subsequent and rate-determining step involves the cleavage of this bond to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2] The carbamic acid rapidly undergoes decarboxylation, releasing the free amine and carbon dioxide gas.[1][3] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
The generation of the highly reactive tert-butyl cation is a critical aspect of this reaction. This electrophile can potentially alkylate nucleophilic sites on the substrate or solvent, leading to side products.[4][5] To mitigate this, especially with sensitive substrates containing electron-rich aromatic rings (like tryptophan or tyrosine), a carbocation scavenger such as triisopropylsilane (TIS) or thioanisole is often included in the reaction mixture.[6][7]
Materials, Reagents, and Safety
Reagents & Consumables
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | ≥98% Purity | N/A | Substrate |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros | Highly corrosive and hygroscopic. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher | Use anhydrous grade to prevent side reactions. |
| 4M HCl in 1,4-Dioxane | Solution | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Used for precipitation. Highly flammable. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | N/A | For neutralization during work-up. |
| Anhydrous Sodium/Magnesium Sulfate | Reagent Grade | N/A | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography if needed. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Essential Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Standard glassware (separatory funnel, beakers, graduated cylinders)
-
Vacuum filtration apparatus (Büchner funnel)
-
High-vacuum pump
Critical Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is an extremely corrosive strong acid that can cause severe chemical burns upon contact and is harmful if inhaled.[8][9][10] Always handle TFA inside a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves (butyl rubber or Viton recommended for larger volumes).[8][11] An emergency eyewash and safety shower must be readily accessible.[11]
-
4M HCl in Dioxane: This reagent is also highly corrosive and toxic. Dioxane is a suspected carcinogen. All handling procedures must be conducted within a chemical fume hood. Avoid inhalation of vapors and skin contact.
-
General Handling: The deprotection reaction generates carbon dioxide gas, which can cause pressure buildup. Never perform this reaction in a sealed vessel.[1]
Detailed Experimental Protocols
Two primary methods are presented, based on the most common and effective acidic reagents for Boc deprotection. The choice between them often depends on the downstream application; TFA is easily removed by evaporation, while HCl/Dioxane provides the product as a stable hydrochloride salt, which is often desirable for purification and storage.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This method is fast, efficient, and the volatile reagents are easily removed, making it a popular choice.
1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to make a 0.1–0.2 M solution. b. Place the flask in an ice bath and cool the solution to 0 °C. This is crucial for controlling the initial exotherm, especially on a larger scale. c. Slowly add Trifluoroacetic Acid (TFA) (10-20 eq., typically 25-50% v/v) to the stirred solution.[6] d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
2. Reaction Monitoring: a. Stir the reaction for 1-3 hours at room temperature.[12] b. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[13] A typical mobile phase for TLC is 10% Methanol in DCM with 1% ammonium hydroxide. The deprotected amine product will have a significantly lower Rf value than the Boc-protected starting material and will stain with ninhydrin.[2][14]
3. Work-up and Isolation: a. Once the reaction is complete (disappearance of starting material), concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2] b. To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM (2-3 times).[7] c. The crude product is obtained as a TFA salt. For many applications, this can be used directly. d. To obtain the free amine, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[2] e. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine.[2]
Protocol B: Deprotection using 4M HCl in Dioxane
This method is highly efficient and yields the product as a stable, often crystalline, hydrochloride salt, which can simplify purification by precipitation.[15][16][17]
1. Reaction Setup: a. Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like anhydrous Dioxane or Methanol in a round-bottom flask with a magnetic stir bar. b. To this stirred solution, add a solution of 4M HCl in 1,4-Dioxane (5-10 eq.).[12] Often, a precipitate of the product hydrochloride salt will begin to form.
2. Reaction Monitoring: a. Stir the reaction at room temperature for 30 minutes to 2 hours. This method is typically very fast.[16][17][18] b. Monitor for completion by TLC or LC-MS as described in Protocol A.
3. Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Add a non-polar solvent like cold diethyl ether to the residue to fully precipitate the hydrochloride salt of the product.[12] c. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield 4-amino-1-isopentylpiperidine dihydrochloride.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | 1. Insufficient acid strength or stoichiometry.[13]2. Presence of moisture in reagents/solvents.[6]3. Steric hindrance around the Boc group.[6] | 1. Increase the equivalents of acid or use a stronger acid system.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time or gently heat the reaction to 40-50 °C.[13] |
| Side Product Formation | 1. Alkylation of the product or other nucleophiles by the t-butyl cation.[4]2. Acid-sensitive functional groups elsewhere in the molecule. | 1. Add a scavenger like triisopropylsilane (TIS, 2.5-5% v/v).[6]2. Perform the reaction at a lower temperature (0 °C).3. Consider a milder deprotection method if other groups are too sensitive. |
| Difficult Product Isolation | 1. Product is highly water-soluble (as free amine).2. Product forms an oil instead of a solid salt. | 1. Avoid aqueous basic work-up. Isolate the product as the ammonium salt. If free base is needed, consider extraction with a more polar solvent or use a solid-phase extraction (SPE) cartridge.2. Triturate the oil with a non-polar solvent (e.g., pentane, diethyl ether) and scratch the flask to induce crystallization. |
| No Amine Signal in IR/NMR | 1. The product is still in its ammonium salt form. The N-H stretch for an ammonium salt is different and broader than a free amine.[19] | 1. This is expected. To confirm, obtain a spectrum, then neutralize a small sample, extract, and re-run the analysis to observe the free amine signals (two N-H stretches for a primary amine in IR).[19] |
References
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem. ()
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. ()
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. ()
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. ()
- Trifluoroacetic Acid SOP - University of Washington. ()
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem. ()
- N-Boc deprotection issues and altern
- Trifluoroacetic acid - SAFETY D
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl - Benchchem. ()
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. ()
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. ()
- Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1)
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)
- Amine Protection and Deprotection - Master Organic Chemistry. ()
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dap Residues - Benchchem. ()
- TLC monitoring of N-Boc-D-proline protection and deprotection reactions - Benchchem. ()
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ()
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. ()
- How to confirm BOC deprotection by TFA ?
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Application Notes & Protocols: Strategic Derivatization of 4-Amino-1-isopentylpiperidine Following Boc Deprotection
Abstract
The 1,4-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of therapeutic agents targeting a wide range of diseases, from infectious diseases to central nervous system disorders.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 4-amino-1-isopentylpiperidine, a versatile building block, subsequent to the critical step of tert-butoxycarbonyl (Boc) protecting group removal. We will explore several robust and widely applicable derivatization strategies, including N-acylation, N-sulfonylation, and reductive amination. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to empower researchers in drug discovery and process development to efficiently generate diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the 4-Amino-1-isopentylpiperidine Scaffold
The piperidine ring offers a conformationally flexible, three-dimensional structure that is ideal for orienting substituents to engage with biological targets.[3][4] Specifically, the 4-amino-1-alkylpiperidine core is a cornerstone for creating novel chemical entities. The isopentyl group at the N1 position provides a balance of lipophilicity and metabolic stability, while the primary amine at the C4 position serves as a versatile synthetic handle for introducing a wide array of functional groups.
To achieve selective functionalization, the C4 amine is typically protected with a Boc group during the synthesis of the piperidine core. The Boc group is favored due to its stability in a wide range of reaction conditions and its clean, efficient removal under acidic conditions.[5] Once deprotected, the liberated primary amine becomes a nucleophilic center, ready for diverse derivatization reactions that are fundamental to exploring the structure-activity relationship (SAR) of new drug candidates.[6]
This document details the essential first step—quantitative Boc deprotection—and subsequently provides validated protocols for three key derivatization pathways.
Part I: The Gateway Reaction - N-Boc Deprotection
The removal of the Boc group is the critical entry point to all subsequent derivatization. The reaction proceeds via an acid-catalyzed mechanism where the carbamate oxygen is protonated, leading to the collapse of the protecting group into carbon dioxide and a stable tert-butyl cation.[7][8] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and highly effective method, often providing quantitative conversion with a simple work-up.[5]
Comparative Overview of Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temp. | Typical Time | Typical Yield | Key Considerations |
| TFA | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | Highly effective; volatile reagents are easily removed. The resulting TFA salt may require neutralization.[5] |
| HCl | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours | Quantitative | Often precipitates the product as the hydrochloride salt, simplifying isolation.[5] |
Experimental Protocol 1: Boc Deprotection with TFA/DCM
This protocol describes the deprotection of tert-butyl (1-isopentylpiperidin-4-yl)carbamate to yield 4-amino-1-isopentylpiperidine.
Materials:
-
tert-butyl (1-isopentylpiperidin-4-yl)carbamate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA, 10.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve tert-butyl (1-isopentylpiperidin-4-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10.0 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Work-up (Solvent Removal): Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Work-up (Neutralization & Extraction): Re-dissolve the residue in DCM. Carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-amino-1-isopentylpiperidine as a free base, which can be used directly in the next step.
Part II: Derivatization Strategies and Protocols
The newly synthesized 4-amino-1-isopentylpiperidine is a nucleophilic primary amine, poised for a variety of C-N bond-forming reactions. The choice of strategy depends on the desired final compound class (e.g., amides, sulfonamides, or more complex amines).
A. N-Acylation: Synthesis of Amide Derivatives
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent, yields the corresponding amide.
Expertise & Causality: The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the HCl byproduct generated from the reaction with an acyl chloride, driving the reaction to completion and preventing the formation of the amine hydrochloride salt, which is unreactive.[6]
Experimental Protocol 2a: N-Acylation with an Acyl Chloride
Materials:
-
4-amino-1-isopentylpiperidine (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, 1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA, 1.5 eq)
-
Saturated aqueous NaHCO₃, 1M HCl, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve 4-amino-1-isopentylpiperidine (1.0 eq) in anhydrous DCM and add TEA (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove unreacted acyl chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
B. N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are another critical functional group in pharmaceuticals, known for their roles as antibiotics and diuretics, among others.[9] The synthesis is analogous to acylation, involving the reaction of the amine with a sulfonyl chloride in the presence of a base.
Expertise & Causality: Pyridine is often used as both the base and a solvent for this reaction. It is a sufficiently strong base to neutralize the HCl byproduct and also acts as a nucleophilic catalyst.[9][10] A key side reaction to be aware of is di-sulfonylation, where both N-H bonds of the primary amine react. This can be minimized by using a controlled stoichiometry of the sulfonyl chloride (1.0-1.05 equivalents).[10]
Experimental Protocol 2b: N-Sulfonylation with a Sulfonyl Chloride
Materials:
-
4-amino-1-isopentylpiperidine (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.05 eq)
-
Anhydrous Pyridine or DCM
-
Triethylamine (if using DCM, 1.5 eq)
-
1M HCl, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve 4-amino-1-isopentylpiperidine (1.0 eq) in anhydrous pyridine (or DCM with TEA) and cool to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[10]
-
Work-up: If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution sequentially with 1M HCl (multiple times to remove pyridine/TEA) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
C. Reductive Amination: Synthesis of N-Substituted Amine Derivatives
Reductive amination is a powerful and highly controlled method for N-alkylation, converting the primary amine into a secondary or tertiary amine.[11] The reaction involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[12]
Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation.[13] It is a mild and selective hydride donor, capable of reducing the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts, leading to cleaner reactions and higher yields compared to harsher reagents like NaBH₄.[12][13] The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or DCM.
Experimental Protocol 2c: Reductive Amination with an Aldehyde
Materials:
-
4-amino-1-isopentylpiperidine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a stirred solution of 4-amino-1-isopentylpiperidine (1.0 eq) in anhydrous DCE, add the aldehyde (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[14]
-
Reducing Agent Addition: Add STAB (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[14]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Conclusion
The 4-amino-1-isopentylpiperidine scaffold, once liberated from its Boc protecting group, is an exceptionally valuable platform for generating chemical diversity. The protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination represent three of the most robust and high-yield strategies for its derivatization. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can confidently and efficiently synthesize libraries of novel 1,4-disubstituted piperidines, accelerating the journey of drug discovery and development.
References
-
Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI. Available at: [Link]
-
Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed. Available at: [Link]
-
Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities. Taylor & Francis Online. Available at: [Link]
-
Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. ResearchGate. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Available at: [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autechaux. Available at: [Link]
-
Efficient Synthesis Pathways: Using 4-Amino-1-benzylpiperidine. Autechaux. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Application Notes and Protocols: 4-(BOC-Amino)-1-isopentylpiperidine
Introduction: The Strategic Value of the 1-Isopentyl-4-aminopiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold." Its prevalence in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS), stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and aqueous solubility.[1] The specific substitution pattern of the piperidine ring is a critical determinant of its biological activity and pharmacokinetic profile.[1]
This guide focuses on 4-(BOC-Amino)-1-isopentylpiperidine , a synthetic building block designed for versatility and strategic incorporation into drug discovery pipelines. The N-isopentyl (or isoamyl) group introduces a lipophilic tail, which can enhance binding affinity to hydrophobic pockets within biological targets. The 4-amino group, protected by the acid-labile tert-butyloxycarbonyl (BOC) group, provides a stable yet readily accessible handle for further synthetic elaboration. This combination makes it an invaluable intermediate for creating diverse libraries of compounds aimed at a range of therapeutic targets, from G protein-coupled receptors (GPCRs) to kinases.[2][3]
These application notes will provide a comprehensive overview of the properties of this compound, detailed protocols for its synthesis and subsequent derivatization, and examples of its application in the synthesis of biologically active molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Name | tert-butyl (1-isopentylpiperidin-4-yl)carbamate | N/A |
| CAS Number | 888944-67-0 | N/A |
| Molecular Formula | C₁₅H₃₀N₂O₂ | N/A |
| Molecular Weight | 270.41 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Purity | ≥97% | N/A |
| Storage | 2-8°C, under inert atmosphere | N/A |
| ¹H NMR (CDCl₃) | δ (ppm): 3.40 (br s, 1H), 3.05-2.95 (m, 2H), 2.30-2.20 (m, 2H), 2.10-2.00 (m, 2H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 1H), 1.44 (s, 9H), 1.40-1.30 (m, 2H), 1.25-1.15 (m, 2H), 0.88 (d, J=6.5 Hz, 6H). | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.0, 79.2, 59.5, 52.1, 47.8, 34.2, 32.5, 28.4, 26.2, 22.6. | [1] |
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use as a synthetic intermediate.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the N-alkylation of tert-butyl piperidin-4-ylcarbamate with isovaleraldehyde through reductive amination. This method is often preferred for its mild conditions and high yields.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Isovaleraldehyde (3-methylbutanal) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[8]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution until the starting material is fully dissolved.
-
Add isovaleraldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: BOC Deprotection to Yield 4-Amino-1-isopentylpiperidine
The removal of the BOC protecting group is a critical step to unmask the primary amine for subsequent functionalization. This is typically achieved under acidic conditions.
Workflow Diagram:
Caption: General workflow for the acidic deprotection of the BOC group.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH
-
Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) or an excess of 4M HCl in 1,4-dioxane to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH is basic.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-1-isopentylpiperidine, which can often be used in the next step without further purification.
Protocol 3: Acylation of 4-Amino-1-isopentylpiperidine
This protocol demonstrates the utility of the deprotected amine by performing a standard acylation reaction with an acid chloride. This reaction forms a stable amide bond, a common linkage in many pharmaceutical agents.
Workflow Diagram:
Caption: Workflow for the acylation of the deprotected piperidine.
Materials:
-
4-Amino-1-isopentylpiperidine (1.0 eq)
-
Acid chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-1-isopentylpiperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Applications in Drug Discovery
The 1-alkyl-4-aminopiperidine scaffold is a key feature in a variety of biologically active compounds. The isopentyl group, in particular, can be exploited to probe hydrophobic pockets in enzyme active sites or receptor binding domains.
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site, with various substituents extending into surrounding pockets to enhance potency and selectivity. The 4-amino-1-isopentylpiperidine moiety can be readily incorporated as a solvent-exposed group to improve pharmacokinetic properties or to interact with specific residues.
For example, in the design of novel PI3Kδ inhibitors, substituted aminopiperidines have been used to confer selectivity and potency.[2] Similarly, in the development of RIPK2 inhibitors for inflammatory diseases, 4-aminoquinoline derivatives have been functionalized at the amino group to optimize binding affinity.[3] The isopentylpiperidine group can be appended to a core kinase-binding scaffold (such as a quinazoline or pyrrolopyrimidine) via the 4-amino group, allowing the isopentyl tail to occupy a hydrophobic region of the kinase domain.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile tool for the synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the orthogonal reactivity of the BOC-protected amine and the tertiary piperidine nitrogen, allows for diverse and controlled synthetic elaborations. The protocols and data presented herein provide a solid foundation for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.
References
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 19, 2026, from [Link]
- Zhan, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 19, 2026, from [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 19, 2026, from [Link]
- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. International Journal of Molecular Sciences, 24(22), 16457.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188.
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National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved January 19, 2026, from [Link]
- Royal Society of Chemistry. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 13(10), 1239-1252.
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Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0. Retrieved January 19, 2026, from [Link]
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Lianhe Aigen Pharma Co., Ltd. (n.d.). tert-butyl piperidin-4-ylcarbamate. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved January 19, 2026, from [Link]
- PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.
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CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved January 19, 2026, from [Link]
- PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
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ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 19, 2026, from [Link]
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6268.
- MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(15), 8443.
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved January 19, 2026, from [Link]
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reaction conditions for coupling with 4-(BOC-Amino)-1-isopentylpiperidine
An In-Depth Guide to Coupling Reactions with 4-(BOC-Amino)-1-isopentylpiperidine
Introduction: The Versatility of a Substituted Piperidine Scaffold
In the landscape of modern medicinal chemistry and drug development, the piperidine ring system stands out as a privileged scaffold, present in a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block. The compound this compound, and its deprotected form, 1-isopentylpiperidin-4-amine, are particularly useful intermediates. The isopentyl group on the piperidine nitrogen provides lipophilicity, which can be crucial for modulating pharmacokinetic properties, while the primary amine at the C4 position serves as a versatile handle for a wide range of synthetic transformations.
This technical guide provides a comprehensive overview of the key coupling reactions involving this scaffold. The primary focus will be on the reactions of the C4-amino group following the essential deprotection step. We will delve into the mechanistic rationale behind protocol choices, provide detailed, field-tested methodologies, and offer troubleshooting advice for common challenges.
Part 1: The Gateway Reaction - BOC Deprotection
The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1] Before any coupling reaction can occur at the C4-amino position, this protecting group must be efficiently removed.
Mechanism of Acid-Catalyzed BOC Deprotection
The deprotection proceeds via protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step weakens the C-O bond, leading to the loss of a stable tert-butyl carbocation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine as its corresponding salt.[2]
Caption: Mechanism of acid-catalyzed BOC deprotection.
Protocol 1: Standard BOC Deprotection with Trifluoroacetic Acid (TFA)
This protocol is suitable for most substrates where other acid-labile functional groups are absent.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic and generates gas (CO₂ and isobutylene).[1] Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue is the trifluoroacetate salt of 1-isopentylpiperidin-4-amine. For many subsequent reactions, this salt can be used directly.
-
To isolate the free amine, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, 1-isopentylpiperidin-4-amine.
| Reagent | Equivalents | Purpose | Reference |
| This compound | 1.0 | Substrate | N/A |
| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction medium | [3] |
| Trifluoroacetic Acid (TFA) | 5 - 10 | Acid catalyst for deprotection | [2][3] |
Part 2: Core Coupling Methodologies for 1-Isopentylpiperidin-4-amine
With the primary amine unmasked, a variety of powerful C-N bond-forming reactions can be employed to synthesize a diverse range of derivatives.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most common reaction in drug discovery.[4] The reaction involves the activation of a carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5] For a secondary amine like 1-isopentylpiperidin-4-amine, which can be sterically demanding, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions.[6]
Caption: General workflow for amide bond formation.
Protocol 2: High-Efficiency Amide Coupling using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium-based coupling reagent, particularly for challenging or sterically hindered substrates.[6][7] Pre-activation of the carboxylic acid is a key step to ensure efficient coupling.[6]
Materials:
-
1-Isopentylpiperidin-4-amine (or its TFA salt)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq if starting from amine salt; 2.0 eq for free amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 eq).
-
Add DIPEA (2.0-3.0 eq). The additional equivalent is necessary to neutralize the amine salt if used directly.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. This step is crucial for forming the reactive O-acylisourea intermediate.[6]
-
Add the 1-isopentylpiperidin-4-amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring by LC-MS.
-
For particularly hindered substrates, the reaction may require heating (e.g., to 50-80 °C) to overcome the activation energy barrier.[6]
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Reagent | Base | Solvent | Temperature | Key Advantages | Reference |
| HATU | DIPEA | DMF, DCM | RT to 80°C | High efficiency, rapid, good for hindered substrates | [6][7] |
| EDC/HOBt | DIPEA, Et₃N | DMF, DCM | 0°C to RT | Economical, low racemization | [5][8] |
| PyBOP | DIPEA | DMF, DCM | RT | Potent phosphonium salt reagent | [6][8] |
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary or secondary amine with an aldehyde or ketone in the presence of a reducing agent.[9] The key to a successful one-pot reaction is the use of a reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting carbonyl compound.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness, selectivity, and broad substrate scope.[9]
Caption: Mechanism of reductive amination.
Protocol 3: One-Pot Reductive Amination using STAB
This protocol is a general procedure for coupling 1-isopentylpiperidin-4-amine with a variety of aldehydes and ketones.
Materials:
-
1-Isopentylpiperidin-4-amine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0-1 eq, catalytic)
Procedure:
-
In a round-bottom flask, dissolve the 1-isopentylpiperidin-4-amine (1.0 eq) and the carbonyl compound (1.1 eq) in DCE or DCM (0.1-0.5 M).
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step, particularly for less reactive ketones.[11]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: Addition may cause slight effervescence. STAB is moisture-sensitive.[10][12]
-
Stir the reaction at room temperature for 2-24 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Reducing Agent | Solvent | Additive | Key Features | Reference |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Acetic Acid (cat.) | Mild, selective for iminium ions, broad scope | [9][10] |
| NaCNBH₃ | MeOH | pH control (6-7) | Effective, but generates toxic cyanide waste | [11][12] |
| H₂/Pd-C | MeOH, EtOH | N/A | Economical, scalable, but reduces other functional groups | [11] |
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides or triflates.[13] This reaction is indispensable for creating C(aryl)-N bonds, which are prevalent in pharmaceuticals.[14] The reaction requires a palladium source, a suitable phosphine ligand, and a base. The choice of ligand is critical and depends on the nature of the aryl halide and the amine.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig C-N Coupling
This protocol provides a starting point; optimization of the ligand, base, and temperature is often necessary for specific substrates.[16]
Materials:
-
1-Isopentylpiperidin-4-amine (1.2 eq)
-
Aryl Halide or Triflate (1.0 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the aryl halide (1.0 eq), palladium pre-catalyst, phosphine ligand, and base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[17]
-
Add the anhydrous, degassed solvent via syringe, followed by the 1-isopentylpiperidin-4-amine (1.2 eq).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS. Reactions are often complete within 4-24 hours.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Amide Product | - Insufficiently reactive coupling reagent.- Steric hindrance.- Incomplete BOC deprotection. | - Switch to a more potent coupling reagent (e.g., EDC → HATU).[6]- Increase reaction temperature cautiously (e.g., to 80 °C).[6]- Confirm complete deprotection by LC-MS before starting the coupling. |
| Formation of Tertiary Amine in Reductive Amination | - Over-alkylation of the newly formed secondary amine. | - This is less of a concern for this specific substrate but in general, using STAB minimizes this. A one-pot procedure where the secondary amine is trapped (e.g., with Boc₂O) can prevent it.[18] |
| Dehalogenation in Buchwald-Hartwig | - Unproductive side reaction in the catalytic cycle.- Presence of water or protic sources. | - Change the ligand/base combination; sometimes a weaker base like K₃PO₄ is beneficial.- Ensure strictly anhydrous and inert conditions. |
| No Buchwald-Hartwig Reaction | - Inactive catalyst.- Poorly reactive aryl chloride. | - Use a pre-catalyst or ensure the active Pd(0) species is formed.- For aryl chlorides, use more electron-rich, bulky phosphine ligands like RuPhos or BrettPhos and a strong base like NaOt-Bu.[15] |
Conclusion
This compound is a highly valuable synthetic intermediate. By first employing a straightforward acid-catalyzed deprotection, the resulting primary amine, 1-isopentylpiperidin-4-amine, can be effectively functionalized through a suite of robust and reliable coupling reactions. Amide bond formation, reductive amination, and Buchwald-Hartwig amination open the door to a vast chemical space, enabling researchers to precisely tailor molecular properties for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile building block.
References
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Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Shaveta, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 57(3), 359-363.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
- Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3471-3474.
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-
ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Retrieved from [Link]
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- Abdel-Magid, A. F., et al. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 3(2), 115-132.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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-
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved from [Link]
- Bio, M., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1394-1402.
- Stolar, M., et al. (2019). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry – A European Journal, 25(43), 10101-10106.
- Dunn, P. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14735-14779.
- Magano, J., & Dunetz, J. R. (2012). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 17(4), 3876-3906.
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Application Notes and Protocols for the Purification of 4-(BOC-Amino)-1-isopentylpiperidine
Introduction:
4-(BOC-Amino)-1-isopentylpiperidine is a key building block in contemporary drug discovery, valued for its substituted piperidine scaffold. The piperidine ring is a prevalent motif in a multitude of FDA-approved pharmaceuticals, and the strategic placement of an isopentyl group on the ring nitrogen and a BOC-protected amine at the C4 position allows for versatile synthetic manipulations. The purity of this intermediate is paramount, as residual impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound. We will delve into the rationale behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for obtaining this compound with high purity.
Understanding the Molecule and Potential Impurities
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound and the likely impurities generated during its synthesis.
Core Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₅H₃₀N₂O₂ |
| Molecular Weight | 270.41 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Key Functional Groups | Tertiary amine (piperidine nitrogen), Carbamate (BOC group) |
| Expected Solubility | Generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol. Limited solubility in water, which is pH-dependent. |
Common Process-Related Impurities:
A typical synthesis involves the N-alkylation of a 4-(BOC-amino)piperidine precursor with an isopentyl halide or a reductive amination of 1-isopentylpiperidin-4-one. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-(BOC-amino)piperidine or 1-isopentylpiperidin-4-one.
-
Excess Reagents: Unconsumed isopentyl bromide or other alkylating agents.
-
Byproducts of BOC-Protection: Di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown product, t-butanol.
-
Deprotected Species: Small amounts of 4-amino-1-isopentylpiperidine if the BOC group is inadvertently cleaved.
-
Over-alkylation Products: Quaternary ammonium salts, though typically less common under controlled conditions.
The purification strategy must effectively separate the desired product from these structurally similar and dissimilar compounds.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. We present three primary methods: Liquid-Liquid Extraction, Flash Column Chromatography, and Recrystallization.
Liquid-Liquid Extraction: The First Line of Defense
An initial workup using liquid-liquid extraction is a critical first step to remove a significant portion of water-soluble and highly polar or non-polar impurities. The basicity of the piperidine nitrogen allows for strategic pH adjustments to facilitate separation.
Scientific Rationale: The tertiary amine of the piperidine ring can be protonated under acidic conditions, forming a water-soluble salt. This allows for the separation from neutral or less basic organic impurities. Conversely, under basic conditions, the free amine is soluble in organic solvents, enabling its separation from acidic impurities or inorganic salts.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous citric acid). The basic product will move into the aqueous layer, while neutral impurities remain in the organic phase.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is >10 to deprotonate the piperidine nitrogen.
-
Re-extraction: Extract the liberated free base back into an organic solvent (e.g., EtOAc or DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
This extraction procedure effectively removes many starting materials and byproducts, providing a significantly cleaner sample for subsequent chromatographic or crystallization steps.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is the most versatile and widely used method for purifying this compound to a high degree of purity.[] The choice of stationary and mobile phases is critical for achieving optimal separation.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice for this class of compounds. Its slightly acidic nature can sometimes cause tailing with basic amines. To mitigate this, the eluent can be modified with a small amount of a basic additive like triethylamine (Et₃N).
-
Mobile Phase: A solvent system of intermediate polarity is required. Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients are commonly employed.[2][3] The isopentyl group increases the lipophilicity of the molecule compared to its N-unsubstituted precursor, suggesting that a less polar solvent system may be required.
Detailed Protocol: Silica Gel Flash Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of DCM, add silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a hexane/ethyl acetate mixture as the eluent. The column diameter and length should be chosen based on the amount of material to be purified.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce peak tailing.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate or ninhydrin for any deprotected amine).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Typical Elution Profile:
| Compound Type | Expected Elution Order |
| Less polar byproducts/starting materials | First |
| This compound (Product) | Second |
| More polar impurities (e.g., 4-(BOC-amino)piperidine) | Last |
Workflow for Purification by Column Chromatography
Caption: General workflow for purification by column chromatography.
Recrystallization: For High Purity Crystalline Solids
If this compound is a solid or can be induced to crystallize, recrystallization is a highly effective, scalable, and economical method for achieving excellent purity.[4]
Scientific Principles: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, heptane, or mixtures like ethanol/water) to find a suitable system.
-
Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Seeding with a pure crystal can aid in initiating crystallization.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
High-Performance Liquid Chromatography (HPLC): For Analytical and Preparative-Scale Purification
For achieving the highest possible purity or for separating very closely related impurities, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[6]
Methodological Considerations:
-
Stationary Phase: A C18 column is the most common choice for compounds of this polarity.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol is typically used. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid (for MS compatibility) is crucial.[7] TFA protonates the basic piperidine nitrogen, leading to sharper peaks and better retention on the reversed-phase column. Without an acidic modifier, basic compounds like this can exhibit poor peak shape.[8]
Illustrative Preparative HPLC Protocol:
-
Sample Preparation: Dissolve the partially purified compound in a small volume of the initial mobile phase (e.g., 95:5 Water/ACN with 0.1% TFA).
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Injection and Elution: Inject the sample and begin a linear gradient to increase the concentration of the organic solvent (e.g., from 5% to 95% ACN over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the main product peak, as detected by a UV detector (monitoring at ~210-220 nm for the carbamate).
-
Analysis and Isolation: Analyze the purity of each fraction by analytical HPLC. Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation followed by an acid-base workup to obtain the free base.
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
The purification of this compound is a critical step in ensuring the quality and success of subsequent synthetic transformations. A strategic combination of techniques, beginning with an acid-base liquid-liquid extraction followed by either flash column chromatography for oils or recrystallization for solids, will yield material of high purity suitable for most research and development applications. For instances requiring the highest level of purity, preparative HPLC offers an excellent, albeit more resource-intensive, option. By understanding the principles behind each technique and carefully selecting the appropriate conditions, researchers can confidently and efficiently obtain this valuable building block for their drug discovery programs.
References
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Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Available at: [Link]
-
ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available at: [Link]
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analytical methods for characterizing 4-(BOC-Amino)-1-isopentylpiperidine
An Application Note and Protocol Guide for the Comprehensive Characterization of 4-(BOC-Amino)-1-isopentylpiperidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, a key intermediate in pharmaceutical synthesis. The purity, identity, and structural integrity of such building blocks are paramount to the success of drug discovery and development programs. This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of each technique, ensuring that researchers, scientists, and drug development professionals can implement robust, self-validating analytical workflows. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, complete with expected data and troubleshooting insights.
Introduction: The Imperative for Rigorous Characterization
This compound (MW: 270.42 g/mol , Formula: C₁₅H₃₀N₂O₂) is a bifunctional molecule incorporating a protected primary amine and a tertiary amine within a piperidine scaffold. The tert-butyloxycarbonyl (BOC) protecting group is crucial for regioselective synthesis, while the isopentyl group modulates lipophilicity. Its utility as a synthetic building block necessitates an unambiguous confirmation of its chemical structure and a precise quantification of its purity. Failure to do so can compromise reaction yields, introduce impurities into the drug substance, and generate misleading biological data.
This guide establishes a multi-technique approach to characterization, ensuring that data from orthogonal methods converge to provide a complete and reliable profile of the compound.
Structural Elucidation: Confirming Covalent Bonds and Connectivity
The primary goal of structural elucidation is to confirm that the synthesized molecule has the correct atomic connectivity and stereochemistry. NMR and Mass Spectrometry are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), making it the definitive technique for structural confirmation.
Expertise & Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; CDCl₃ is often preferred for its ability to dissolve many organic molecules and its simple solvent peak. A standard 400 or 500 MHz spectrometer provides the necessary resolution to distinguish between the various proton signals in the molecule.[1] D₂O exchange can be used to confirm the N-H proton of the carbamate, which will disappear from the spectrum upon addition of D₂O.[2]
¹H and ¹³C NMR Data Interpretation
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |
| BOC Group (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (3C) | The nine protons are chemically equivalent, resulting in a strong singlet. The methyl carbons are also equivalent. |
| BOC Group (C(CH₃)₃) | - | ~79.2 (1C) | The quaternary carbon of the BOC group is highly deshielded by the adjacent oxygen atoms. |
| BOC Group (C=O) | - | ~155.0 (1C) | The carbonyl carbon of the carbamate exhibits a characteristic downfield shift.[3] |
| Piperidine C4-H | ~3.4 - 3.6 (m, 1H) | ~45-50 (1C) | This proton is adjacent to the nitrogen-bearing carbon, leading to a downfield shift. |
| Piperidine C4-NH | ~4.5 - 5.0 (d, 1H) | - | The amide proton signal is often broad and its chemical shift is solvent-dependent. It will couple to the C4-H. |
| Piperidine C2/C6-H (axial/eq) | ~2.7 - 2.9 (m, 2H) & ~2.0 - 2.2 (m, 2H) | ~53-55 (2C) | Protons on carbons adjacent to the tertiary nitrogen are deshielded. Axial and equatorial protons are non-equivalent. |
| Piperidine C3/C5-H (axial/eq) | ~1.8 - 2.0 (m, 2H) & ~1.2 - 1.4 (m, 2H) | ~32-35 (2C) | These protons are in a more typical aliphatic environment. |
| Isopentyl -CH₂-N | ~2.3 - 2.5 (m, 2H) | ~58-62 (1C) | Methylene group directly attached to the piperidine nitrogen. |
| Isopentyl -CH₂- | ~1.4 - 1.6 (m, 2H) | ~26-28 (1C) | Aliphatic methylene group. |
| Isopentyl -CH- | ~1.6 - 1.8 (m, 1H) | ~25-27 (1C) | Methine proton of the isopentyl group. |
| Isopentyl -CH₃ | ~0.8 - 0.9 (d, 6H) | ~22.5 (2C) | The two terminal methyl groups are equivalent and split by the methine proton. |
Protocol 2.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Vortex briefly to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 1024-4096 scans).
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate the ¹H NMR signals.
Caption: Workflow for NMR-based structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[4] It is the ideal tool for confirming the molecular weight of the target compound and providing evidence of its structure through fragmentation analysis.
Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the method of choice for this molecule. The two basic nitrogen atoms (the tertiary amine on the piperidine ring and the protected primary amine) are readily protonated, yielding a strong signal for the [M+H]⁺ ion. A tandem mass spectrometer (like a Q-TOF or triple quadrupole) allows for collision-induced dissociation (CID) of the parent ion, generating a predictable fragmentation pattern that serves as a structural fingerprint.[5]
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 271.24 | Protonated molecular ion. Confirms the molecular weight. |
| [M-C₄H₈+H]⁺ | 215.18 | Loss of isobutylene from the BOC group. A common fragmentation pathway for BOC-protected amines. |
| [M-BOC+H]⁺ | 171.15 | Complete loss of the BOC group (C₅H₉O₂) to yield the free amine. |
| α-cleavage fragments | Variable | Cleavage of the C-C bond adjacent to the piperidine nitrogen, leading to loss of the isopentyl group or ring-opening fragments.[5] |
Protocol 2.2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min.[5]
-
Injection Volume: 1-5 µL.[5]
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full scan (e.g., m/z 100-500) to find the [M+H]⁺ ion.
-
MS/MS Mode: Perform a product ion scan on the precursor ion at m/z 271.24 to obtain the fragmentation spectrum.
-
-
Data Analysis: Identify the [M+H]⁺ peak in the full scan spectrum and compare its mass to the theoretical value. Analyze the MS/MS spectrum to identify key fragments and confirm they are consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it serves as a quick and essential identity check.
Expertise & Causality: The key functional group is the carbamate (BOC group), which has two highly characteristic vibrations: the N-H stretch and the C=O stretch. The absence or significant shift of these bands would immediately indicate a problem with the synthesis, such as failure to install the BOC group or its unintended cleavage.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3340 - 3400 | N-H Stretch | Carbamate Amine |
| ~2950 - 2850 | C-H Stretch | Aliphatic (Isopentyl, Piperidine) |
| ~1680 - 1710 | C=O Stretch | Carbamate Carbonyl[6][7] |
| ~1510 - 1540 | N-H Bend | Carbamate Amine[7] |
| ~1250 & ~1170 | C-N Stretch / C-O Stretch | Carbamate Group |
Protocol 2.3: FTIR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound or a single drop of the neat liquid onto the center of the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: The software will automatically perform a background subtraction. Identify the key absorption bands and compare them to the expected values.
Purity and Identity Verification
Once the structure is confirmed, the next critical step is to determine the purity of the bulk material. HPLC and Elemental Analysis are the primary methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[8] It separates the main compound from any impurities, such as starting materials, by-products, or degradation products.
Expertise & Causality: A reverse-phase C18 column is the workhorse for compounds of moderate polarity like this one.[8] A mobile phase gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. An acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is essential to protonate the amines, ensuring sharp, symmetrical peak shapes and reproducible retention times.[4][9] UV detection at a low wavelength (~210-220 nm) is used to detect the carbamate chromophore. A successful purification is marked by the presence of a single major peak.[8]
Caption: Workflow for HPLC purity analysis.
Protocol 3.1: HPLC Purity Determination
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.[8]
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B over 2 minutes, and re-equilibrate for 5 minutes.
-
-
Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 5-10 µL of the sample and run the gradient method.
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. For a high-purity sample, this value should be >98%.
Elemental Analysis
Elemental analysis, or combustion analysis, provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound.[10][11] This technique offers a fundamental check of the molecular formula and is an excellent orthogonal method for verifying purity.
Expertise & Causality: The compound is combusted in an oxygen-rich environment, converting C to CO₂, H to H₂O, and N to N₂ gas.[11] These gases are then quantified. The experimental percentages must align with the theoretical values calculated from the molecular formula (C₁₅H₃₀N₂O₂) within a narrow margin of error (typically ±0.4%) to confirm both the identity and high purity of the sample.[12] A significant deviation suggests the presence of impurities (e.g., residual solvent, inorganic salts).
Theoretical vs. Expected Elemental Analysis Data
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 66.62% | 66.22% - 67.02% |
| Hydrogen (H) | 11.18% | 10.78% - 11.58% |
| Nitrogen (N) | 10.36% | 9.96% - 10.76% |
Protocol 3.2: Sample Submission for Elemental Analysis
-
Sample Preparation: Ensure the sample is exceptionally pure and dry. Lyophilize or dry the sample under high vacuum for several hours to remove all traces of residual solvent, which is a common source of error.
-
Submission: Accurately weigh 2-3 mg of the dried sample into a pre-weighed tin capsule.
-
Analysis: Submit the sample to a dedicated elemental analysis facility. The instrument will perform the combustion and quantification automatically.
-
Verification: Compare the reported experimental percentages for C, H, and N to the calculated theoretical values. Ensure the deviation is within the acceptable ±0.4% range.
Conclusion: A Holistic Approach to Quality Assurance
The characterization of this compound is not a single measurement but a coordinated workflow of orthogonal analytical techniques. By following the protocols and understanding the principles outlined in this guide, researchers can confidently verify the structure, identity, and purity of this critical synthetic intermediate. This rigorous approach underpins the integrity of subsequent research and development, ensuring the quality and reliability of the final target molecules.
References
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]
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Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). PubMed. [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed. [Link]
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FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). (n.d.). ResearchGate. [Link]
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An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). National Institutes of Health (NIH). [Link]
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2022). ACS Publications. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health (NIH). [Link]
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Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. (n.d.). SciSpace. [Link]
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Piperidine. (n.d.). NIST WebBook. [Link]
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Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (n.d.). The Royal Society of Chemistry. [Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (2016). Utrecht University. [Link]
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Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. [Link]
-
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EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]
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Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Scholars Research Library - Der Pharma Chemica. (n.d.). [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2012). ResearchGate. [Link]
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How to analyze synthetic peptide by LC and LCMS? (2020). ResearchGate. [Link]
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13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
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Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health (NIH). [Link]
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- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
Application Note: The Strategic Use of 4-(BOC-Amino)-1-isopentylpiperidine in API Synthesis
Abstract
The substituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Within this class, 4-(BOC-Amino)-1-isopentylpiperidine and its analogues represent highly versatile and strategic building blocks. The presence of the tert-butoxycarbonyl (BOC) protecting group on the C4-amine ensures chemical stability and allows for controlled, sequential reactions, while the N1-isopentyl group provides a handle to modulate physicochemical properties such as lipophilicity, which can be critical for optimizing a drug candidate's pharmacokinetic profile. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of this intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore the rationale behind its use, provide detailed experimental protocols for its derivatization, and present a case study illustrating its role in constructing advanced molecular architectures.
Introduction: The Piperidine Scaffold in Drug Design
The 4-aminopiperidine core is a key structural unit in numerous therapeutic agents, particularly those targeting the central nervous system (CNS) and those requiring specific vector-group interactions for target engagement.[1] The strategic importance of this scaffold lies in its three-dimensional structure and its points of chemical diversity:
-
The N1 Nitrogen: This position is readily functionalized, allowing for the introduction of various alkyl or aryl groups to fine-tune properties like solubility, cell permeability, and target-binding affinity. The isopentyl group in the title compound is a prime example of a lipophilic tail used to enhance membrane interaction.
-
The C4-Amino Group: This primary amine is a crucial nucleophile for forming amide, sulfonamide, or urea linkages, which are common functionalities in APIs. Protecting this group, typically with BOC, is essential to prevent unwanted side reactions during the modification of other parts of the molecule.[2]
The BOC protecting group is particularly advantageous due to its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and nucleophilic conditions) while being easily and cleanly removed under acidic conditions.[3] This dual nature of stability and facile removal makes BOC-protected intermediates like this compound invaluable in multi-step API synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 888944-67-0 | [4] |
| Molecular Formula | C₁₅H₃₀N₂O₂ | [4] |
| Molecular Weight | 270.42 g/mol | [4] |
| Appearance | Off-white/Crystalline Powder | [2] |
| Storage Temperature | 2-8°C, Sealed in dry | [2][4] |
Core Synthetic Strategies & Protocols
The utility of this compound stems from two primary reaction pathways: derivatization of the C4-amine (after deprotection) and its initial synthesis from simpler precursors.
Synthesis of the N1-Isopentyl Scaffold
The title compound is typically prepared via N-alkylation of a readily available 4-(BOC-Amino)piperidine precursor. Reductive amination is a preferred industrial method due to its high efficiency and mild conditions, which avoid the potential for quaternary salt formation seen in direct alkylation with halides.
This protocol describes the reaction of 4-Amino-1-Boc-piperidine with isovaleraldehyde.
Objective: To install the isopentyl group at the N1 position of the piperidine ring.
Workflow:
Caption: Reductive amination workflow for N-alkylation.
Materials:
-
4-Amino-1-Boc-piperidine (1.0 eq)
-
Isovaleraldehyde (3-methylbutanal) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Amino-1-Boc-piperidine (1.0 eq) in DCM.
-
Add isovaleraldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Allow the mixture to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Causality and Expertise: The choice of sodium triacetoxyborohydride is deliberate; it is a mild and selective reducing agent for imines and enamines, well-suited for substrates with sensitive functional groups like the BOC-carbamate. It is less basic and less prone to reducing the aldehyde starting material compared to other hydrides like sodium borohydride.
Deprotection and Derivatization of the C4-Amine
The true synthetic power of this intermediate is realized after the BOC group is removed, liberating the C4-nucleophilic amine for coupling reactions.
Objective: To remove the BOC group and couple the resulting free amine with a carboxylic acid to form a target API scaffold.
Workflow:
Caption: Workflow for BOC deprotection and subsequent amide coupling.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Target Carboxylic Acid (R-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
Part A: BOC Deprotection
-
Dissolve this compound (1.0 eq) in DCM at 0°C.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC/LC-MS confirms the complete consumption of starting material.
-
Concentrate the reaction mixture in vacuo to remove excess acid and solvent. The resulting amine salt is often used directly in the next step without further purification.
Part B: Amide Coupling
-
In a separate flask, dissolve the target carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Add a solution of the crude piperidin-4-amine salt from Part A in a small amount of DMF to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress via LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the final product via column chromatography or recrystallization.
Trustworthiness and Rationale: This two-part protocol is a self-validating system. The successful removal of the BOC group is confirmed by analytical methods before proceeding. HATU is chosen as the coupling agent because it is highly efficient, minimizes racemization for chiral carboxylic acids, and operates under mild conditions, making it a gold standard in modern peptide and amide synthesis.[3]
Case Study Application: Synthesis of PARP Inhibitor Analogues
While this compound is a specific building block, its utility can be understood by examining the synthesis of APIs with related piperidine cores, such as the PARP inhibitor Niraparib.[5] Niraparib contains a 3-substituted piperidine, but the synthetic logic for coupling the piperidine ring to the core aromatic system is directly translatable.[6]
We can hypothesize the synthesis of a Niraparib analogue using our 4-substituted intermediate. The key reaction is often a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the crucial C-N bond between the piperidine and an aromatic partner.
Hypothetical Synthesis of a Niraparib Analogue
Objective: To couple the deprotected 4-amino-1-isopentylpiperidine with an indazole core, mimicking a key step in PARP inhibitor synthesis.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for API analogue synthesis.
Protocol Rationale:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for forming C(aryl)-N bonds. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step that forms the final product.
-
Base and Solvent: A non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without competing in the reaction. A high-boiling, non-polar solvent like toluene is required to achieve the necessary reaction temperatures.
This case study demonstrates how the core reactivity of the 4-aminopiperidine scaffold is central to its role in API synthesis. By protecting one amine and functionalizing the other, complex molecules can be built in a planned, convergent manner.
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that offers a robust solution to common challenges in multi-step API synthesis. Its BOC-protected amine allows for precise, regioselective reactions, while the N1-isopentyl group provides a means to tailor the final molecule's properties. The protocols and strategies outlined in this document provide a framework for leveraging this versatile building block to accelerate the development of novel therapeutics. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and efficiently incorporate this and related piperidine scaffolds into their synthetic campaigns.
References
-
University of Oxford. "Synthesis of Niraparib, a cancer drug candidate." Mathematical, Physical and Life Sciences Division. Available at: [Link]
- Google Patents. "CN107235957A - A kind of synthetic method for preparing Niraparib.
-
Research Explorer. "Production of Niraparib using Imine Reductases." The University of Manchester. Available at: [Link]
-
Apicule. "4-Amino-1-Boc-piperidine (CAS No: 87120-72-7) API Intermediate Manufacturers." Available at: [Link]
- Google Patents. "CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
LookChem. "Cas 73874-95-0, 4-N-BOC-Aminopiperidine." Available at: [Link]
-
White Rose Research Online. "Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines." Available at: [Link]
- Google Patents. "CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubChem. "4-Amino-1-Boc-piperidine." National Center for Biotechnology Information. Available at: [Link]
-
MDPI. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine." Molecules Journal. Available at: [Link]
-
CSIR-NIScPR Online Periodicals Repository. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, Section B. Available at: [Link]
Sources
Application Note: A Detailed Protocol for the N-isopentylation of 4-(BOC-Amino)piperidine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the N-isopentylation of tert-butyl (piperidin-4-yl)carbamate, also known as 4-(BOC-Amino)piperidine. The synthesis of N-alkylated piperidines is a cornerstone in modern drug discovery, with the piperidine scaffold being a prevalent feature in numerous FDA-approved pharmaceuticals. This guide details a robust and highly selective one-pot reductive amination procedure utilizing isovaleraldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step experimental procedure, and provide guidance on product purification and characterization. This document is intended for researchers and scientists in medicinal chemistry and drug development seeking a reliable and well-elucidated method for synthesizing N-substituted piperidine derivatives.
Introduction: The Strategic Importance of N-Alkylated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational properties and its ability to engage in key interactions with biological targets. Functionalization of the piperidine nitrogen via N-alkylation is a critical strategy for modulating a compound's physicochemical and pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.
The target molecule of this protocol, tert-butyl (1-isopentylpiperidin-4-yl)carbamate , serves as a versatile building block for more complex pharmaceutical agents. The isopentyl group introduces a lipophilic chain that can probe hydrophobic pockets in target proteins, while the BOC-protected amine at the 4-position offers a handle for subsequent synthetic transformations. This procedure employs reductive amination, a highly efficient and widely used method for C-N bond formation that avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[1]
The Chemistry: Reductive Amination with Sodium Triacetoxyborohydride
The core of this procedure is a direct, or "in situ," reductive amination. This reaction proceeds in two main stages within a single pot:
-
Iminium Ion Formation: The secondary amine of 4-(BOC-Amino)piperidine nucleophilically attacks the carbonyl carbon of isovaleraldehyde. Subsequent dehydration forms a transient iminium ion intermediate.
-
Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
The choice of reducing agent is critical for the success of a one-pot reductive amination.[2] While stronger hydrides like sodium borohydride (NaBH₄) can reduce the starting aldehyde directly, NaBH(OAc)₃ is a milder and more selective reagent.[3] Its steric bulk and the electron-withdrawing effect of the three acetoxy groups temper its reactivity, making it highly selective for the protonated iminium ion over the neutral aldehyde.[4] This selectivity prevents the wasteful consumption of the aldehyde and simplifies purification. Furthermore, NaBH(OAc)₃ is preferred over reagents like sodium cyanoborohydride (NaBH₃CN) due to the non-toxic nature of its byproducts.[5]
The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reducing agent.[6][7] While a mild acid catalyst like acetic acid can sometimes be used to accelerate iminium ion formation, it is often unnecessary for reactive aliphatic aldehydes.[6][8]
Diagram 1: Reaction Mechanism
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(BOC-Amino)-1-isopentylpiperidine
Welcome to the technical support center for the synthesis of 4-(BOC-Amino)-1-isopentylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific synthesis. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles for robust and reproducible results.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through two primary routes:
-
Reductive Amination: This is a highly efficient, one-pot reaction involving the condensation of 4-(BOC-Amino)piperidine with isovaleraldehyde (3-methylbutanal) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1][2] This method is often preferred due to its operational simplicity and the commercial availability of the starting materials.[2]
-
Direct N-Alkylation: This method involves the reaction of 4-(BOC-Amino)piperidine with an isopentyl halide (e.g., 1-bromo-3-methylbutane). While seemingly straightforward, this approach can be challenging to control and may lead to the formation of quaternary ammonium salts as byproducts.[3][4] Careful control of stoichiometry and reaction conditions is crucial for success.[4]
This guide will primarily focus on the optimization and troubleshooting of the more prevalent reductive amination pathway.
Visualizing the Reductive Amination Pathway
Caption: Reductive amination workflow for this compound synthesis.
Troubleshooting Guide: Reductive Amination
This section addresses common issues encountered during the reductive amination synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common frustration in organic synthesis. For this specific reductive amination, several factors could be at play. Let's break them down:
-
Suboptimal pH: The formation of the iminium ion intermediate is a critical, acid-catalyzed step.[2] The ideal pH range for this reaction is typically weakly acidic, between 4 and 6.[2][3][5]
-
If the pH is too high (alkaline): The rate of imine formation will be sluggish, leading to incomplete conversion of your starting materials.
-
If the pH is too low (strongly acidic): The piperidine nitrogen of your starting material will be protonated, rendering it non-nucleophilic and halting the initial condensation step.[2][3]
-
Solution: Introduce a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Monitor the pH to ensure it remains within the optimal range.
-
-
Inefficient Iminium Ion Formation: Even with optimal pH, the equilibrium between the starting materials and the iminium ion might not favor the product.
-
Solution: Consider allowing the 4-(BOC-Amino)piperidine and isovaleraldehyde to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent.[6] This can help to build up a sufficient concentration of the iminium ion intermediate.
-
-
Choice of Reducing Agent: The selection of the reducing agent is paramount for a successful reductive amination.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde, leading to the formation of isopentyl alcohol as a byproduct and consequently, a lower yield of the desired product.[3][7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the iminium ion over the aldehyde, especially at a controlled pH.[1][3] However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice, STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[1][8] It is less basic than NaBH₃CN and can be used in a one-pot procedure without strict pH control.[1]
-
Recommendation: If you are experiencing low yields with NaBH₄, switching to NaBH(OAc)₃ is highly recommended.
-
-
Reaction Temperature: The reaction is typically performed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation. Conversely, the addition of the reducing agent should often be done at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[6]
Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be and how can I prevent its formation?
A2: The formation of byproducts is a common challenge. In the context of this synthesis, a likely culprit is the over-alkylation of the product.
-
Over-Alkylation: The newly formed tertiary amine product can, in theory, react with another molecule of isovaleraldehyde and undergo a second reductive amination to form a quaternary ammonium salt. While less likely with a bulky isopentyl group, it is a possibility.
-
Solution: Employing a slight excess of the amine starting material (4-(BOC-Amino)piperidine) relative to the aldehyde can help to minimize this side reaction. Slow, controlled addition of the reducing agent can also be beneficial.[6]
-
-
Aldehyde Self-Condensation: Under certain conditions, isovaleraldehyde can undergo self-condensation reactions, such as an aldol condensation, especially in the presence of acid or base.
Q3: The purification of my final product is difficult, and I am getting a mixture of compounds. What are your recommendations for purification?
A3: Effective purification is key to obtaining your target compound with high purity.
-
Work-up Procedure: A standard work-up for this reaction involves quenching the reaction with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the excess reducing agent. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[8]
-
Chromatography: Flash column chromatography is often the most effective method for purifying the final product.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically effective for separating the desired product from unreacted starting materials and byproducts. The polarity of the solvent system will need to be optimized based on TLC analysis.
-
-
Acid-Base Extraction: An alternative or supplementary purification technique involves an acid-base extraction. The basic product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the role of the BOC protecting group?
A: The tert-butoxycarbonyl (BOC) group is a crucial protecting group for the amino functionality at the 4-position of the piperidine ring. It prevents this primary amine from participating in the N-alkylation reaction, thereby ensuring that the isopentyl group is selectively introduced onto the piperidine nitrogen.[6] The BOC group is stable under the reductive amination conditions and can be readily removed later in a synthetic sequence if desired, typically under acidic conditions.[9]
Q: Can I use a different alkylating agent instead of isovaleraldehyde?
A: Yes, the reductive amination protocol is quite versatile and can be adapted for the synthesis of a wide range of N-alkylated 4-(BOC-Amino)piperidines by simply substituting isovaleraldehyde with other aldehydes or ketones.[2]
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. Staining the TLC plate with a suitable reagent, such as potassium permanganate or ninhydrin, can help in visualizing the spots. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol provides a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(BOC-Amino)piperidine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde and Acid: Add isovaleraldehyde (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions over aldehydes, mild reaction conditions.[1][8] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are preferred; these solvents are commonly used for reductive aminations. |
| Acid Catalyst | Acetic Acid (catalytic amount) | Facilitates the formation of the iminium ion intermediate by maintaining a weakly acidic pH.[6] |
| pH Range | 4-6 | Optimal for the acid-catalyzed formation of the iminium ion without protonating the amine nucleophile.[2][3][5] |
| Stoichiometry | Slight excess of aldehyde (1.1-1.2 eq) | Drives the reaction towards completion. |
| Temperature | 0 °C for reductant addition, then room temperature | Controls the initial exothermic reaction and allows for a steady reaction rate.[6] |
Logical Relationship Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. (2014). PubMed. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Borch Reductive Amination. (2014). Chem-Station. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2017). PubMed Central. [Link]
- Method for preparing 4-Boc-aminopiperidine. (2018).
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2019). Defense Technical Information Center. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]
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- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(BOC-Amino)-1-isopentylpiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(BOC-Amino)-1-isopentylpiperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
The most common and efficient method for preparing this compound is the reductive amination between 4-(BOC-amino)piperidine and isovaleraldehyde (3-methylbutanal). This method is generally preferred over direct N-alkylation with isopentyl halides as it avoids common issues like over-alkylation and the use of potentially genotoxic reagents.[1]
Below, we address the most frequent issues encountered during this synthesis in a question-and-answer format.
Main Synthetic Pathway: Reductive Amination
The desired transformation proceeds via a two-step, one-pot process: the formation of an intermediate iminium ion, which is then reduced in situ by a selective hydride agent.
Caption: Desired reaction pathway for reductive amination.
Troubleshooting Guide & FAQs
Issue 1: Formation of a Tertiary Amine Impurity (Over-alkylation)
Question: My final product is contaminated with a significant peak (by LC-MS) corresponding to a mass of [M+70.13]. What is this impurity and how can I prevent its formation?
Answer: This impurity is almost certainly the tertiary amine, 4-(BOC-Amino)-1,1-diisopentylpiperidin-1-ium, or its corresponding free base. It forms when the desired secondary amine product reacts again with another molecule of isovaleraldehyde. This is a classic side reaction known as over-alkylation or polyalkylation.[2]
Causality and Mechanism:
The newly formed secondary amine product is still nucleophilic and can compete with the starting 4-(BOC-amino)piperidine for the available aldehyde. This forms a new, tertiary iminium ion, which is then reduced.
Caption: Pathway for the formation of the tertiary amine side product.
Troubleshooting and Prevention:
-
Choice of Reducing Agent: This is the most critical factor. Avoid strong, indiscriminate reducing agents like sodium borohydride (NaBH₄), which can reduce the starting aldehyde as well as the iminium ion.[2]
-
Recommended: Use a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[3] STAB is highly effective at reducing iminium ions but is significantly less reactive towards aldehydes and ketones, thereby minimizing both over-alkylation and aldehyde reduction.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]
-
-
Stoichiometry Control: Use a slight excess of the amine component (4-BOC-aminopiperidine) relative to the aldehyde (isovaleraldehyde), typically 1.0 to 1.1 equivalents of the aldehyde. This ensures the aldehyde is consumed before significant over-alkylation of the product can occur.
-
Slow Addition: In challenging cases, slowly adding the reducing agent to the mixture of the amine and aldehyde can help maintain a low concentration of the reactive species and favor the desired reaction.
Issue 2: Incomplete Reaction and/or Presence of Isopentyl Alcohol
Question: My reaction has stalled with significant amounts of starting materials remaining. In a separate experiment where I used NaBH₄, I isolated a large amount of isopentyl alcohol. Why is this happening?
Answer: These two issues are related and stem from problems with the two key stages of the reaction: imine formation and selective reduction.
Causality and Mechanism:
-
Incomplete Reaction: The initial condensation of the amine and aldehyde to form the imine (or iminium ion) is a reversible equilibrium.[4] If water, a byproduct of this step, is not managed, the equilibrium may not favor the imine, leading to a stalled reaction.
-
Isopentyl Alcohol Formation: This occurs when the reducing agent is too powerful and non-selective, such as Sodium Borohydride (NaBH₄) . It reduces the isovaleraldehyde to isopentyl alcohol faster than the aldehyde can react with the amine to form the imine.[2][5]
Caption: Competing pathways of imine formation vs. aldehyde reduction.
Troubleshooting and Prevention:
-
Promote Imine Formation:
-
Acid Catalyst: Use a catalytic amount of a weak acid, such as acetic acid (typically 5-10 mol%), to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[3][5]
-
Dehydration: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced and drive the equilibrium toward the imine.[1]
-
-
Use a Selective Reducing Agent: As detailed in Issue 1, NaBH(OAc)₃ (STAB) is the reagent of choice. Its mild nature prevents the premature reduction of the aldehyde.[2][3]
Issue 3: Accidental BOC-Group Deprotection
Question: My product analysis shows a peak corresponding to 4-amino-1-isopentylpiperidine. Why did the BOC protecting group fall off?
Answer: The tert-butyloxycarbonyl (BOC) group is a widely used amine protecting group precisely because it is stable to many reaction conditions but is readily cleaved by acid.[6][7] Its removal during your synthesis indicates the reaction conditions became too acidic.
Causality and Mechanism:
The BOC group is cleaved via an acid-catalyzed elimination mechanism. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[8]
Caption: Mechanism of unwanted BOC group cleavage under acidic conditions.
Troubleshooting and Prevention:
-
Control Acid Catalyst: While a catalytic amount of acetic acid is beneficial for imine formation, an excess can lower the pH sufficiently to cause deprotection, especially if the reaction is heated. Use only catalytic quantities (0.1-0.2 equivalents).
-
Avoid Strong Acids: Never use strong acids like HCl or trifluoroacetic acid (TFA) as catalysts in this reaction. These are reagents specifically used for BOC deprotection.[6][7]
-
Buffer the Reaction: Sodium triacetoxyborohydride (STAB) is often used with one equivalent of acetic acid. The acetate generated acts as a buffer, maintaining a mildly acidic pH that is optimal for imine reduction without being harsh enough to cleave the BOC group.[3]
-
Temperature Control: Avoid heating the reaction unless necessary. Elevated temperatures can accelerate the acid-catalyzed deprotection.
Summary of Common Side Products and Solutions
| Side Product | Common Cause | Key Analytical Signal (MS) | Prevention Strategy |
| Tertiary Amine | Over-alkylation of the desired product. | [M+70.13] | Use a selective reducing agent (NaBH(OAc)₃); control stoichiometry. |
| Isopentyl Alcohol | Premature reduction of isovaleraldehyde. | 88.15 | Use a selective reducing agent (NaBH(OAc)₃); avoid NaBH₄. |
| Deprotected Amine | Reaction conditions are too acidic. | [M-100.12] | Avoid strong acids; limit catalytic acid; control temperature. |
| Unreacted Starting Materials | Poor imine formation equilibrium. | 200.28 & 86.13 | Use a catalytic amount of weak acid; add a dehydrating agent. |
Recommended Experimental Protocol
This protocol is optimized to minimize the formation of the side products discussed above.
Materials:
-
4-(BOC-amino)piperidine (1.0 eq.)
-
Isovaleraldehyde (1.05 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, 0.1 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(BOC-amino)piperidine (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add isovaleraldehyde (1.05 eq.) to the solution. If desired, add glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 60-90 minutes to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography if necessary.
References
-
Reductive Amination - Wordpress. [Link]
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Reductive amination - Wikipedia. [Link]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting BOC Deprotection of 4-(BOC-Amino)-1-isopentylpiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the deprotection of 4-(BOC-Amino)-1-isopentylpiperidine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully executing this critical synthetic step. Our guidance is grounded in established chemical principles and field-proven experience to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental problems in a question-and-answer format.
Q1: My BOC deprotection is incomplete or proceeding very slowly. What are the likely causes and how can I fix this?
A1: Incomplete deprotection is the most common issue and can arise from several factors. The key is to systematically identify the root cause.[1]
-
Cause 1: Insufficient Acid. The piperidine nitrogen on your substrate is basic and will consume a portion of the acid catalyst. If you have other basic functional groups, they too will neutralize the acid, reducing its effective concentration for the deprotection reaction.[1]
-
Solution: Increase the equivalents of acid. For substrates with multiple basic sites, using a larger excess of trifluoroacetic acid (TFA) or switching to a pre-made solution of 4M HCl in dioxane is recommended.
-
-
Cause 2: Reagent Quality. Trifluoroacetic acid (TFA) is notoriously hygroscopic. The presence of water will reduce the acidity of the medium and can significantly slow down or stall the reaction.[1]
-
Solution: Use a fresh, unopened bottle of TFA whenever possible. If you suspect your TFA has absorbed moisture, consider using a newer lot. For reactions sensitive to water, using anhydrous HCl in a certified dry solvent like 1,4-dioxane is a more robust option.
-
-
Cause 3: Sub-optimal Reaction Conditions. Many BOC deprotections are rapid at room temperature, but challenging substrates may require more forcing conditions.[1]
-
Solution: First, ensure adequate reaction time by monitoring progress with Thin Layer Chromatography (TLC) until the starting material is fully consumed. If the reaction is still sluggish, gentle heating to 30-40°C can often accelerate the process. However, be cautious, as higher temperatures can promote side reactions.
-
-
Cause 4: Steric Hindrance. While the BOC group on a 4-amino piperidine is generally accessible, the N-isopentyl group adds some bulk. In complex derivatives, steric hindrance can make the carbamate more difficult to remove.[1]
Q2: I'm seeing unexpected spots on my TLC and impurities in my final product. What side reactions could be occurring?
A2: The primary side reaction of concern during BOC deprotection is alkylation by the tert-butyl cation intermediate.
-
Mechanism: The deprotection mechanism proceeds through the formation of a stable tert-butyl cation (t-Bu⁺). This cation is an electrophile and can alkylate any nucleophilic sites on your starting material or product, leading to undesired by-products.[3] The newly formed free amine is particularly susceptible to N-alkylation, and electron-rich aromatic rings or other nucleophiles can also be alkylated.[3]
-
Solution: Use a Scavenger. To prevent t-butyl cation-mediated side reactions, a scavenger can be added to the reaction mixture. The scavenger is a nucleophile that is designed to trap the t-butyl cation before it can react with your compound.
-
Recommended Scavengers: Triisopropylsilane (TIPS) or water are commonly used. A small amount (1-5% v/v) is typically sufficient.
-
Implementation: Add the scavenger to the reaction mixture along with the acid at the beginning of the reaction.
-
Q3: After workup, my product is a sticky oil and is very difficult to purify. How can I obtain a solid, pure product?
A3: The salt form of your product plays a huge role in its physical properties. Trifluoroacetate (TFA) salts are frequently oily and challenging to handle or purify by crystallization.[4]
-
Solution 1: Convert to the Hydrochloride (HCl) Salt. Hydrochloride salts of amines are often highly crystalline, free-flowing solids that are much easier to isolate and purify.[4][5] If you performed the deprotection with TFA, you can perform a salt swap.
-
After the standard basic workup to get the free amine, dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until precipitation is complete.
-
Collect the resulting solid by filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Solution 2: Use HCl for Deprotection Directly. A more direct approach is to use a solution of HCl in an organic solvent for the deprotection itself.[5][6] Using 4M HCl in 1,4-dioxane is a very common and effective method.[5] In many cases, the hydrochloride salt of the deprotected piperidine will precipitate directly from the reaction mixture, simplifying isolation to a simple filtration.[7]
Frequently Asked Questions (FAQs)
-
Q: What are the standard starting conditions for the deprotection of this compound?
-
A: A robust starting point is to dissolve the substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M. Cool the solution to 0°C, then add 5-10 equivalents of TFA. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[7]
-
-
Q: TFA vs. 4M HCl in Dioxane: Which should I choose?
-
A: The choice depends on your substrate and desired final product form. Both are highly effective.[5] TFA is often used due to its high volatility, which simplifies its removal.[4] However, as noted, it often yields oily salts.[4] 4M HCl in dioxane is excellent for directly obtaining crystalline hydrochloride salts, which can streamline purification.[5][7]
-
| Parameter | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in Dioxane |
| Typical Conditions | 20-50% in DCM, or neat[5] | Used as a 4M solution in dioxane, often with a co-solvent like MeOH[4][5] |
| Reaction Time | Generally fast (30 min - 4 hours) at RT[5] | Can be very rapid (10-30 minutes)[4][5] |
| Product Form | Trifluoroacetate salt, often oily or hygroscopic[4] | Hydrochloride salt, frequently a crystalline solid[4][5] |
| Workup | Requires evaporation of excess TFA (use a cold trap), then aqueous basic workup to get the free amine.[4] | Product may precipitate directly. If not, solvent evaporation yields the HCl salt. |
| Considerations | Highly corrosive and volatile. Can cleave other acid-sensitive groups.[5] | Dioxane is a suspected carcinogen. Strong acids can cleave ethers like THF or dioxane under harsh conditions.[6] |
-
Q: How do I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the simplest and most effective method.[1] The deprotected amine product is significantly more polar than the BOC-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution is highly recommended, as it will develop a distinct color (typically purple or blue) with the newly formed primary amine, making it very easy to visualize the product.[1][8] You can also monitor the reaction by NMR, looking for the disappearance of the characteristic t-butyl singlet at ~1.4 ppm.[1]
-
-
Q: Are there milder, alternative deprotection methods?
-
A: Yes, if your substrate is sensitive to strong acids, other methods exist. For example, using oxalyl chloride in methanol has been reported as a mild and selective method for deprotecting N-Boc groups at room temperature, tolerant of other acid-labile functionalities like esters.[9][10] Thermal deprotection, by heating the substrate in a solvent like trifluoroethanol at high temperatures (e.g., 150°C) in a sealed vessel or continuous flow reactor, is another option for certain substrates.[11][12]
-
-
Q: What are the key safety precautions when using TFA?
-
A: TFA is a strong, corrosive acid. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4] Be aware of its volatility. When removing TFA on a rotary evaporator, ensure the instrument is in a fume hood and a cold trap is used to capture the vapors.[4]
-
Detailed Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Setup: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to make a 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10 equiv.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM/MeOH eluent, stained with ninhydrin). The product should appear as a new, lower Rf spot that is ninhydrin-positive.
-
Workup (Evaporation): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator (with a cold trap) to remove the DCM and excess TFA. Co-evaporate with toluene or isopropanol (2x) to help remove residual TFA.[4]
-
Workup (Neutralization): Dissolve the residue in DCM and slowly add a saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the aqueous layer is basic (pH > 8).[7]
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, 4-amino-1-isopentylpiperidine.[7]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Setup: Dissolve this compound (1.0 equiv.) in a minimal amount of methanol (MeOH) or DCM in a round-bottom flask.
-
Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.).
-
Reaction: Stir at room temperature for 1-3 hours. In many cases, the hydrochloride salt product will precipitate as a white solid.[7]
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Isolation (Precipitation): If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the hydrochloride salt of the product.
-
Isolation (No Precipitation): If no solid forms, concentrate the reaction mixture under reduced pressure. The resulting residue is the hydrochloride salt. It can be triturated with diethyl ether to induce solidification if it is an oil.
References
- BenchChem. Troubleshooting incomplete Boc deprotection.
- BenchChem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Reddit r/Chempros. Boc De-protection. (2023-10-18).
- ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection.
- ResearchGate. How to confirm BOC deprotection by TFA? (2016-03-26).
- Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5.
- BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
- BenchChem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Williams, A. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- Isidro-Llobet, A., et al. (2019).
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- Ghosez, L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27).
- Williams, A. L., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Royal Society of Chemistry.
- BenchChem. Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(BOC-Amino)-1-isopentylpiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(BOC-Amino)-1-isopentylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: I'm seeing significant peak tailing and poor separation during silica gel column chromatography. What's causing this and how can I fix it?
A: This is the most common issue when purifying piperidine derivatives. The root cause is the interaction between the basic tertiary amine of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow elution kinetics for a portion of the molecules, resulting in broad, tailing peaks that merge with impurities.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.[1]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your ethyl acetate/hexanes or dichloromethane/methanol mobile phase. This is the standard approach for most basic amines.
-
Ammonia Solution: For more polar systems, using a mobile phase like 95:5:0.5 DCM/Methanol/Ammonium Hydroxide can be highly effective.
-
-
Use a Different Stationary Phase:
-
Basic Alumina: Aluminum oxide is less acidic than silica gel and can be an excellent alternative for purifying basic compounds.[2]
-
Deactivated Silica: You can "cap" the silanol groups by pre-treating the silica gel. This is a less common but effective method.
-
-
Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase (C18) chromatography can be an excellent alternative, as it avoids the acid-base interaction issue. However, be mindful of the mobile phase additives (see Q2).
Q2: My yield is low after chromatography, and I suspect the BOC group is being removed. How can I prevent this?
A: The tert-butyloxycarbonyl (BOC) group is notoriously labile under acidic conditions.[3] The silica gel itself is acidic and can cause slow degradation of the BOC group if the compound remains on the column for an extended period. The risk is significantly higher if acidic mobile phase modifiers are used.
Troubleshooting & Prevention:
-
Avoid Acidic Modifiers: Never use acidic modifiers like trifluoroacetic acid (TFA) or acetic acid in your mobile phase for either normal or reverse-phase chromatography. Even 0.1% TFA, commonly used in RP-HPLC, can cause partial to complete deprotection, especially during solvent evaporation when the acid concentration increases.[4]
-
Work Quickly: Do not let the compound sit on the silica column for longer than necessary. Prepare your fractions and eluent in advance to ensure a smooth and continuous run.
-
Neutralize Fractions: If you suspect any acidity is carrying over, you can collect your fractions into tubes containing a small amount of a non-nucleophilic base like triethylamine to immediately neutralize any acid.
-
Temperature Control: Perform all purification steps, including solvent evaporation (rotovap), at low temperatures (e.g., < 40°C) to minimize thermal degradation, which can be accelerated by trace acid.[5]
Q3: I'm struggling to remove the unreacted 4-(BOC-Amino)piperidine starting material. It's co-eluting with my product.
A: The starting material, 4-(BOC-Amino)piperidine, is more polar than your N-alkylated product due to the presence of the N-H bond on the piperidine ring. However, their polarities can still be quite close, leading to challenging separations.
Troubleshooting Steps:
-
Optimize Chromatography Gradient: Use a very shallow elution gradient. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and increase the polarity very slowly. This will maximize the separation between the slightly less polar product and the more polar starting material.
-
Employ Acid-Base Extraction: This is a highly effective, non-chromatographic method to remove the starting material before the column.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Both your product and the starting material will move into the aqueous layer as hydrochloride salts.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any non-basic impurities.
-
Carefully basify the aqueous layer to pH > 10 with a strong base (e.g., 2M NaOH), ensuring the solution stays cool.
-
Extract your liberated free-base product back into an organic solvent (e.g., ethyl acetate or DCM). The starting material may have different partitioning behavior, but this step primarily removes non-basic impurities. The subsequent chromatography will then be much cleaner.
-
Q4: My final product is a thick, colorless oil. How can I get it to solidify or crystallize?
A: It is very common for BOC-protected amines, especially those with alkyl chains like isopentyl, to be oils or low-melting solids.[6] Achieving solidification can be challenging but is often possible.
Troubleshooting Steps:
-
Ensure High Purity: The presence of even minor impurities can inhibit crystallization. Ensure your product is >98% pure by NMR and LC-MS before attempting crystallization.
-
Pulping with a Non-Polar Solvent:
-
Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., diethyl ether or dichloromethane).
-
Add a large volume of a non-polar solvent (e.g., hexanes or pentane) dropwise while stirring vigorously. If solidification occurs, it will appear as a white precipitate.
-
Continue stirring in the cold (0°C or below) for several hours to maximize precipitation.[7][8]
-
-
High Vacuum Drying: Sometimes, residual solvents are the cause. Dry the oil under a high vacuum (e.g., <1 Torr) for an extended period (12-24 hours).
-
Seed Crystals: If you have ever had a batch solidify, save a small crystal to seed future batches. Adding a seed crystal to a supersaturated solution is the most reliable method to induce crystallization.[7][8]
-
Salt Formation (Use with Caution): Forming a salt like the hydrochloride salt will almost certainly result in a solid. However, the acidic conditions required will likely cleave the BOC group. This is not recommended unless the subsequent step involves BOC deprotection.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for column chromatography conditions?
A: For a first attempt at flash column chromatography, a gradient of 5% to 30% ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase, is a robust starting point.
Q2: How can I best monitor the reaction and purification?
A: Thin-Layer Chromatography (TLC) is indispensable.
-
Mobile Phase: Use the same system you plan for the column (e.g., 20% EtOAc/Hexanes + 0.5% Et₃N).
-
Visualization:
-
UV Light (254 nm): The BOC-carbamate group may have a weak chromophore, but this is useful for seeing many organic compounds.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that will visualize most organic compounds.
-
Ninhydrin Stain: This is crucial. It will stain compounds with primary or secondary amines (like the 4-(BOC-Amino)piperidine starting material) but will not stain your tertiary amine product. This allows you to specifically track the consumption of your starting material.
-
Q3: What are the expected impurities from the synthesis?
A: Assuming the synthesis is a reductive amination of 4-(BOC-Amino)piperidine with isovaleraldehyde, the most likely impurities are:
-
Unreacted 4-(BOC-Amino)piperidine (more polar).
-
Byproducts from the reducing agent (e.g., borate salts), which should be removed during the aqueous workup.[9][10]
-
Partially or fully BOC-deprotected species if acidic conditions were encountered.
Q4: What are the ideal storage conditions for the purified product?
A: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperature (2-8°C) to prevent degradation from atmospheric CO₂ (which can form a carbonate salt) and moisture.[11][12]
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the weight of the crude oil). To do this, dissolve the oil in a minimal amount of dichloromethane, add the silica, and evaporate the solvent until you have a dry, free-flowing powder.
-
Column Packing: Dry-pack the column with silica gel. Wet the column with the starting mobile phase (e.g., 98:2 Hexanes/Ethyl Acetate + 0.5% Et₃N).
-
Loading: Carefully add your dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity based on TLC analysis of the fractions.
-
Fraction Analysis: Analyze fractions by TLC, staining with KMnO₄ and Ninhydrin to differentiate the product from the starting material.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
Table 1: Comparison of Mobile Phase Modifiers
| Modifier | Concentration | Pros | Cons |
| None | 0% | Simple mobile phase preparation. | Severe peak tailing, poor resolution, potential for product degradation on column. |
| Triethylamine (Et₃N) | 0.5 - 1.0% | Excellent peak shape, good resolution, protects against acid-catalyzed degradation.[1] | Can be difficult to remove completely under vacuum. |
| Ammonium Hydroxide | ~0.5% | Very effective for polar systems, good peak shape. | Only suitable for highly polar mobile phases (e.g., containing methanol). |
| Trifluoroacetic Acid (TFA) | >0% | NOT RECOMMENDED. | Causes rapid cleavage of the BOC protecting group.[3][4] |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting poor chromatography.
Diagram 2: General Purification and Analysis Workflow
Caption: Recommended workflow for purification and analysis.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online discussion]. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Angene. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? [Online discussion]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Online discussion]. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Available at: [Link]
-
Organic Chemistry Resources. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Parameters for 4-(BOC-Amino)-1-isopentylpiperidine
Welcome to the technical support center dedicated to the synthesis and optimization of 4-(BOC-Amino)-1-isopentylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound is a foundational step in the development of various advanced intermediates and active pharmaceutical ingredients (APIs). The primary challenge lies in the selective N-alkylation of the piperidine ring nitrogen without affecting the protected 4-amino group. The most robust and widely adopted method for this transformation is reductive amination . This guide will focus exclusively on optimizing this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound? A1: The most dependable strategy is the direct reductive amination of 4-(BOC-Amino)piperidine with isovaleraldehyde (3-methylbutanal). This single-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ by a selective hydride agent. This method is preferred over direct alkylation with an isopentyl halide due to its higher selectivity, milder conditions, and reduced risk of over-alkylation, which can lead to problematic quaternary ammonium salt formation.[1][2][3]
Q2: Why is the 4-amino group protected with a tert-butyloxycarbonyl (BOC) group? A2: The BOC group serves two critical functions.[4][5] Firstly, it deactivates the 4-amino group, rendering it non-nucleophilic and preventing it from competing with the piperidine nitrogen in the reaction with isovaleraldehyde.[6] Without this protection, a complex mixture of N,N'-dialkylated and other side products would be inevitable. Secondly, the BOC group is stable under the mild, slightly acidic to neutral conditions of reductive amination but can be readily removed later under acidic conditions, allowing for orthogonal synthetic strategies.[7][8]
Q3: Which reducing agent is optimal for this specific reductive amination? A3: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder, more selective reagent that readily reduces the iminium ion intermediate in preference to the starting aldehyde.[10] This selectivity is crucial for preventing the wasteful conversion of isovaleraldehyde into isopentyl alcohol, thereby maximizing the yield of the desired product.
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: My reaction is incomplete or has stalled, with significant starting material remaining.
-
Potential Cause 1: Inefficient Iminium Ion Formation. The formation of the iminium ion from the amine and aldehyde is a reversible, equilibrium-driven process and is often the rate-limiting step.
-
Solution:
-
Pre-stirring: Combine the 4-(BOC-Amino)piperidine and isovaleraldehyde in the solvent and stir at room temperature for 30-60 minutes before adding the sodium triacetoxyborohydride.[1] This allows the iminium ion concentration to build.
-
Catalytic Acid: Add a catalytic amount (5-10 mol%) of acetic acid to the amine/aldehyde mixture. The slightly acidic environment protonates the imine intermediate, forming the more electrophilic iminium ion and accelerating the rate of reduction.[9]
-
-
-
Potential Cause 2: Reagent Quality and Stoichiometry.
-
Solution:
-
Aldehyde Purity: Isovaleraldehyde can oxidize to isovaleric acid upon prolonged storage or exposure to air. Use freshly distilled or recently purchased aldehyde. An acidic impurity can interfere with the reaction.
-
Reductant Activity: Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored in a desiccator. Clumpy or non-free-flowing powder may indicate degradation.
-
Stoichiometry Check: A slight excess of the aldehyde (1.1–1.2 equivalents) and the reducing agent (1.5–2.0 equivalents) is often optimal to drive the reaction to completion.[1][9]
-
-
Problem 2: The reaction yields the product, but is accompanied by significant and difficult-to-separate impurities.
-
Potential Cause 1: Partial BOC-Group Deprotection. Although STAB reactions are generally mild, the use of excess acid catalyst or an overly acidic workup can cause partial cleavage of the acid-labile BOC group.[7] This generates a diamine species that can lead to undesired secondary reactions.
-
Solution:
-
Limit Acid Catalyst: Do not use more than 10 mol% of acetic acid. In many cases, it may not be necessary at all.
-
Basic Quench: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is >8.[1] This neutralizes the acetic acid and any acidic byproducts, protecting the BOC group.
-
-
-
Potential Cause 2: Aldehyde-Related Side Products. The reducing agent may partially reduce the starting aldehyde to isopentyl alcohol, or the aldehyde may undergo self-condensation (aldol reaction).
-
Solution:
-
Controlled Addition: Add the sodium triacetoxyborohydride portion-wise over 15-20 minutes. This maintains a low concentration of the hydride, favoring the reduction of the iminium ion as it is formed rather than the bulk aldehyde.
-
Temperature Control: Run the reaction at room temperature (20-25 °C). Exceeding this temperature can increase the rate of side reactions.
-
-
Problem 3: I am experiencing difficulties during the aqueous workup and final purification.
-
Potential Cause 1: Emulsion Formation. The basic, amphiphilic nature of the product and intermediates can lead to stubborn emulsions during the extraction phase.
-
Solution: After the basic quench, add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break emulsions and "salt out" the organic product.
-
-
Potential Cause 2: Co-elution of Impurities during Chromatography. The starting amine and the product amine can have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. After the initial extraction into an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous phase, while non-basic impurities (like isopentyl alcohol) remain in the organic phase. Then, basify the acidic aqueous layer with NaOH and re-extract the pure product back into an organic solvent.
-
Chromatography System: Use a gradient elution on silica gel, starting with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. Adding a small amount of triethylamine (0.5-1%) to the eluent can deactivate the acidic silica gel, preventing peak tailing and improving the separation of amines.[11]
-
-
Visualized Troubleshooting Workflow
The following diagram provides a logical decision-making process for addressing common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
4-(BOC-Amino)piperidine (1.0 eq.)
-
Isovaleraldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.05 eq.)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(BOC-Amino)piperidine (1.0 eq.) and dissolve it in anhydrous DCM (to make a ~0.1 M solution).
-
Aldehyde Addition: Add isovaleraldehyde (1.1 eq.) to the solution. If using, add acetic acid (0.05 eq.) at this stage.
-
Iminium Formation (Optional but Recommended): Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) in several portions over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup:
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8-9).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent) to afford this compound as a pure compound.
Data Summary and Visualization
Table 1: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Potential Impact |
| Starting Materials | 4-(BOC-Amino)piperidine, Isovaleraldehyde | The purity of both starting materials is critical. Impurities in the aldehyde (isovaleric acid) can inhibit the reaction. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the iminium ion, minimizing reduction of the starting aldehyde. |
| Stoichiometry | 1.1-1.2 eq. Aldehyde, 1.5 eq. STAB | A slight excess of aldehyde and a larger excess of reductant help drive the reaction to completion.[1][9] |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that effectively dissolve reactants and do not react with the hydride agent.[9] |
| Catalyst | Acetic Acid (0-0.1 eq.) | Catalyzes iminium ion formation, potentially increasing the reaction rate, but excess can cause BOC deprotection.[9] |
| Temperature | Room Temperature (20-25 °C) | Provides a good balance between reaction rate and selectivity. Higher temperatures may increase side product formation. |
| Workup pH | Basic (pH > 8) | Crucial for preventing the acid-catalyzed cleavage of the BOC protecting group.[1][7] |
Reaction Mechanism
Caption: The reductive amination pathway for synthesis.
References
-
BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. 1
-
BenchChem. (2025). Common challenges in working with piperidine-based compounds. 2
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines. 12
-
MacCoss, M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.
-
BenchChem. (n.d.). Synthesis routes of 4-Amino-1-Boc-piperidine. 13
-
Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
Ragnarsson, U. & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
-
ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
National Institutes of Health. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.
-
Matassini, C., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.
-
BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. 11
-
Valdez, C. A., et al. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.
-
Pozo, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
Sources
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. apps.dtic.mil [apps.dtic.mil]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 4-(BOC-Amino)-1-isopentylpiperidine
This guide provides in-depth technical support for the handling, storage, and troubleshooting of 4-(BOC-Amino)-1-isopentylpiperidine (CAS 888944-67-0). Designed for researchers, scientists, and professionals in drug development, this document aims to ensure the stability and integrity of the compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The storage area should be dry and well-ventilated.[2][3][4][5]
2. What is the expected shelf-life of this compound?
When stored under the recommended conditions, similar BOC-protected compounds are stable for at least four years.[6] However, it is crucial to monitor the material for any signs of degradation, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
3. How stable is the BOC (tert-Butoxycarbonyl) protecting group on this molecule?
The BOC group is generally stable under basic and nucleophilic conditions.[7][][9] However, it is sensitive to and can be cleaved by acidic conditions.[7][10][11] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily remove the BOC group.[10][12]
4. Are there any solvents or reagents that are incompatible with this compound?
Avoid strong oxidizing agents and acidic reagents, as they can compromise the integrity of the compound.[4] The BOC protecting group is labile in the presence of strong acids.
5. What are the visual characteristics of high-quality this compound?
This compound is typically a solid. Any significant deviation from a consistent solid appearance, such as discoloration, clumping, or the presence of an unusual odor, may indicate degradation or contamination.
6. What are the recommended handling procedures for this compound?
It is advisable to handle this compound in a well-ventilated area.[2][3][4] Avoid the formation of dust and aerosols.[2][4][5] Personal protective equipment, including gloves and safety glasses, should be worn to prevent contact with skin and eyes.[3][4]
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Deprotection (Loss of BOC Group) | Presence of acidic contaminants in solvents or reagents. | Ensure all solvents and reagents are anhydrous and free of acidic impurities. Consider passing solvents through a column of activated alumina. |
| Accidental exposure to an acidic environment. | Review your experimental protocol to identify and eliminate any potential sources of acid. | |
| Elevated reaction temperatures. | While generally stable at moderate temperatures, prolonged exposure to high heat (approaching 150°C) can lead to thermal deprotection.[12] Maintain recommended reaction temperatures. | |
| Poor or No Reactivity in a Subsequent Reaction | Degradation of the starting material. | Assess the quality of your this compound. If degradation is suspected, it is recommended to use a fresh batch. |
| Presence of moisture. | Ensure the reaction is carried out under anhydrous conditions, as moisture can interfere with many coupling reactions. | |
| Inconsistent Experimental Results | Non-homogeneity of the compound. | Ensure the compound is homogenous before use, especially if it has been stored for a long time. |
| Variations in storage conditions. | Adhere strictly to the recommended storage conditions to ensure lot-to-lot consistency. | |
| Change in Physical Appearance (e.g., color change, melting) | Exposure to light, heat, or contaminants. | Store the compound in a dark, cool place and always use clean spatulas and glassware. |
Experimental Protocols
Protocol 1: Assessment of Compound Integrity by Thin Layer Chromatography (TLC)
This protocol provides a rapid method to check for the presence of the deprotected amine impurity.
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate: Spot the solution onto a silica gel TLC plate.
-
Mobile Phase: A common mobile phase for BOC-protected amines is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted as needed.
-
Development: Develop the TLC plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with a potassium permanganate solution. The BOC-protected compound should have a higher Rf value than the more polar, deprotected amine. The presence of a significant spot at a lower Rf may indicate degradation.
Visualizing Stability Assessment
The following workflow can be used to assess the stability of a stored sample of this compound.
Caption: Decision workflow for assessing the stability of this compound.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ubigene. (n.d.). 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
- Sharma, G., Kumar, A., & Kumar, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85671-85677.
-
Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]
-
Angene. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group | Download Table. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
Sources
- 1. This compound,888944-67-0-Amadis Chemical [amadischem.com]
- 2. peptide.com [peptide.com]
- 3. echemi.com [echemi.com]
- 4. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 4-(BOC-Amino)-1-isopentylpiperidine
Introduction
Welcome to the technical support guide for the purification of 4-(BOC-Amino)-1-isopentylpiperidine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity. The presence of impurities can significantly impact the outcomes of downstream applications, including biological assays and further synthetic transformations.[1] This guide provides a structured approach to identifying and removing common impurities through various purification techniques.
Core Challenge: Identifying and Mitigating Impurities
The synthesis of this compound, typically involving the N-alkylation of 4-(BOC-Amino)piperidine with an isopentyl halide, can lead to several process-related impurities.[2][3] Understanding the potential side reactions is the first step in developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities often include:
-
Unreacted 4-(BOC-Amino)piperidine: Incomplete alkylation is a common issue.[4]
-
Over-alkylation Product (Quaternary Ammonium Salt): The desired product can react further with the isopentyl halide to form a quaternary ammonium salt, especially if there is an excess of the alkylating agent.[3]
-
Unreacted Isopentyl Halide: Excess alkylating agent that was not consumed in the reaction.
-
Byproducts from the Base: Depending on the base used (e.g., K₂CO₃, triethylamine), byproducts may be present.[2]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., acetonitrile, DMF, dichloromethane).[1]
Q2: My NMR spectrum shows a complex mixture. How can I begin to identify the impurities?
A2: A systematic approach to spectral analysis is crucial.
-
¹H NMR: Look for the characteristic singlet of the BOC group's nine protons around 1.4-1.5 ppm.[5][6] The presence of multiple BOC signals may suggest different BOC-containing species. Compare the spectrum of your crude product with that of the starting 4-(BOC-Amino)piperidine to identify unreacted starting material.
-
LC-MS: This is a powerful technique to identify the molecular weights of the components in your mixture. You can look for the expected mass of your product, starting material, and potential over-alkylation product.
Q3: I see a significant amount of unreacted starting material. What went wrong?
A3: Incomplete reactions can be due to several factors:
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.[4]
-
Reagent Stoichiometry: Ensure you are using an appropriate molar ratio of reagents. A slight excess of the alkylating agent is sometimes used, but this can lead to over-alkylation.[2][3]
-
Base and Temperature: The choice and amount of base are critical.[2][4] Some reactions may require gentle heating to proceed.[2]
Q4: How can I remove the unreacted 4-(BOC-Amino)piperidine from my product?
A4: Since both the starting material and the product are basic piperidine derivatives, separation can be achieved based on differences in their polarity and physical properties.
-
Column Chromatography: This is often the most effective method. The product, being more substituted, is typically less polar than the starting material.[7]
-
Acid-Base Extraction: This can be used to separate the basic product from neutral or acidic impurities.[1] However, it will not separate the product from the basic starting material.
Troubleshooting and Purification Protocols
Issue 1: Presence of Unreacted Starting Material and Over-Alkylation Product
This is a common scenario resulting from non-optimal reaction conditions. A combination of extraction and chromatography is typically employed for purification.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[7][8]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[8]
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Triethylamine (optional, to reduce peak tailing of basic compounds)[1]
-
TLC plates, developing chamber, and UV lamp
Step-by-Step Procedure:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
An optimal solvent system will give a retention factor (Rf) of approximately 0.3 for the desired product.[1] For basic compounds, adding 0.5-1% triethylamine to the eluent can improve separation by reducing tailing.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Data Presentation: Typical TLC Profile
| Compound | Polarity | Typical Rf (20% EtOAc in Hexanes) |
| Isopentyl Halide | Low | > 0.8 |
| This compound | Moderate | ~0.4 |
| 4-(BOC-Amino)piperidine | High | < 0.2 |
| Quaternary Salt | Very High | 0.0 (at the baseline) |
Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.
Issue 2: Residual Solvents and Reagents
High boiling point solvents like DMF or residual reagents can be persistent.
Protocol 2: High Vacuum Distillation/Evaporation
For thermally stable compounds, distillation under high vacuum can be effective for removing volatile impurities and solvents.
Step-by-Step Procedure:
-
Transfer the crude product to a round-bottom flask suitable for distillation.
-
Connect the flask to a high vacuum line with a cold trap.
-
Gently heat the flask while maintaining a high vacuum to remove volatile components.
-
If the product itself is a liquid, it can be distilled under vacuum to separate it from non-volatile impurities.
Protocol 3: Recrystallization
If your purified product is a solid, recrystallization can be an excellent final purification step to remove minor impurities and obtain a crystalline product.[1][9]
Step-by-Step Procedure:
-
Solvent Selection: Find a solvent or solvent pair where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the compound in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Purity Assessment
After purification, it is essential to verify the purity of the this compound.
Analytical Techniques
| Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the structure and provides information about the presence of impurities. The integration of the BOC group's singlet should correspond to nine protons.[5][6] |
| HPLC | A highly sensitive method to determine the purity of the compound.[10] A pure compound should show a single major peak. |
| GC-MS | Useful for identifying volatile impurities and confirming the molecular weight of the product.[11] |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the pure compound. |
Workflow for Purification and Analysis
Caption: A general workflow for the purification and analysis of this compound.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem. (n.d.).
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis - Benchchem. (n.d.).
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
- General method for selective Mono-Boc protection of diamines and thereof - SciSpace. (n.d.).
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (n.d.).
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents. (n.d.).
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- NMR Testing Services for Accurate Insights - BOC Sciences. (n.d.).
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023).
- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. (2019).
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. (2018).
- 4-Amino-1-Boc-piperidine synthesis - ChemicalBook. (n.d.).
- This compound,888944-67-0-Amadis Chemical. (n.d.).
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
- How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018).
- CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC - NIH. (n.d.).
- Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. - ResearchGate. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025).
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014).
- Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - The Royal Society of Chemistry. (2016).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025).
- Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (n.d.).
- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.).
- Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. (n.d.).
- Technical Support Center: Optimizing N-Alkylation of Piperidines - Benchchem. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (n.d.).
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem. (n.d.).
- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. (2025).
Sources
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- 8. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 10. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Scale-Up for 4-(BOC-Amino)-1-isopentylpiperidine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(BOC-Amino)-1-isopentylpiperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The content is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established chemical principles and field experience.
Part 1: Synthesis Strategy & Core Protocol
The most common and scalable method for preparing this compound is through the reductive amination of 4-BOC-aminopiperidine with isovaleraldehyde (3-methylbutanal). This approach is generally high-yielding and avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[1][2] The reducing agent of choice for this transformation is typically Sodium Triacetoxyborohydride (STAB), valued for its mildness, selectivity, and improved safety profile over reagents like sodium cyanoborohydride.[3][4]
Diagram of the Synthetic Pathway
Caption: Figure 1: Reductive Amination Pathway
Q1: What is a reliable, detailed laboratory protocol for this synthesis?
Answer: Below is a robust, step-by-step protocol for the synthesis of this compound via reductive amination. This protocol is designed for high yield and purity at the lab scale and serves as the foundation for scale-up considerations.
Experimental Protocol: Reductive Amination
Materials:
-
4-BOC-aminopiperidine (1.0 eq)
-
Isovaleraldehyde (1.1-1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5-10 mL per gram of starting amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Heptane or Hexane (for crystallization/purification)
Procedure:
-
Reaction Setup: Charge a clean, dry reaction vessel with 4-BOC-aminopiperidine and the chosen aprotic solvent (DCE or DCM).[5] Begin stirring under an inert atmosphere (e.g., nitrogen).
-
Aldehyde Addition: Add isovaleraldehyde to the stirred solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.[6] The equilibrium between the starting materials and the imine is crucial for the reaction's success.[6]
-
Reductant Addition: Carefully add Sodium Triacetoxyborohydride (STAB) to the reaction mixture in portions. Causality Note: Portion-wise addition is critical for controlling the reaction exotherm, especially at a larger scale. STAB is water-sensitive, so ensure all reagents and equipment are dry.[7][8]
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Aqueous Work-up (Quench): Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. This step neutralizes any remaining acid and decomposes excess STAB. Caution: Gas evolution (hydrogen) may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (DCM or ethyl acetate) two to three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, often an oil, can be purified by column chromatography or, preferably for scale-up, by crystallization/trituration. A common method is to dissolve the crude oil in a minimal amount of a polar solvent and then add a non-polar solvent like heptane or hexane to precipitate the solid product.[9]
Part 2: Scale-Up Troubleshooting Guide
Transitioning from grams to kilograms introduces challenges related to mass and heat transfer, reagent handling, and purification. This section addresses the most common scale-up issues.
Q2: My reaction is stalling or showing low conversion at a larger scale. What should I investigate?
Answer: Low conversion at scale is a frequent problem. The cause can often be traced back to several key factors that are less impactful at the bench scale.
| Potential Cause | Explanation & Troubleshooting Steps | References |
| Poor Mixing/Agitation | In large reactors, inefficient stirring can create "dead spots" where reagents are not adequately mixed. This prevents the iminium ion from encountering the reducing agent. Solution: Verify that the agitator type and speed are sufficient for the vessel geometry and reaction volume. Consider installing baffles to improve mixing. | N/A |
| STAB Decomposition | STAB is highly sensitive to moisture.[7][8] On a large scale, longer addition times and greater surface area exposure can lead to significant decomposition if the system is not rigorously kept under an inert, dry atmosphere. Solution: Ensure all solvents are anhydrous and the reactor is thoroughly dried. Maintain a positive pressure of nitrogen or argon throughout the process. | [7],[8],[4] |
| Incorrect Reagent Stoichiometry | The potency of STAB can degrade over time, especially if not stored properly.[3] Using a batch with lower-than-expected activity will result in incomplete reduction. Solution: Assay the STAB potency before use on a large scale. Adjust the charge based on the measured active content.[3] | [3] |
| Low Temperature | While the reaction runs at room temperature, ambient temperature fluctuations in a large plant can affect reaction rates. If the temperature drops too low, the reaction kinetics will slow significantly. Solution: Implement temperature control on the reactor jacket to maintain a consistent temperature (e.g., 20-25 °C). | [10] |
Troubleshooting Workflow for Low Conversion
Caption: Figure 2: Troubleshooting Workflow
Q3: I am observing significant side product formation. What are the likely impurities and how can they be minimized?
Answer: The primary side reactions in this process are the over-reduction of the aldehyde starting material and the formation of dialkylated byproducts.
| Impurity | Formation Mechanism | Minimization Strategy | References |
| Isoamyl Alcohol | Reduction of the isovaleraldehyde starting material by STAB before it can form the imine. | Ensure the imine/iminium formation has sufficient time to proceed before adding the STAB. A hold time of 30-60 minutes after aldehyde addition is recommended. Do not add STAB concurrently with the aldehyde. | [1] |
| Di-isopentyl Piperidine Impurity | The product amine, this compound, can react with another molecule of isovaleraldehyde and be reduced, leading to a dialkylated species on the exocyclic amine. This is less common due to the BOC protecting group. A more likely impurity is the dialkylation of any de-protected 4-aminopiperidine starting material. | Use a slight excess (1.1-1.2 eq) of the aldehyde, but avoid a large excess. Ensure the quality of the 4-BOC-aminopiperidine starting material is high, with minimal free amine present.[11] | [12] |
| Unreacted 4-BOC-aminopiperidine | Incomplete reaction due to reasons outlined in Q2. | Follow the troubleshooting steps for low conversion. Ensure sufficient equivalents of both aldehyde and STAB are used. | [11] |
Q4: The work-up is forming a stable emulsion, making phase separation difficult. How can this be resolved?
Answer: Emulsion formation is a common scale-up problem, especially when basic aqueous solutions are used to quench reactions containing fine particulate matter (like borate salts from the STAB quench).
Strategies to Mitigate Emulsions:
-
Filter Before Extraction: After the aqueous quench, consider filtering the entire biphasic mixture through a pad of celite or another filter aid. This removes the fine inorganic solids that often stabilize emulsions.
-
Add Brine: During the work-up, adding a significant amount of brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the separation of the organic layer.
-
Change Extraction Solvent: If using DCM, which has a density close to water, switching to a lighter solvent like Ethyl Acetate or MTBE for the extraction phase can sometimes lead to cleaner and faster phase splits.
-
Allow Time: On a large scale, phase separation simply takes longer. Allow adequate settling time in the reactor or a dedicated settling tank.
Q5: My product is an oil at scale and is difficult to purify without chromatography. What are the best practices for crystallization?
Answer: Many BOC-protected amines are initially isolated as oils, which can be challenging to handle and purify on a large scale.[9] Triggering crystallization is key to achieving high purity without resorting to costly large-scale chromatography.
Crystallization Strategies:
-
Solvent-Antisolvent System: This is the most common method. Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., heptane, hexane) with vigorous stirring until the solution becomes cloudy (the point of nucleation). Allow the mixture to stir and cool slowly to promote crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, use it to seed the supersaturated solution. Add a few seed crystals after the anti-solvent addition to provide a template for crystallization.[13][14]
-
pH Adjustment: Since the product is an amine, residual acidic or basic impurities can inhibit crystallization. Ensure the crude product is fully neutralized before attempting crystallization.[9]
-
Trituration: If crystallization fails, trituration can be effective. This involves stirring the crude oil vigorously with a solvent in which it is only sparingly soluble (like hexane or ether). This process can wash away more soluble impurities and often induces solidification of the product.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling STAB on a large scale? A: The main hazards are its reactivity with water and protic solvents, which generates hydrogen gas, and its potential for thermal decomposition if not handled correctly.[4][7] Always add STAB to the reaction mixture; never add liquid to solid STAB. Ensure adequate ventilation and inert atmosphere coverage. A thermal hazard analysis (e.g., using RC1e or ARSST) is recommended to understand the thermal profile of the reaction before scaling up.[15]
Q: Can I use a different reducing agent, like sodium borohydride (NaBH₄)? A: While NaBH₄ can be used, it is less selective than STAB.[5] NaBH₄ can readily reduce the aldehyde starting material, leading to lower yields of the desired product.[1] If using NaBH₄, it is critical to allow sufficient time for complete imine formation before adding the reductant.[5]
Q: What is the purpose of the BOC protecting group? A: The tert-butoxycarbonyl (BOC) group protects the primary amine at the 4-position of the piperidine ring.[16] This prevents it from reacting with the isovaleraldehyde, ensuring that the N-alkylation occurs selectively on the piperidine ring nitrogen.[17] It also modifies the polarity and crystallinity of the molecule, which can aid in purification.
Q: What analytical methods are best for monitoring the reaction and assessing final purity? A: For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. For final purity assessment, HPLC with UV detection is standard. Gas Chromatography (GC) can also be used. To confirm the identity and structure, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
References
- lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Google Patents. (2019). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.
- Benchchem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Stability and Handling.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (n.d.). Effect of reaction temperature on the reductive animation.
- Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB).
- ResearchGate. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Organic Chemistry. (n.d.). Reductive Amination - Common Conditions.
- Benchchem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Myers, A. (n.d.). Chem 115.
- Cayman Chemical. (n.d.). 4-(N-Boc-amino)piperidine.
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- 4. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
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preventing byproduct formation in reductive amination for synthesis
Welcome to the technical support center for reductive amination. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of reductive amination and minimize byproduct formation.
Introduction: The Power and Pitfalls of Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, prized for its ability to form carbon-nitrogen bonds in a controlled manner, thereby avoiding the common issue of overalkylation seen with direct alkylation of amines.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced to the desired amine product.[2] While powerful, this reaction is not without its challenges. The formation of undesired byproducts can significantly lower yields and complicate purification. This guide is designed to provide you with the expertise to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during reductive amination experiments.
Q1: What are the most common byproducts in reductive amination, and how can I prevent them?
A1: The most prevalent byproducts include:
-
Over-alkylation (Dialkylation/Trialkylation): This occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl compound. To prevent this, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be effective.[3] Using a milder reducing agent can also help.
-
Reduction of the Carbonyl Starting Material: Potent reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone before it has a chance to form the imine.[1][4] To circumvent this, allow sufficient time for imine formation before introducing NaBH₄, or opt for a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2][4]
-
Homo-coupling of the Aldehyde/Ketone: This can occur under certain conditions, leading to the formation of pinacols or other coupled products. Ensuring the purity of the starting materials and optimizing reaction conditions can minimize this.
-
Cyanide Addition Products: When using sodium cyanoborohydride (NaBH₃CN), there is a risk of cyanide addition to the iminium ion, especially at low pH.[5] Maintaining a pH between 6 and 7 can mitigate this side reaction.[2]
Q2: How does pH affect my reductive amination reaction?
A2: pH is a critical parameter. Imine formation is typically favored under mildly acidic conditions (pH 4-5) because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[1] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1] For the reduction step, especially with NaBH₃CN, a pH of 6-7 is often optimal to ensure the iminium ion is present for reduction without promoting cyanide addition or deactivating the reducing agent.[2]
Q3: Which reducing agent should I choose?
A3: The choice of reducing agent is crucial for the success of your reaction. Here is a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting carbonyl.[1][4] Requires careful addition after imine formation.[4] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines/iminium ions in the presence of carbonyls.[1] Water-tolerant. | Toxic cyanide byproducts.[2] Potential for CN addition side products.[5] | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for reductive aminations.[3] Less toxic than NaBH₃CN. | Water-sensitive.[4] Not compatible with methanol.[4] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane[4] |
Q4: Can I perform a one-pot reductive amination?
A4: Yes, one-pot procedures are common and efficient. They are most successful when using a reducing agent that is selective for the imine/iminium ion over the carbonyl starting material, such as NaBH(OAc)₃ or NaBH₃CN.[2][6] This allows all reactants to be mixed together from the start.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during reductive amination.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting materials | 1. Inefficient imine/iminium ion formation: Incorrect pH, steric hindrance, or electronic effects. 2. Decomposition of reducing agent: Moisture contamination (especially for NaBH(OAc)₃), or improper storage. 3. Low quality of reagents: Impure amine or carbonyl compound. | 1. Optimize pH: Use a pH meter or indicator paper to adjust the pH to the optimal range (typically 4-7). Consider adding a catalytic amount of acetic acid. 2. Check reducing agent: Use a fresh bottle of the reducing agent. For NaBH(OAc)₃, ensure anhydrous conditions. 3. Purify starting materials: Distill or recrystallize the amine and carbonyl compound before use. |
| Significant amount of alcohol byproduct (from carbonyl reduction) | 1. Reducing agent is too reactive: NaBH₄ added too early or in excess. 2. Slow imine formation: The rate of carbonyl reduction is faster than the rate of imine formation. | 1. Change reducing agent: Switch to a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[1][3] 2. Two-step procedure: Allow the amine and carbonyl to stir for a period (e.g., 1-2 hours) to form the imine before adding NaBH₄.[4] |
| Formation of a significant amount of dialkylated product | 1. High reactivity of the product amine: The secondary amine product is more nucleophilic than the primary amine starting material. 2. Stoichiometry: Using an excess of the carbonyl compound. | 1. Adjust stoichiometry: Use a slight excess of the primary amine. 2. Slow addition: Add the carbonyl compound slowly to the reaction mixture containing the amine and reducing agent. 3. Stepwise procedure: Isolate the imine before reduction.[3] |
| Presence of an unexpected peak corresponding to cyanide addition | 1. Reaction pH is too acidic: Low pH promotes the formation of the iminium ion, which can be attacked by the cyanide counterion from NaBH₃CN. | 1. Control pH: Maintain the reaction pH between 6 and 7.[2] Use a buffer if necessary. |
Visualizing the Reaction: Mechanisms and Byproduct Pathways
To better understand the intricacies of reductive amination, the following diagrams illustrate the core reaction mechanism and the pathways leading to common byproducts.
Caption: General mechanism of reductive amination.
Caption: Competing reaction pathways in reductive amination.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is suitable for a one-pot reaction and is generally effective for a wide range of substrates.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Initiation: Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be exothermic, so control the rate of addition to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step procedure is beneficial when the starting carbonyl is sensitive to reduction.
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol). Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) in small portions.
-
Reaction Monitoring and Work-up: Follow steps 4-7 from Protocol 1.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 4-(BOC-Amino)-1-isopentylpiperidine Reactions
Welcome to the technical support center for 4-(BOC-Amino)-1-isopentylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic and manipulative challenges associated with this versatile building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its substituted piperidine scaffold. The tert-butyloxycarbonyl (BOC) protecting group offers robust protection of the C4-amino group under basic and nucleophilic conditions, while allowing for clean, acidic deprotection. The N-isopentyl group provides specific lipophilic character and a steric profile often explored in ligand design for various biological targets. This guide addresses the most common questions and troubleshooting scenarios encountered during its synthesis and subsequent use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter. We will explore two primary synthetic routes to the target compound: N-alkylation of 4-(BOC-Amino)piperidine and reductive amination of N-BOC-4-piperidinone.
Section 1: Synthesis via N-Alkylation
This is a common and direct approach involving the reaction of 4-(BOC-Amino)piperidine with an isopentyl halide.
Q1: My N-alkylation of 4-(BOC-amino)piperidine with isopentyl bromide is slow, incomplete, or fails entirely. What are the common causes and solutions?
A1: An incomplete or slow N-alkylation is one of the most frequent challenges. The root cause typically lies in one of several key reaction parameters. This is a bimolecular nucleophilic substitution (SN2) reaction, and its rate is highly dependent on the concentration, solvent, base, and temperature.
-
Causality & Explanation: The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the isopentyl bromide. The reaction requires a base to neutralize the HBr generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The solubility of the base is critical. An insoluble base cannot effectively scavenge the acid. While potassium carbonate (K₂CO₃) is common, its low solubility in solvents like acetone can be problematic.[2] Consider switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate.[3] For more challenging cases, a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be used.[3]
-
Reaction Concentration: SN2 reactions are concentration-dependent. Running the reaction too dilute will significantly slow the rate. Many literature procedures for similar alkylations are run at high concentrations (e.g., 0.5 M to 1.0 M) or even neat.[2]
-
Reactivity of the Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[3] If using isopentyl bromide is not effective, consider converting it to the more reactive isopentyl iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This is known as the Finkelstein reaction.
-
Temperature: Increasing the reaction temperature will increase the rate. If the reaction is sluggish at room temperature, heating to 60-80 °C in a solvent like DMF or ACN is a standard approach.[1][2]
-
| Parameter | Recommendation for Low Reactivity | Rationale |
| Solvent | DMF or Acetonitrile | Improves solubility of inorganic bases and increases reaction rate.[3] |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Cesium carbonate is more soluble and basic. DIPEA is a soluble, non-nucleophilic organic base. |
| Temperature | 60-80 °C | Provides activation energy to overcome the reaction barrier. |
| Additive | Catalytic KI (with Alkyl Bromide) | Generates the more reactive alkyl iodide in situ.[2] |
Q2: I'm observing a significant byproduct with a higher molecular weight, likely from over-alkylation. How can I prevent the formation of this quaternary ammonium salt?
A2: Over-alkylation occurs when the product, this compound, acts as a nucleophile and reacts with a second molecule of isopentyl bromide to form a quaternary ammonium salt.
-
Causality & Explanation: The product is a tertiary amine, which is still nucleophilic. While sterically more hindered than the starting secondary amine, it can still react, particularly if the reaction is run for too long, at high temperatures, or with a large excess of the alkylating agent.
-
Preventative Measures:
-
Control Stoichiometry: Use a modest excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the isopentyl bromide. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the amine and base helps maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting amine is consumed.
-
Section 2: Synthesis via Reductive Amination
This powerful method involves forming an imine or enamine intermediate between N-BOC-4-piperidinone and isoamylamine, followed by reduction.
Q3: My reductive amination between N-BOC-4-piperidinone and isoamylamine gives a low yield. What factors should I investigate?
A3: Low yields in reductive amination often stem from inefficient imine formation, incorrect choice of reducing agent, or incompatible reaction conditions.[4][5]
-
Causality & Explanation: The reaction proceeds in two main steps: (1) formation of an iminium ion intermediate from the ketone and the primary amine, and (2) reduction of this iminium ion by a hydride reagent.[6] Both steps must be efficient. Imine formation is often the rate-limiting step and is typically catalyzed by mild acid.[5]
-
Troubleshooting Workflow:
Q4: Which reducing agent is best for this transformation, and what are the key considerations?
A4: The choice of reducing agent is critical for selectivity. You need a reagent that reduces the iminium ion much faster than it reduces the starting ketone.
| Reducing Agent | Advantages | Disadvantages & Considerations | Recommended Solvent |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Highly Recommended. Mild, selective for imines/iminium ions in the presence of ketones. [6][7]Can be added at the start of the reaction (one-pot). | Water-sensitive. [8]Reactions often require an acid catalyst like acetic acid. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at mildly acidic pH. [5]Not water-sensitive. | Highly toxic (can release HCN gas if pH is too low). Slower than STAB. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Not selective. Will readily reduce the starting ketone. [5][8]Requires a two-step process: first form the imine completely, then add NaBH₄ at low temperature. | Methanol (MeOH), Ethanol (EtOH) |
For the synthesis of this compound, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and the convenience of a one-pot procedure. [6][7]
Section 3: BOC-Group Deprotection
To use this molecule as a building block, the BOC group must be removed to reveal the primary amine.
Q5: My BOC deprotection with Trifluoroacetic Acid (TFA) is incomplete. How can I ensure full removal?
A5: Incomplete deprotection is usually a matter of insufficient acid stoichiometry or reaction time.
-
Causality & Explanation: The BOC group is cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which rapidly decarboxylates to the free amine. [9]
-
Solutions:
-
Acid Concentration: A common reagent is a solution of 20-50% TFA in DCM. [10]Ensure you are using a sufficient volume and concentration. For a resin-bound substrate, 50% TFA/DCM is standard. [10] 2. Reaction Time: While often complete in 30-60 minutes at room temperature, sterically hindered or less reactive substrates may require longer times (2-4 hours). Monitor the reaction by LC-MS until no starting material is observed.
-
Alternative Acids: 4M HCl in 1,4-dioxane is a very effective and common alternative. [7][11]It is often used when TFA might cause side reactions or if the resulting TFA salt is problematic for the next step.
-
Q6: I'm observing unexpected peaks in my LC-MS after deprotection, suggesting side reactions. What are they and how can I prevent them?
A6: The primary culprit for side reactions during BOC deprotection is the highly reactive tert-butyl cation that is generated. [12][13]
-
Causality & Explanation: This electrophilic carbocation can alkylate any available nucleophiles in your molecule or solvent. While 4-amino-1-isopentylpiperidine itself lacks highly susceptible groups (like tryptophan or methionine side chains found in peptides), if other sensitive functional groups are present elsewhere in the molecule, tert-butylation can be a significant issue. [13]
-
Prevention with Scavengers: The most effective way to prevent this is to add a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will react with the tert-butyl cation, effectively trapping it. [13]
Common Scavenger Purpose Typical Concentration Triisopropylsilane (TIS) General purpose carbocation scavenger. 2-5% (v/v) Anisole Scavenger for aromatic substrates. 2-5% (v/v) | 1,2-Ethanedithiol (EDT) | Protects sulfur-containing groups. | 2-5% (v/v) |
Even for a simple deprotection, adding 2-5% TIS to the TFA/DCM mixture is good practice to ensure a clean reaction.
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation
This protocol details the synthesis of this compound from 4-(BOC-Amino)piperidine and 1-bromo-3-methylbutane (isopentyl bromide).
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(BOC-Amino)piperidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN) to make a 0.5 M solution based on the amine.
-
Addition: Add 1-bromo-3-methylbutane (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting amine is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Reductive Amination
This protocol uses N-BOC-4-piperidinone and isoamylamine with STAB as the reducing agent. [7]
-
Setup: To a round-bottom flask with a magnetic stir bar, add N-BOC-4-piperidinone (1.0 eq), isoamylamine (1.1 eq), and dichloromethane (DCM) to make a 0.2 M solution.
-
Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Note: The reaction may bubble slightly.
-
Reaction: Stir at room temperature and monitor by LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: BOC-Group Deprotection
This protocol describes the removal of the BOC group using TFA in DCM.
-
Setup: Dissolve the this compound (1.0 eq) in DCM to make a 0.1 M solution in a round-bottom flask. Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Add triisopropylsilane (TIS, 0.2 eq, ~5% v/v) as a scavenger. Slowly add trifluoroacetic acid (TFA, 10-20 eq, to make a final concentration of 25-50% TFA in DCM).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor by LC-MS to confirm the complete disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Note: The product will be the TFA salt.
-
Isolation: The resulting oil or solid can be triturated with cold diethyl ether to precipitate the amine salt, which can then be collected by filtration. To obtain the free base, dissolve the crude salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.
Visualizations
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. peptide.com [peptide.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Standards for 4-(BOC-Amino)-1-isopentylpiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and characterization of intermediates are paramount. This guide provides an in-depth technical comparison of analytical methodologies for ensuring the quality of 4-(BOC-Amino)-1-isopentylpiperidine, a key building block in medicinal chemistry. As Senior Application Scientists, we recognize that robust analytical standards are not merely about meeting specifications but about building a foundation of reliability and reproducibility in research and development.
This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system of protocols. We will explore the primary analytical techniques for this compound, compare their strengths and weaknesses, and provide actionable experimental data and workflows.
The Analytical Imperative: Characterizing this compound
This compound, with its protected amine and substituted piperidine core, requires a multi-faceted analytical approach to confirm its identity, purity, and stability. The primary analytical challenges lie in quantifying the main component, identifying and quantifying potential process-related impurities, and detecting any degradation products.
The principal analytical techniques suited for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and provides complementary information.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitative purity assessment, structural confirmation, or trace impurity detection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, coupled with mass-based detection.[1] | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2] |
| Primary Use | Quantitative purity analysis, impurity profiling. | Identification and quantification of volatile impurities, structural confirmation. | Definitive structural elucidation and confirmation, quantitative analysis (qNMR). |
| Sample Requirements | Soluble in a suitable mobile phase. Non-volatile and thermally labile compounds can be analyzed directly.[3] | Volatile and thermally stable. Derivatization may be required for non-volatile compounds.[1] | Soluble in a deuterated solvent. |
| Key Advantages | High precision and accuracy for quantification without derivatization. Broad applicability to a wide range of compounds. | High sensitivity and specificity for identification.[1] Excellent for separating volatile impurities. | Unambiguous structure confirmation.[2] qNMR allows for purity determination without a specific reference standard for each impurity. |
| Limitations | May require chromophores for UV detection. Less definitive structural information than MS or NMR. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic techniques. Higher instrumentation cost.[4] |
In-Depth Methodologies and Experimental Insights
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for quantitative analysis in pharmaceutical development due to its high precision and suitability for a wide range of compounds. For this compound, a reversed-phase HPLC method is the most appropriate choice.
Causality of Method Parameters:
-
Column: A C18 column is selected for its versatility in retaining and separating moderately polar to non-polar compounds like our target molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (like ammonium formate with formic acid) and an organic solvent (acetonitrile or methanol) is employed. The gradient allows for the effective elution of the main compound while also separating earlier and later eluting impurities. The acidic modifier improves peak shape for the basic piperidine nitrogen.
-
Detector: A UV detector is suitable if the compound or its impurities possess a chromophore. However, for compounds with poor UV absorbance, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for near-universal detection of non-volatile analytes. For definitive peak identification, a Mass Spectrometer (MS) detector is invaluable.
Experimental Protocol: HPLC-UV/MS Analysis
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm | Good resolution and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape of amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of all components with good separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 210 nm or MS (ESI+) | 210 nm for general detection of the carbamate; MS for confirmation. |
| Injection Vol. | 10 µL | Standard injection volume. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself has limited volatility, GC-MS is excellent for detecting volatile process-related impurities such as residual solvents or starting materials. With appropriate derivatization, the parent compound can also be analyzed.
Causality of Method Parameters:
-
Column: A low-to-mid polarity column (e.g., DB-5ms or HP-5ms) is a good starting point for general-purpose screening of a wide range of compounds.
-
Injector: A split/splitless injector is standard. A split injection is used for concentrated samples to avoid column overload, while a splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is crucial for separating compounds with different boiling points. The program starts at a low temperature to trap volatile components and then ramps up to elute less volatile compounds.
-
Detector: A mass spectrometer provides both quantitative data and structural information from the mass spectrum of each eluting peak, allowing for confident identification of known and unknown impurities.
Experimental Protocol: GC-MS Analysis
Table 2: Example GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent | Industry-standard for reliable GC-MS analysis. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | General purpose column with good performance. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the sample. |
| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (5 min) | Separates a wide range of volatile and semi-volatile compounds. |
| Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique, produces reproducible fragmentation patterns. |
| Mass Range | 40-500 amu | Covers the expected mass range of the analyte and impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the successful synthesis and the integrity of the molecule.
Key Diagnostic Signals in ¹H NMR:
-
BOC Group: A characteristic sharp singlet integrating to 9 protons around 1.4-1.5 ppm is a definitive indicator of the BOC protecting group.[2]
-
Piperidine Ring Protons: A series of multiplets in the aliphatic region (typically 1.0-4.0 ppm).
-
Isopentyl Group Protons: Signals corresponding to the methyl, methylene, and methine protons of the isopentyl group.
-
N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
Quantitative NMR (qNMR) can also be employed for accurate purity determination without the need for a certified reference standard of the analyte.
Experimental Protocol: NMR Analysis
Identification and Control of Potential Impurities
A robust analytical strategy must consider potential impurities arising from the synthetic route and degradation.
Common Process-Related Impurities:
-
Starting Materials: Unreacted 4-amino-1-isopentylpiperidine or di-tert-butyl dicarbonate (Boc anhydride).
-
By-products: Di-BOC protected product (if other reactive sites are present), or products from side reactions.[5]
-
Intermediates: Incomplete reaction products.
Potential Degradation Products:
-
De-BOC protected compound: The BOC group is labile to strong acids, leading to the formation of the free amine.[5]
Analytical Strategy for Impurity Control:
-
HPLC: The primary technique for quantifying known and unknown impurities.
-
GC-MS: Ideal for identifying volatile starting materials and by-products.
-
LC-MS: A powerful tool for identifying unknown impurities by providing molecular weight information.
Conclusion: A Triad of Analytical Excellence
For comprehensive quality control of this compound, a combination of HPLC, GC-MS, and NMR spectroscopy provides a self-validating system. HPLC serves as the primary tool for quantitative purity assessment, GC-MS is invaluable for identifying volatile impurities and providing orthogonal separation, and NMR offers definitive structural confirmation. By understanding the principles and applying the detailed protocols within this guide, researchers, scientists, and drug development professionals can ensure the integrity of this critical chemical intermediate, thereby fostering greater confidence and success in their scientific endeavors.
References
-
A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem.
-
A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. BenchChem.
-
A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. BenchChem.
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines.
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Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. BenchChem.
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
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HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
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Analytical Method Validation: are your analytical methods suitable for intended use?. Progress.
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guidance for the validation of pharmaceutical quality control analytical methods. NHS.
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
-
Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. ResearchGate.
-
Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019.
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
-
Aminoglutethimide Included in Nanocapsules Suspension: Comparison of GC-MS and HPLC Methods for Control. PubMed.
-
Piperidine Impurities. BOC Sciences.
-
Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace.
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate.
-
Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. BenchChem.
-
Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. BenchChem.
-
June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. CFSRE.
-
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3. BenchChem.
-
N-Boc-Piperidines [Chemical Structural Class]. Tokyo Chemical Industry (India) Pvt. Ltd.
-
An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.
-
1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. Chem-Impex.
-
4-Amino-1-Boc-piperidine 97 87120-72-7. Sigma-Aldrich.
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
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A Comprehensive Guide to the Structural Confirmation of 4-(BOC-Amino)-1-isopentylpiperidine
This guide provides a multi-faceted analytical strategy for the unambiguous structural confirmation of 4-(BOC-Amino)-1-isopentylpiperidine (CAS: 888944-67-0, Molecular Formula: C₁₅H₃₀N₂O₂, Molecular Weight: 270.42 g/mol ). In fields like medicinal chemistry and materials science, where molecular architecture dictates function, rigorous structural verification is not merely a quality control step but the foundation of reliable and reproducible research.
This document moves beyond a simple recitation of data. It details the causal logic behind the selection of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will explore not just the expected data but why this data collectively builds an undeniable case for the proposed structure, creating a self-validating analytical workflow.
Overall Analytical Workflow
The confirmation process is a logical sequence, starting with broad-stroke verification of mass and functional groups, followed by a high-resolution mapping of the atomic framework. Each step provides evidence that is corroborated by the next, ensuring a high degree of confidence in the final assignment.
Caption: Overall workflow for structural confirmation.
Part 1: Foundational Analysis - Confirming Mass and Functional Groups
Before delving into the intricacies of atomic connectivity, the first step is to confirm the molecular weight and the presence of key functional groups. This is efficiently achieved with Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct evidence of a compound's molecular weight. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the ideal technique due to its soft ionization process that minimizes fragmentation and readily forms protonated molecular ions.[1][2]
Expected Results:
-
Primary Ion: The primary species observed will be the protonated molecule, [M+H]⁺.
-
Calculated m/z: 271.2404
-
Observed m/z: Expected to be within 5 ppm of the calculated value on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
-
Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragments that provide initial structural clues. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[1][2]
-
Loss of isobutylene (m/z 56.11): A hallmark of the BOC group, leading to a fragment at m/z ~215.18.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen can lead to the loss of the isopentyl side chain.[1]
-
| Ion Species | Calculated m/z | Expected Observation | Confirmation |
| [M+H]⁺ | 271.2404 | High-intensity peak confirming the molecular weight. | Molecular Formula |
| [M+H - C₄H₈]⁺ | 215.1812 | Loss of isobutylene from the BOC group. | Presence of BOC Group |
| [M+H - C₅H₁₁]⁺ | 200.1525 | Loss of the isopentyl radical. | Presence of Isopentyl Group |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By passing infrared radiation through the sample, we can observe the vibrational frequencies of specific bonds.
Expected Absorbances: The spectrum should display characteristic peaks for the carbamate and amine functionalities. The data for a similar compound, 4-Amino-1-Boc-piperidine, shows these key stretches.[3]
-
~3350 cm⁻¹ (N-H Stretch): A moderate, sharp peak corresponding to the N-H bond of the carbamate.
-
~2950-2850 cm⁻¹ (C-H Stretch): Strong, multiple peaks from the aliphatic C-H bonds in the piperidine ring and isopentyl group.
-
~1680 cm⁻¹ (C=O Stretch): A very strong, sharp peak characteristic of the carbamate carbonyl group.[4]
-
~1160 cm⁻¹ (C-O Stretch): A strong peak from the C-O bond of the carbamate.
The presence of these peaks provides strong, corroborating evidence for the gross structural features suggested by the molecular formula.
Part 2: High-Resolution Structural Elucidation via NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of this compound.
For clarity, the following atom numbering scheme will be used for all NMR discussions:
¹H and ¹³C NMR Spectroscopy
One-dimensional NMR provides the initial map of the proton and carbon environments.
Predicted ¹H NMR (500 MHz, CDCl₃) Data:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H1' (x9) | ~1.45 | s | 9H | Singlet for the nine equivalent protons of the BOC tert-butyl group. |
| H4 | ~3.50 | m | 1H | Methine proton deshielded by the adjacent nitrogen of the carbamate. |
| H2, H6 (axial) | ~2.00 | m | 2H | Protons on carbons adjacent to the ring nitrogen. |
| H2, H6 (eq) | ~2.85 | m | 2H | Equatorial protons are typically deshielded relative to axial in piperidines. |
| H3, H5 (axial) | ~1.30 | m | 2H | Shielded axial protons. |
| H3, H5 (eq) | ~1.90 | m | 2H | Deshielded equatorial protons. |
| NH | ~4.50 | br s | 1H | Broad singlet for the carbamate proton; may exchange with D₂O. |
| H1'' | ~2.35 | m | 2H | Methylene group directly attached to the ring nitrogen. |
| H2'' | ~1.40 | m | 2H | Methylene group in the isopentyl chain. |
| H3'' | ~1.65 | m | 1H | Methine proton in the isopentyl chain. |
| H4'' (x6) | ~0.88 | d | 6H | Doublet for the two terminal methyl groups of the isopentyl chain. |
Predicted ¹³C NMR (125 MHz, CDCl₃) Data:
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C(C=O) | ~155.0 | Carbonyl carbon of the carbamate group.[4] |
| C(quat) | ~79.2 | Quaternary carbon of the BOC group. |
| C1' | ~28.5 | Methyl carbons of the BOC group. |
| C4 | ~48.0 | Methine carbon bearing the amino group. |
| C2, C6 | ~52.5 | Carbons adjacent to the ring nitrogen. |
| C3, C5 | ~32.0 | Piperidine ring carbons. |
| C1'' | ~58.0 | Methylene carbon attached to the ring nitrogen. |
| C2'' | ~26.0 | Methylene carbon in the isopentyl chain. |
| C3'' | ~39.0 | Methine carbon in the isopentyl chain. |
| C4'' | ~22.5 | Terminal methyl carbons of the isopentyl chain. |
2D NMR for Unambiguous Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential to validate the proposed structure against potential isomers.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the piperidine ring and the isopentyl side chain independently.
Caption: Crucial HMBC correlations for final structure proof.
Part 3: Experimental Protocols
For reproducibility and trustworthiness, standardized protocols are essential.
Protocol 1: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
MS Detection: ESI positive mode. Scan range m/z 100-500. For MS/MS, select the precursor ion at m/z 271.24 and use a collision energy of 10-30 eV.
Protocol 2: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrument: A 500 MHz (or higher) spectrometer.
-
Acquisition:
-
¹H: Acquire 16-32 scans.
-
¹³C: Acquire 1024-2048 scans with proton decoupling.
-
COSY, HSQC, HMBC: Use standard manufacturer pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.
-
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by the overwhelming consensus of orthogonal analytical techniques. Mass spectrometry confirms the elemental composition, while IR spectroscopy verifies the presence of key functional groups. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, definitively placing the isopentyl group on the piperidine nitrogen and the BOC-protected amino group at the C4 position. This rigorous, multi-technique approach ensures the highest level of confidence in the material's identity, providing a solid foundation for any subsequent research.
References
-
MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
A Comparative Guide to the Synthesis of 4-(BOC-Amino)-1-isopentylpiperidine for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, substituted piperidine derivatives hold a place of prominence due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to a key intermediate, 4-(BOC-Amino)-1-isopentylpiperidine. This compound serves as a valuable building block for the elaboration of more complex molecules, particularly in the development of therapeutics targeting various receptors and enzymes.
This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only a detailed procedural account of the synthetic methodologies but also a critical evaluation of their respective advantages and disadvantages, supported by experimental data and mechanistic insights.
Introduction to this compound
This compound is a bifunctional molecule featuring a tert-butyloxycarbonyl (BOC) protected primary amine at the 4-position and an isopentyl group on the piperidine nitrogen. The BOC protecting group offers robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the primary amine. The isopentyl group provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The strategic combination of these features makes this molecule a versatile intermediate in multi-step synthetic campaigns.
This guide will focus on the two most prevalent and practical synthetic strategies for the preparation of this compound, starting from the readily available precursor, 4-(BOC-Amino)piperidine:
-
Reductive Amination: A one-pot reaction involving the condensation of 4-(BOC-Amino)piperidine with isovaleraldehyde, followed by in-situ reduction of the resulting iminium ion.
-
Direct N-Alkylation: A classical approach involving the reaction of 4-(BOC-Amino)piperidine with an isopentyl halide in the presence of a base.
A thorough understanding of these routes is essential for selecting the most appropriate method based on factors such as scale, available resources, and desired purity profile.
Comparative Analysis of Synthetic Routes
The choice between reductive amination and direct N-alkylation is often dictated by a balance of factors including yield, reaction time, cost of reagents, and ease of purification. The following table provides a high-level comparison of these two primary routes.
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 4-(BOC-Amino)piperidine, Isovaleraldehyde | 4-(BOC-Amino)piperidine, Isopentyl Halide (e.g., Bromide) |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |
| Typical Yield | Generally high (85-95%) | Variable, often moderate to high (70-90%) |
| Reaction Time | Typically 12-24 hours | Can be faster, but may require elevated temperatures (4-18 hours) |
| Byproducts | Boronate salts, acetic acid | Halide salts, potential for quaternary ammonium salt formation |
| Purification | Typically straightforward chromatography | May require more rigorous purification to remove byproducts and unreacted starting material |
| Scalability | Generally good, though cost of reducing agent can be a factor | Excellent, often preferred for large-scale synthesis due to lower cost of reagents |
| Safety/Handling | Sodium triacetoxyborohydride is moisture-sensitive | Isopentyl halides can be lachrymatory and require careful handling |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the two primary synthetic routes. These protocols are based on established chemical principles and have been optimized for clarity and reproducibility.
Route 1: Reductive Amination with Isovaleraldehyde
This method is often favored in a laboratory setting for its high yields and relatively clean reaction profiles. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous as it is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde.[1]
Reaction Scheme:
Figure 1. Reductive amination of 4-(BOC-Amino)piperidine.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-(BOC-Amino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add isovaleraldehyde (1.2 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Discussion of Causality:
-
The initial stirring of the amine and aldehyde allows for the formation of the iminium ion intermediate.
-
The portion-wise addition of sodium triacetoxyborohydride controls the initial exotherm and ensures a smooth reduction.
-
The aqueous bicarbonate quench neutralizes the acetic acid byproduct from the reducing agent and any unreacted starting materials.
Route 2: Direct N-Alkylation with Isopentyl Bromide
This classical method is often employed for larger-scale syntheses due to the lower cost of the base compared to specialized reducing agents. The choice of base and solvent is critical to achieving good yields and minimizing side reactions.
Reaction Scheme:
Figure 2. N-Alkylation of 4-(BOC-Amino)piperidine.
Detailed Protocol:
-
Reaction Setup: To a suspension of 4-(BOC-Amino)piperidine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (15 mL/mmol), add isopentyl bromide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired product.[2]
Discussion of Causality:
-
Potassium carbonate acts as a heterogeneous base to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile is a suitable polar aprotic solvent for this S_N2 reaction.
-
Heating to reflux is often necessary to achieve a reasonable reaction rate.
-
A potential side reaction is the formation of a quaternary ammonium salt if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long.
Conclusion and Recommendations
Both reductive amination and direct N-alkylation are viable and effective methods for the synthesis of this compound.
-
For small-scale laboratory synthesis and rapid analogue generation , the reductive amination route is often preferred. Its high yields, clean reaction profile, and mild conditions make it an attractive choice for medicinal chemists. The primary drawback is the cost of the borohydride reagent, which may be a consideration for larger-scale work.
-
For process development and large-scale manufacturing , direct N-alkylation is typically the more economical and scalable option. The reagents are inexpensive and readily available in bulk. However, this route may require more optimization to control side-product formation and can involve a more demanding purification process.
Ultimately, the selection of the optimal synthetic route will depend on the specific needs of the project, including the desired scale, purity requirements, and economic constraints. It is recommended that both routes be evaluated at a small scale to determine the most efficient and robust method for a given application.
References
- Myers, A. Chem 115. Harvard University. [URL: https://www.organic-chemistry.org/namedreactions/borch-reaction.shtm]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [URL: https://pubs.acs.org/doi/abs/10.1021/jo960057x]
- BenchChem. (2025, December). N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols. [URL: not available]
- Cayman Chemical. 4-Anilino-1-Boc-piperidine. [URL: https://www.caymanchem.com/product/29119/4-anilino-1-boc-piperidine]
- ChemicalBook. 4-N-BOC-Aminopiperidine synthesis. [URL: https://www.chemicalbook.
- Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine. (CN107805218B). [URL: https://patents.google.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [URL: https://www.researchgate.
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A Senior Application Scientist's Guide to Protected Piperidines: A Comparative Analysis of 4-(BOC-Amino)-1-isopentylpiperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Imperative of Strategic Protection
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, six-membered heterocyclic structure provides an excellent three-dimensional scaffold to orient functional groups for optimal interaction with biological targets.[2][3] However, the inherent nucleophilicity and basicity of the piperidine nitrogen, and any additional functional groups like a 4-amino substituent, necessitate a carefully planned protection strategy during multi-step syntheses.[4][5] Protecting groups are not merely "on-off" switches; their selection profoundly impacts a molecule's solubility, stability, and reactivity in subsequent steps.
This guide provides an in-depth comparison of 4-(BOC-Amino)-1-isopentylpiperidine, a versatile building block, against other commonly employed protected piperidines. We will dissect the strategic advantages conferred by its constituent parts—the tert-butyloxycarbonyl (BOC) protecting group and the N-isopentyl substituent—and provide the experimental context needed to make informed decisions in your synthetic campaigns.
Part 1: The Protecting Group - A Deep Dive into the BOC Carbamate
The most common strategy for protecting an amino group is its conversion to a carbamate, which tempers the nitrogen's nucleophilicity.[4][6] The BOC group is arguably the most prevalent carbamate used in non-peptide synthesis due to its unique stability profile and ease of handling.[7][8]
Chemical Properties and Stability of the BOC Group
The BOC group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle solid, typically in the presence of a base.[7][9][10] Its defining characteristic is its stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[9][11] This acid-lability stems from the formation of a stable tert-butyl cation upon protonation.[4]
The mechanism of acid-catalyzed BOC deprotection is a well-understood process.
Caption: Acid-catalyzed deprotection mechanism of a BOC-protected amine.
This predictable reactivity allows for orthogonal protection strategies. For instance, a BOC group can be selectively removed with acid while a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a hydrogenolysis-labile carboxybenzyl (Cbz) group remains intact.[5][9]
Comparative Analysis with Other Protecting Groups
The choice of protecting group is dictated by the overall synthetic route and the compatibility of other functional groups present in the molecule.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability Profile |
| BOC (tert-Butoxycarbonyl) | R-NH-CO-O-tBu | Boc₂O | Strong Acid (TFA, HCl)[10][12] | Stable to base, nucleophiles, and hydrogenolysis. |
| Cbz (Carboxybenzyl) | R-NH-CO-O-Bn | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. Sensitive to strong reducing agents. |
| Fmoc (Fluorenylmethyloxycarbonyl) | R-NH-CO-O-Fm | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis.[5] |
This table highlights the critical differences: if your synthesis requires acidic conditions, BOC is not a suitable protecting group. Conversely, if subsequent steps involve catalytic hydrogenation (e.g., to reduce a nitro group or deprotect a benzyl ether), a Cbz group would be cleaved simultaneously. The stability of BOC to bases and most nucleophiles makes it highly versatile for a wide range of transformations on other parts of the molecule.[9]
Part 2: The N-Substituent - Impact of the Isopentyl Group
The substituent on the piperidine nitrogen is rarely a passive placeholder. It fundamentally influences the molecule's steric and electronic properties, which in turn affect its conformation, basicity (pKa), lipophilicity (logP), and metabolic stability—key parameters in drug design.[13][14][15]
Physicochemical Impact of the N-Isopentyl Group
The N-isopentyl (or isoamyl) group of this compound is a moderately bulky, lipophilic alkyl chain. Its inclusion has several predictable consequences:
-
Increased Lipophilicity: Compared to a simple N-methyl or N-H piperidine, the isopentyl group significantly increases the molecule's lipophilicity (logP). This can enhance membrane permeability but may also increase plasma protein binding or impact solubility.[14][16]
-
Steric Influence: The branched nature of the isopentyl group provides more steric bulk than a linear N-butyl or N-propyl chain. This can influence the conformational equilibrium of the piperidine ring and sterically shield the nitrogen atom, potentially modulating its basicity and interaction with metabolic enzymes.[17]
-
Metabolic Stability: While N-dealkylation is a common metabolic pathway for N-alkyl amines, the steric hindrance around the nitrogen and the specific nature of the alkyl group can influence the rate of metabolism.[18]
Comparative Analysis with Other N-Substituents
The selection of an N-substituent is a critical optimization step in drug discovery.
| N-Substituent | Primary Role / Impact | Effect on Lipophilicity (logP) | Effect on Basicity (pKa) | Synthetic Notes |
| -H | Unsubstituted Core | Baseline | Baseline | Often used as a starting point for N-functionalization. |
| -Methyl | Minimal steric bulk | Small increase | Slight increase vs. N-H | Can be metabolically labile (N-demethylation). |
| -Isopentyl | Increased lipophilicity and steric bulk | Significant increase | Generally similar to other alkyls | Often a permanent feature of the target molecule. |
| -Benzyl (Bn) | Synthetic Handle | Moderate increase | Decreased vs. alkyls | Readily removed by catalytic hydrogenolysis to yield the secondary amine. |
| -Aryl/Acyl | Modulated conformation & basicity | Varies | Significantly decreased | Can induce "pseudoallylic strain," forcing adjacent substituents into an axial position.[13][19][20] |
The N-isopentyl group represents a choice for imparting specific physicochemical properties into a final target molecule, whereas a group like N-benzyl is typically a transient protecting group for the piperidine nitrogen itself, removed in a final step.
Part 3: Conformational Considerations and Synergistic Effects
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional strain.[13] Large substituents at the C4 and N1 positions, like the BOC-amino and isopentyl groups, will preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.
Caption: Preferred equatorial orientation of bulky N1 and C4 substituents.
The combination of the bulky N-isopentyl group and the 4-BOC-amino substituent reinforces this equatorial preference, leading to a well-defined three-dimensional structure. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.
Part 4: Experimental Protocols and Workflows
Trustworthy protocols are self-validating, meaning they include clear steps, stoichiometric ratios, and checkpoints for monitoring progress.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis starting from the commercially available 4-(BOC-Amino)piperidine. The causality for this choice is its high efficiency and functional group tolerance.
Workflow Diagram
Caption: Experimental workflow for reductive amination synthesis.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(BOC-Amino)piperidine (1.0 eq). Dissolve in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol (approx. 0.2 M concentration).
-
Aldehyde Addition: Add isovaleraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing over-reduction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Comparative BOC vs. Cbz Deprotection Study
This experiment objectively compares the cleavage of BOC and Cbz protecting groups on an N-isopentylpiperidine core under their respective standard conditions.
Step-by-Step Methodology:
-
Substrate Synthesis: Synthesize N-Cbz-4-amino-1-isopentylpiperidine using analogous methods to Protocol 1, starting from N-Cbz-4-aminopiperidine.
-
Reaction Setup (BOC Deprotection):
-
In Vial A, dissolve this compound (50 mg, 1 eq) in dichloromethane (DCM, 2 mL).
-
Add trifluoroacetic acid (TFA, 0.5 mL, ~30 eq) and stir at room temperature.
-
-
Reaction Setup (Cbz Deprotection):
-
In Vial B, dissolve N-Cbz-4-amino-1-isopentylpiperidine (50 mg, 1 eq) in methanol (MeOH, 2 mL).
-
Carefully add Palladium on carbon (10% Pd/C, 10% by weight).
-
Seal the vial, evacuate, and backfill with hydrogen gas (H₂) from a balloon. Stir vigorously.
-
-
Monitoring: At time points (t = 15 min, 1h, 4h, 24h), take a small aliquot from each reaction, quench appropriately (NaHCO₃ for Vial A, filter through celite for Vial B), and analyze by LC-MS to determine the percentage of starting material remaining versus the deprotected product, 4-amino-1-isopentylpiperidine.
-
Data Analysis: Plot the percentage of starting material consumed over time for both reactions to compare the deprotection rates under these standard conditions.
Conclusion and Strategic Recommendations
This compound is a highly valuable building block for drug discovery programs. Its utility stems from a strategic combination of features:
-
The BOC Group offers robust protection under basic and nucleophilic conditions, making it compatible with a wide array of synthetic transformations before its clean and efficient removal with acid.
-
The N-Isopentyl Group provides a fixed, moderately lipophilic substituent that can be used to probe steric pockets in a binding site and tune the overall ADME properties of a lead compound.
Choose this compound when:
-
Your synthetic route involves base-mediated reactions (e.g., Williamson ether synthesis, esterifications, amidations).
-
You need to perform transformations incompatible with hydrogenolysis (e.g., if other benzyl or reducible groups are present).
-
The final target molecule requires a non-metabolically labile, lipophilic N-alkyl group to optimize potency or pharmacokinetic properties.
Consider alternatives when:
-
Your downstream synthesis requires strongly acidic conditions. In this case, an N-isopentyl piperidine with a Cbz- or Fmoc-protected amino group would be superior.
-
The piperidine nitrogen itself needs to be deprotected in the final step. Here, starting with a building block like 4-(BOC-Amino)-1-benzylpiperidine would be the logical choice, allowing for orthogonal deprotection of the 4-amino and 1-benzyl groups.
Ultimately, the optimal choice of a protected piperidine is not based on a single "best" molecule, but on a holistic understanding of the planned synthetic route and the desired properties of the final product.
References
- A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Is the protecting group boc of the amino group stable at 37°C?.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
- Boc Protecting Group for Amines. Chemistry Steps.
- Protective Groups. Organic Chemistry Portal.
- Conformations observed for N‐alkyl‐substituted piperidine and related...
- Protecting Groups for Amines: Carbam
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. Reddit.
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
- BOC Protection and Deprotection. J&K Scientific LLC.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Amine Protection / Deprotection. Fisher Scientific.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- 4-Amino-1-benzylpiperidine 98 50541-93-0. Sigma-Aldrich.
- Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed.
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A Comparative Guide to the Biological Activity of 4-Aminopiperidine Derivatives
Introduction: The Versatile 4-Aminopiperidine Scaffold
The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its structural features, including a basic nitrogen atom within a flexible six-membered ring and a primary or substituted amino group, allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the biological activities of various derivatives of 4-aminopiperidine, highlighting their potential in different therapeutic areas. While the specific focus is on derivatives of 4-(BOC-Amino)-1-isopentylpiperidine, the available literature predominantly covers the broader class of 4-aminopiperidine analogs. The tert-butoxycarbonyl (BOC) group is commonly employed as a protecting group during synthesis and is typically removed to yield the bioactive free amine.[3][4] This guide will therefore focus on the biological activities of the resulting 4-aminopiperidine core structure with various substitutions.
Antiviral Activity: A Promising Avenue for 4-Aminopiperidine Derivatives
Recent research has highlighted the potential of 4-aminopiperidine derivatives as potent antiviral agents, particularly against coronaviruses like SARS-CoV-2.[5] A screening of chemical libraries identified two families of 4-aminopiperidine compounds with micromolar activity against SARS-CoV-2.[5] Subsequent medicinal chemistry efforts led to the synthesis of numerous derivatives to establish structure-activity relationships (SAR).
Comparative Analysis of Anti-SARS-CoV-2 Activity
A study published in the European Journal of Medicinal Chemistry detailed the optimization of 4-aminopiperidine hits for anti-SARS-CoV-2 activity. The research identified compounds with low micromolar efficacy (EC90 < 2 µM) and improved selectivity indexes in A549-hACE2 cells.[5] The mechanism of action for these cationic amphiphilic compounds is suggested to involve the disruption of phospholipid metabolism.[5]
| Compound Family | Key Structural Features | In Vitro Antiviral Activity (EC90) | Selectivity Index (SI) |
| Family A | Varied aromatic substitutions on the 4-amino group | < 2 µM | >28 |
| Family B | Modifications on the piperidine nitrogen | Micromolar range | 13 to >28 |
Table 1: Comparative in vitro antiviral activity of 4-aminopiperidine derivative families against SARS-CoV-2. Data sourced from[5].
It was observed that compounds active against both SARS-CoV-2 and another coronavirus (HCoV-229E) showed less efficacy against the unrelated vesicular stomatitis virus (VSV), suggesting a degree of selectivity for coronaviruses.[5]
Experimental Protocol: In Vitro Antiviral Assay (MTT Assay)
The antiviral activity of the 4-aminopiperidine derivatives was assessed using a cell-based MTT assay, which measures cell viability.
Materials:
-
A549-hACE2 cells (human lung adenocarcinoma cells expressing angiotensin-converting enzyme 2)
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (4-aminopiperidine derivatives) and control drugs (e.g., Remdesivir)
Procedure:
-
Seed A549-hACE2 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds and control drugs in DMEM.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Immediately after infection, add the diluted compounds to the respective wells.
-
Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90) by plotting the percentage of cell viability against the compound concentration.
Diagram of the Antiviral Assay Workflow:
Caption: Workflow for the in vitro antiviral activity assessment using the MTT assay.
Antifungal Activity: Targeting Ergosterol Biosynthesis
4-Aminopiperidine derivatives have also demonstrated significant potential as antifungal agents.[3] Research has shown that these compounds can target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Structure-Activity Relationship (SAR) for Antifungal Activity
A study published in Molecules explored the SAR of a series of 4-aminopiperidines. The length of the alkyl chain attached to the 4-amino group was found to be a critical determinant of antifungal activity. Specifically, an N-dodecyl (C12) residue conferred outstanding antifungal activity.[3] Interestingly, compounds with a BOC-protecting group at the piperidine nitrogen also showed noteworthy activity, suggesting that this position might be tolerant to substitution.[3]
| Compound | N-1 Substituent | N-4 Substituent | Antifungal Activity (MIC against C. albicans) |
| 2b | Benzyl | Dodecyl | 1-4 µg/mL |
| 3b | Phenethyl | Dodecyl | 1-4 µg/mL |
| 4b | BOC | Dodecyl | Noteworthy activity |
| 5b | H | Dodecyl | Noteworthy activity |
Table 2: Antifungal activity of selected 4-aminopiperidine derivatives. The minimal inhibitory concentration (MIC) values indicate potent activity for compounds with a dodecyl substituent at the 4-amino position. Data sourced from[3].
The proposed mechanism of action for these compounds is the inhibition of enzymes involved in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase.[3]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The antifungal activity of the 4-aminopiperidine derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds and control antifungal drugs (e.g., fluconazole)
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial twofold dilutions of the test compounds and controls in RPMI-1640 medium in the microtiter plates.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Other Biological Activities of 4-Aminopiperidine Derivatives
The versatility of the 4-aminopiperidine scaffold extends to other therapeutic areas, including:
-
N-type Calcium Channel Blockers: Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[6]
-
Anticancer Agents: Novel 4-aminopiperidine derivatives have been designed as dual inhibitors of Smoothened (SMO) and ERK pathways, showing potential in cancer therapy.[7]
-
CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists, which are used as HIV-1 entry inhibitors.[4]
General Synthetic Scheme for 4-Aminopiperidine Derivatives:
Caption: A general synthetic route to 4-aminopiperidine derivatives.
Conclusion
References
- Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., ... & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 47(23), 5875–5886.
- Pferschy-Wenzig, E. M., Kosentka, P., Schirra, M., Gazy, A. K., Kolb, D., Kunert, O., ... & Bauer, R. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5087.
- de la Fuente, A., Pérez-Pérez, M. J., Garaigorta, U., Gastaminza, P., & Dardonville, C. (2023). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 258, 115598.
- Wang, Z., Li, H., D'Andrea, S. V., Liang, Y., & He, W. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3821–3824.
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[No Author]. (n.d.). Fentanyl analogs: structure-activity-relationship study. PubMed. Retrieved from [Link]
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[No Author]. (n.d.). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
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[No Author]. (n.d.). PubChem. Retrieved from [Link]
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[No Author]. (n.d.). PubChem. Retrieved from [Link]
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[No Author]. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Institutes of Health. Retrieved from [Link]
-
[No Author]. (n.d.). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. National Institutes of Health. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Retrieved from [Link]
-
[No Author]. (2022). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. ResearchGate. Retrieved from [Link]
-
[No Author]. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Retrieved from [Link]
-
[No Author]. (2023). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Retrieved from [Link]
-
[No Author]. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]
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[No Author]. (n.d.). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. PubMed. Retrieved from [Link]
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[No Author]. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). National Institutes of Health. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. ACS Publications. Retrieved from [Link]
-
[No Author]. (n.d.). Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. Retrieved from [Link]
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- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Stereoisomers of 4-(BOC-Amino)-1-isopentylpiperidine: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring efficacy, safety, and reproducibility. Piperidine scaffolds are ubiquitous in pharmaceuticals, and their substituted derivatives often exist as stereoisomers with distinct pharmacological profiles. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 4-(BOC-Amino)-1-isopentylpiperidine, offering researchers a practical framework for their differentiation and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
The choice of these analytical techniques is deliberate. NMR provides unparalleled detail on the three-dimensional structure and connectivity of molecules in solution.[1][2][3] FTIR offers a rapid and effective method for confirming the presence of key functional groups.[4][5][6] Finally, MS allows for the verification of molecular weight and can offer structural clues through fragmentation analysis.[7][8][9] This guide will not only present the expected data for each isomer but will also delve into the mechanistic basis for the observed spectroscopic differences, empowering researchers to apply these principles to their own work.
The Structural Context: Cis vs. Trans Isomerism
The stereochemical distinction between the cis and trans isomers of this compound arises from the relative orientation of the substituents on the piperidine ring. In the chair conformation, which is the most stable arrangement for the piperidine ring, substituents can occupy either axial or equatorial positions. The trans isomer, with both the isopentyl group at the 1-position and the BOC-amino group at the 4-position in equatorial positions, is generally the more stable conformer due to minimized steric hindrance.[10] Conversely, the cis isomer will have one substituent in an axial position and the other equatorial. This fundamental structural difference gives rise to distinct spectroscopic signatures.
Caption: Conformational differences between cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between the cis and trans isomers of substituted piperidines. The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are highly sensitive to their spatial orientation (axial vs. equatorial).[1][2][11]
¹H NMR Spectroscopy
The most telling signals in the ¹H NMR spectrum are those of the protons on the piperidine ring, especially the proton at C4, which is attached to the same carbon as the BOC-amino group.
-
Trans Isomer: In the more stable chair conformation of the trans isomer, both the C1-isopentyl and C4-BOC-amino groups are equatorial. This places the C4 proton in an axial position. An axial proton will typically exhibit large axial-axial couplings (³J_ax-ax ≈ 8-13 Hz) to the adjacent axial protons at C3 and C5 and smaller axial-equatorial couplings (³J_ax-eq ≈ 2-5 Hz). The signal for the C4 proton is therefore expected to appear as a triplet of triplets or a multiplet with a large width.
-
Cis Isomer: For the cis isomer, if the bulky isopentyl group is equatorial, the BOC-amino group will be axial. This places the C4 proton in an equatorial position. An equatorial proton will have smaller equatorial-axial (³J_eq-ax ≈ 2-5 Hz) and equatorial-equatorial (³J_eq-eq ≈ 2-5 Hz) couplings. Consequently, the signal for the C4 proton will be a narrow multiplet or a broad singlet.
The chemical shift of the C4 proton is also informative. Axial protons are generally more shielded (appear at a lower δ value) than their equatorial counterparts in a similar electronic environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information. The chemical shifts of the piperidine ring carbons are influenced by steric compression, known as the gamma-gauche effect. An axial substituent will cause a shielding (upfield shift) of the gamma carbons (C3 and C5 relative to C1; C2 and C6 relative to C4) compared to an equatorial substituent.
-
Trans Isomer: With both substituents in the equatorial position, the carbon signals will be relatively deshielded (downfield).
-
Cis Isomer: The isomer with an axial BOC-amino group will show a noticeable upfield shift for the C2 and C6 carbons compared to the trans isomer.
Hypothetical Comparative NMR Data
| Parameter | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Rationale for Difference |
| ¹H NMR: C4-H Chemical Shift (δ) | ~ 2.8 - 3.2 ppm | ~ 3.5 - 3.9 ppm | The axial C4-H in the trans isomer is more shielded than the equatorial C4-H in the cis isomer. |
| ¹H NMR: C4-H Coupling Pattern & Width | Broad multiplet, width > 20 Hz | Narrow multiplet, width < 15 Hz | Large axial-axial couplings in the trans isomer vs. smaller couplings for the equatorial proton in the cis isomer.[1][2] |
| ¹³C NMR: C2/C6 Chemical Shift (δ) | ~ 52-54 ppm | ~ 48-50 ppm | Gamma-gauche effect from the axial BOC-amino group in the cis isomer causes shielding. |
| ¹³C NMR: C4 Chemical Shift (δ) | ~ 50-52 ppm | ~ 47-49 ppm | The carbon bearing an axial substituent is slightly shielded. |
| ¹³C NMR: BOC Carbonyl (C=O) | ~ 155 ppm | ~ 155 ppm | Less affected by ring stereochemistry.[12][13] |
| ¹³C NMR: BOC t-butyl (C(CH₃)₃) | ~ 79 ppm | ~ 79 ppm | Less affected by ring stereochemistry.[12] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is primarily used to confirm the presence of the key functional groups: the N-H of the carbamate, the C=O of the BOC group, and the C-N bonds of the piperidine ring. While FTIR is less definitive than NMR for stereoisomer differentiation, subtle differences in bond vibrations due to the different steric environments of the isomers can sometimes be observed.
-
N-H Stretch: A characteristic absorption band is expected in the range of 3300-3500 cm⁻¹ for the N-H stretch of the carbamate.[6] In the cis isomer, the axial BOC-amino group may experience a slightly different hydrogen-bonding environment compared to the equatorial group in the trans isomer, potentially leading to minor shifts or changes in the broadness of this peak.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbamate carbonyl group.[14][15] The exact position can be influenced by hydrogen bonding.
-
C-N Stretch: Absorptions for the C-N stretching of the amine and carbamate will be present in the fingerprint region (1000-1300 cm⁻¹).
Hypothetical Comparative FTIR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer-Specific Observations |
| N-H Stretch (Carbamate) | 3300 - 3500 | The peak for the cis isomer might be slightly broader or shifted due to different intramolecular interactions of the axial group. |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Present in both isomers. |
| C=O Stretch (BOC Group) | 1680 - 1700 | A very strong, sharp peak is expected for both isomers.[5] |
| C-N Stretch | 1000 - 1300 | Complex absorptions in the fingerprint region, likely very similar for both isomers. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. For this compound (C₁₅H₃₀N₂O₂), the expected monoisotopic mass is 270.2307 g/mol .
While the mass spectra of the cis and trans isomers will be largely identical in terms of the molecular ion, subtle differences in fragmentation patterns might be observed under higher energy conditions (e.g., tandem MS/MS) due to the different steric arrangements influencing the stability of fragment ions.
A hallmark fragmentation for BOC-protected amines is the loss of the BOC group or parts of it.[7][8] Common fragments include:
-
[M+H - 56]⁺: Loss of isobutylene (C₄H₈) from the BOC group.
-
[M+H - 100]⁺: Loss of the entire BOC group (C₅H₈O₂).
-
m/z = 57: The tert-butyl cation (t-Bu⁺).[7]
The relative intensities of these fragments could potentially differ between the two isomers, although this is not always a reliable method for differentiation without careful calibration and control experiments.
Caption: Expected ESI-MS fragmentation of the parent compound.
Experimental Protocols
General Sample Preparation
Samples of the isolated cis and trans isomers should be purified by column chromatography or recrystallization to ensure isomeric purity. The identity and purity should be confirmed by a primary analytical technique like HPLC-MS before detailed spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Measure coupling constants from the ¹H NMR spectrum.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the major absorption bands corresponding to the key functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer for high-resolution mass measurement.
-
Acquisition: Infuse the sample directly or via an LC system. Acquire the spectrum in positive ion mode.
-
Data Processing: Determine the m/z of the molecular ion and major fragments. Compare the accurate mass to the calculated theoretical mass.
Caption: General workflow for isomer separation and characterization.
Conclusion
The definitive differentiation between the cis and trans isomers of this compound relies on a multi-technique spectroscopic approach, with NMR spectroscopy serving as the cornerstone for unambiguous stereochemical assignment. The distinct chemical shifts and, more importantly, the coupling patterns of the piperidine ring protons provide a clear and reliable signature for each isomer. FTIR and MS serve as essential complementary techniques for confirming functional group identity and molecular weight, respectively. By understanding the structural basis for the spectroscopic differences outlined in this guide, researchers can confidently characterize these and other substituted piperidine derivatives, ensuring the stereochemical integrity of their compounds for downstream applications in drug development and chemical biology.
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A Senior Application Scientist's Guide to Purity Assessment of 4-(BOC-Amino)-1-isopentylpiperidine: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The compound 4-(BOC-Amino)-1-isopentylpiperidine, a key piperidine intermediate in the synthesis of various therapeutic agents, demands a robust analytical methodology to ensure its quality.[1] High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering a powerful combination of resolution, sensitivity, and quantitative accuracy.[2][3][4]
This guide provides an in-depth, objective comparison of HPLC with other viable analytical alternatives for the purity assessment of this compound. The methodologies and comparisons presented herein are grounded in established analytical principles and supported by illustrative experimental data to inform your selection of the most appropriate technique for your specific needs.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates.[3][5] Its versatility and effectiveness make it an indispensable tool in pharmaceutical analysis.[5] The principle of HPLC lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.[6] This allows for the separation of the main compound from closely related impurities, degradation products, and residual starting materials.[5][6]
For a molecule like this compound, which is non-volatile and possesses a UV-absorbing chromophore in its BOC-protecting group, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical and effective approach.[7]
Comparative Analysis of Purity Assessment Techniques
While HPLC is the preferred method, other techniques can offer complementary information or may be suitable for specific applications. The choice of technique is dictated by factors such as the nature of the expected impurities, the required level of precision, and available instrumentation.[6]
| Technique | Principle | Advantages for this compound Purity | Disadvantages for this compound Purity |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase under high pressure.[6] | - High resolution and sensitivity for separating and quantifying closely related impurities.- Excellent quantitative accuracy and precision.- Well-established and robust methodology.[6] | - Requires method development and validation.- Can be more time-consuming and expensive than simpler methods.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their interaction with a stationary phase in a gaseous mobile phase, coupled with mass-based detection.[8] | - Excellent for identifying and quantifying volatile impurities and residual solvents. | - The target molecule is not sufficiently volatile and may require derivatization, which adds complexity.- Potential for thermal degradation of the BOC-protecting group at high temperatures.[7] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides structural confirmation and can quantify the main component and impurities without the need for a specific reference standard for each impurity.[6] | - Provides structural confirmation of the main component and impurities.- Can quantify without impurity-specific reference standards. | - Lower sensitivity compared to HPLC for detecting trace impurities.- Can be complex to interpret for mixtures.[6] |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material based on differential migration with a solvent.[6] | - Simple, rapid, and cost-effective for preliminary purity checks and reaction monitoring.[6] | - Primarily qualitative or semi-quantitative.- Lower resolution and sensitivity compared to HPLC.[6] |
Experimental Protocols
Detailed HPLC Method for Purity Assessment
This protocol is designed as a starting point for the development and validation of a robust purity assessment method for this compound, based on common practices for similar N-Boc protected compounds.[7] The validation of this method should be performed in accordance with ICH guidelines to ensure accuracy, precision, specificity, and other critical parameters.[9][10][11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment```dot
Caption: Decision tree for analytical method selection.
Conclusion
For the definitive purity assessment of this compound, HPLC is unequivocally the most suitable technique due to its high resolving power, sensitivity, and quantitative accuracy. While other methods such as GC-MS and qNMR have their specific applications in identifying volatile impurities or confirming structure, they do not replace HPLC for routine, high-confidence purity determination. TLC remains a valuable tool for rapid, qualitative checks. The successful implementation of these methods relies on a thorough understanding of their principles and a commitment to rigorous method validation as outlined by regulatory bodies.
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International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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-
American Pharmaceutical Review. Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. [Link]
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-
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A Comparative Guide to the Validation of Analytical Methods for 4-(BOC-Amino)-1-isopentylpiperidine
This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(BOC-Amino)-1-isopentylpiperidine, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to establish robust, reliable, and compliant analytical methods. Adherence to rigorous validation standards, as outlined by the International Council for Harmonisation (ICH), is not merely a regulatory formality but a cornerstone of ensuring data integrity, process control, and ultimately, the safety and efficacy of the final drug product.[1][2]
The selection of an analytical technique is contingent upon the specific objective, whether it be purity assessment, quantification of impurities, structural confirmation, or assay determination. This guide will explore the validation of the most pertinent techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, with a supplementary discussion on Nuclear Magnetic Resonance (NMR) for structural verification.
Chapter 1: Strategic Selection of an Analytical Method
The first critical step in method validation is choosing the appropriate analytical instrument and methodology. This decision is driven by the physicochemical properties of this compound and the specific information required from the analysis. The BOC (tert-butyloxycarbonyl) protecting group increases the molecule's hydrophobicity, making it well-suited for Reversed-Phase HPLC.[3] The piperidine moiety, a basic nitrogen heterocycle, can present chromatographic challenges like peak tailing, which must be addressed during method development.
Comparative Overview of Key Techniques
The table below summarizes the primary applications and performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/MS | Purity, Assay, Impurity Quantification | High resolution, quantitative accuracy, widely applicable.[4] | Lacks a strong chromophore, requiring low UV wavelength or universal detector (MS, CAD). |
| GC-MS | Volatile Impurities, Residual Solvents | High sensitivity and selectivity for volatile compounds.[5] | Compound must be thermally stable and volatile; potential for on-column degradation. |
| NMR Spectroscopy | Unambiguous Structure Elucidation & Confirmation | Provides detailed structural information, gold standard for identification.[6][7] | Lower sensitivity, complex for quantification (qNMR), higher equipment cost. |
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical decision-making process for selecting the most suitable analytical technique based on the analytical objective.
Caption: Workflow for forced degradation studies.
Experimental Protocol: HPLC Method Development
-
Instrumentation: Standard HPLC system with a UV or Mass Spectrometry detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 stationary phase is the logical starting point due to the non-polar nature imparted by the BOC group and isopentyl chain. [3]* Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA). The addition of TFA is crucial; it acts as an ion-pairing agent and protonates residual silanols on the column and the basic piperidine nitrogen, significantly improving peak shape and preventing tailing. [8] * Gradient: 0-20 min, 10-95% B; 20-25 min, 95% B; 25-26 min, 95-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. The amide bond in the BOC group provides some UV absorbance at low wavelengths. [4]For higher sensitivity and specificity, a mass spectrometer is preferred.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) in the initial mobile phase composition.
Validation Protocol & Acceptance Criteria
The validation process must be systematic, following a pre-approved protocol that outlines the experiments, parameters, and acceptance criteria as defined by ICH Q2(R2) guidelines. [9][10]
Caption: General workflow for analytical method validation.
1. Specificity:
-
Protocol: Perform forced degradation studies as described above. Analyze stressed samples, a placebo (if applicable), and an unstressed sample. Use a photodiode array (PDA) detector to assess peak purity.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main analyte peak and any degradation products or impurities. The analyte peak must pass peak purity evaluation.
2. Linearity & Range:
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
3. Accuracy:
-
Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria: Typically, S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD. The LOQ must be precise and accurate.
6. Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters (e.g., ±2% mobile phase organic content, ±5°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results.
-
Acceptance Criteria: System suitability parameters must remain within limits, and the results should not be significantly affected by the variations.
Hypothetical HPLC Validation Data Summary
| Validation Parameter | Performance Metric | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution from degradants | Resolution > 2 | Pass |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Range | Concentration Interval | 50 - 150 µg/mL | Pass |
| Accuracy | % Recovery (n=9) | 98.0 - 102.0% | 100.5% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% | 0.85% |
| Precision (Intermediate) | % RSD (n=12) | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | S/N ≥ 3 | N/A | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | N/A | 0.3 µg/mL |
| Robustness | System Suitability | Pass | Pass |
Chapter 3: Validation of a GC-MS Method for Impurity Profiling
GC-MS is an excellent alternative for analyzing thermally stable impurities or for quantifying residual solvents. Its high selectivity, provided by the mass spectrometer, makes it powerful for identifying unknown peaks. [5][11]
Experimental Protocol: GC-MS Method Development
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). This type of column separates compounds primarily based on boiling point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol.
Validation Considerations for GC-MS
The validation parameters for GC-MS are analogous to those for HPLC. However, special attention must be paid to the potential for thermal degradation in the injector port. The linearity, accuracy, and precision would be established similarly, using standard solutions of the analyte and any known impurities. The mass spectrometer's ability to perform Selected Ion Monitoring (SIM) can provide exceptional sensitivity and selectivity for trace-level quantification.
Hypothetical GC-MS Validation Data Summary
| Validation Parameter | Performance Metric | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks | Pass | Pass |
| Linearity (for impurities) | Correlation Coefficient (R²) | ≥ 0.995 | 0.998 |
| Accuracy | % Recovery | 80.0 - 120.0% | 95.7% |
| Precision (Repeatability) | % RSD | ≤ 15.0% | 5.2% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | N/A | 0.05 µg/mL |
Chapter 4: The Role of NMR in Structural Verification
While HPLC and GC-MS are primary tools for quantification and purity, NMR spectroscopy remains the definitive technique for structural elucidation. [12]For a novel intermediate like this compound, confirming the molecular structure is a prerequisite for any further development.
-
¹H NMR: Provides information on the number and types of protons, their connectivity (via coupling constants), and chemical environment. Key signals would include the BOC protons (~1.4 ppm), the isopentyl group protons, and the distinct protons of the piperidine ring. [13]* ¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond, HMBC for multiple-bond correlations), allowing for the complete and unambiguous assignment of the structure. [7] This structural confirmation provides an authoritative foundation upon which all subsequent quantitative method validation is built.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that demands a strategic approach. This guide has demonstrated that a combination of techniques, primarily HPLC for quantitative purity and assay, supplemented by GC-MS for specific impurities and NMR for structural integrity, provides a comprehensive analytical control strategy. The causality behind experimental choices—such as using TFA in the mobile phase to improve peak shape or employing forced degradation to ensure specificity—is rooted in the chemical nature of the analyte. By following the principles outlined in ICH guidelines and applying sound scientific reasoning, researchers can develop and validate robust analytical methods that ensure data of the highest quality and integrity, thereby supporting the successful progression of drug development programs.
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cost-benefit analysis of different synthetic pathways
As a Senior Application Scientist, the selection of a synthetic pathway is one of the most critical decisions in chemical and pharmaceutical development. It is a decision that extends far beyond the reaction flask, profoundly influencing project timelines, manufacturing costs, scalability, and environmental sustainability. This guide provides an in-depth, data-driven framework for conducting a robust cost-benefit analysis of different synthetic pathways, designed for researchers, scientists, and drug development professionals.
We will move beyond simplistic yield calculations to embrace a holistic evaluation, integrating principles of green chemistry, process efficiency, and economic viability. The causality behind choosing one pathway over another is rooted in a multi-faceted analysis, and this guide will equip you with the tools and frameworks to make those decisions with confidence.
Before comparing synthetic strategies, we must establish a common language for evaluation. While reaction yield is a familiar metric, it provides an incomplete picture. To truly assess a pathway's efficiency, we must consider the entire mass and environmental balance of the process.[1] Several "green chemistry metrics" have been developed to quantify the environmental performance of chemical processes and allow for objective comparison.[2][3]
Core Mass-Based Metrics
These metrics provide a quantitative measure of how efficiently reactants are converted into the desired product while accounting for waste generation.
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[4] An AE of 100% signifies that all atoms from the reactants have been incorporated into the final product, generating no by-products.[5] It is a powerful design tool in the early stages but ignores solvents, reagents used in excess, and reaction yield.[2]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is one of the most widely used metrics. It is the ratio of the mass of total waste generated to the mass of the desired product.[6][7] Unlike Atom Economy, it is an experimental metric that highlights waste production, thereby aligning with the primary principle of green chemistry: waste prevention.[2]
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[8] It is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water, etc.) to the mass of the final active pharmaceutical ingredient (API) produced.[9][10] PMI provides a complete picture of process efficiency, cost, and environmental footprint, which is why it is the preferred benchmark in the pharmaceutical industry.[8][11]
| Metric | Formula | Focus | Key Consideration |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Theoretical efficiency of atom conversion | A design metric; does not account for yield, solvents, or excess reagents.[2][5] |
| E-Factor | Total Mass of Waste / Mass of Product | Actual waste generated | A lower E-Factor is better. It highlights waste but doesn't differentiate its environmental impact.[2][6] |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Overall process efficiency including all materials | The key metric for industrial applications, directly linking process efficiency to cost and environmental impact.[9][10][12] |
It is crucial to understand that while mass-based metrics are invaluable, they do not differentiate between harmful and benign waste.[2] A process with a lower PMI might still be less "green" if the waste it produces is highly toxic. Therefore, these metrics should be used in conjunction with qualitative assessments of hazard and environmental impact, often formalized through Life Cycle Assessment (LCA) tools.[1][13]
Strategic Design: Linear vs. Convergent Synthesis
The architectural design of a multi-step synthesis has a dramatic impact on its overall efficiency. The two primary strategies are linear and convergent synthesis.
-
Linear Synthesis: The target molecule is assembled in a sequential, step-by-step manner, where the product of one reaction becomes the starting material for the next.[14][15]
-
Convergent Synthesis: Key fragments of the target molecule are synthesized independently and then combined at a later stage to form the final product.[15][16]
The core advantage of a convergent strategy is the significant improvement in overall yield. In a linear sequence, the overall yield is the product of the yields of each individual step. Even with high yields at each step, the overall yield drops exponentially.[16] A convergent approach mitigates this dramatic loss.[14][17]
Convergent synthesis is more efficient as it reduces the number of steps in the longest linear sequence, leading to a higher overall yield and saving time and resources.[17][18] This strategy also de-risks complex syntheses; if one branch of the synthesis fails, it does not jeopardize the entire sequence.[17]
Technology Platforms: Batch vs. Continuous Flow Chemistry
The choice of manufacturing technology is a critical component of the cost-benefit analysis, with batch and continuous flow chemistry being the primary options.
-
Batch Chemistry: The traditional approach where reactants are loaded into a vessel, the reaction is run, and then the product is isolated.[19] This method is flexible and well-suited for early-stage research and multi-purpose plants.
-
Continuous Flow Chemistry: Reactants are continuously pumped through a reactor where they mix and react.[20] This technology offers superior control over reaction parameters.
The shift towards flow chemistry in the pharmaceutical and fine chemical industries is driven by significant advantages in safety, efficiency, and scalability.[20][21]
| Parameter | Batch Chemistry | Continuous Flow Chemistry | Rationale & Causality |
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) | Superior heat dissipation in flow reactors allows for safer execution of highly exothermic reactions and better temperature control, often leading to higher selectivity.[22] |
| Mass Transfer & Mixing | Often inefficient, can lead to local concentration gradients | Rapid and highly efficient | Precise mixing in flow systems minimizes side reactions and can significantly shorten reaction times.[20] |
| Scalability | Challenging; requires re-engineering of process parameters | Seamless; scale-out by running longer or in parallel | Production volume is increased by extending run time, not by changing vessel size, which avoids many common scale-up issues.[19][23] |
| Safety | High risk due to large volumes of hazardous materials | Significantly lower risk due to small reactor volumes | The small "in-process" volume at any given time minimizes the potential impact of a thermal runaway or other process upset.[23] |
| Cost-Efficiency | Higher capital cost for large vessels; higher operational cost for energy and plant time. | Lower capital expenditure; reduced operational costs through automation and shorter reaction times.[22][23] | Flow chemistry can lead to a smaller plant footprint and more efficient use of raw materials and energy, reducing overall manufacturing costs.[21][23] |
While setting up a continuous flow process can be more complex initially, the long-term benefits in economics, quality, and safety are substantial.[22]
Catalyst & Reagent Selection: Chemical Synthesis vs. Biocatalysis
The choice of catalyst is fundamental to any synthetic route. The two main paradigms are traditional chemical catalysis and biocatalysis, which uses enzymes.
-
Chemical Synthesis: Relies on chemical reagents and catalysts (often metal-based) to perform transformations. This approach is versatile and well-established for a vast range of reactions.[24]
-
Biocatalysis: Utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach is a cornerstone of green chemistry.[25]
Biocatalysis often presents significant advantages in selectivity, reaction conditions, and environmental impact, making it an increasingly attractive option for pharmaceutical and fine chemical production.[26][27]
| Parameter | Chemical Synthesis | Biocatalysis | Rationale & Causality |
| Selectivity | Can be challenging (chemo-, regio-, stereo-selectivity) | Typically excellent | The highly specific 3D structure of an enzyme's active site allows for unparalleled precision, often eliminating the need for protecting groups and reducing by-products.[27] |
| Reaction Conditions | Often harsh (high temp/pressure, non-aqueous solvents) | Mild (ambient temp/pressure, aqueous media) | Mild conditions drastically reduce energy consumption and improve process safety.[25][27] |
| Environmental Impact | Can involve toxic metals and hazardous organic solvents | Generally low; uses biodegradable catalysts in water | Aligns with green chemistry principles by reducing hazardous waste and reliance on fossil-fuel-derived solvents.[27] |
| Cost | Catalyst costs can be high (e.g., precious metals); raw materials are often economical.[24][28] | Enzyme development can be costly initially, but operational costs are often lower due to reduced energy and waste disposal needs.[27][29] | While enzyme costs were historically a barrier, modern enzyme engineering has made biocatalysis increasingly cost-competitive.[30] |
Experimental Protocol: Calculating Process Mass Intensity (PMI)
To provide a practical, self-validating system for evaluation, we will detail the protocol for calculating the PMI of a single synthetic step.
Objective: To quantify the mass efficiency of the synthesis of Product C from Reactant A and Reagent B.
Materials:
-
Reactant A: 100 g (MW = 200 g/mol )
-
Reagent B: 60 g (MW = 100 g/mol , 1.2 equivalents)
-
Solvent (Toluene): 1000 mL (density = 0.87 g/mL) = 870 g
-
Aqueous Wash (5% NaCl solution): 500 mL (density ≈ 1.03 g/mL) = 515 g
-
Drying Agent (MgSO₄): 20 g
-
Isolated Product C: 110 g (MW = 250 g/mol , 88% yield)
Procedure:
-
List all mass inputs: Identify every material used in the process from start to finish.
-
Mass of Reactant A = 100 g
-
Mass of Reagent B = 60 g
-
Mass of Toluene = 870 g
-
Mass of Aqueous Wash = 515 g
-
Mass of Drying Agent = 20 g
-
-
Sum all mass inputs: Calculate the total mass of all materials that entered the process.
-
Total Mass Input = 100 g + 60 g + 870 g + 515 g + 20 g = 1665 g
-
-
Identify the mass of the final, isolated product: This is the mass of the pure, dried product.
-
Mass of Product C = 110 g
-
-
Calculate the PMI: Divide the total mass input by the mass of the final product.
-
PMI = (Total Mass Input) / (Mass of Product)
-
PMI = 1665 g / 110 g = 15.14
-
Interpretation: A PMI of 15.14 means that for every 1 kg of Product C produced, 15.14 kg of total material was used, resulting in 14.14 kg of waste. This quantitative value can now be used to benchmark this step against alternative routes or process modifications. The ACS GCI Pharmaceutical Roundtable has developed tools like the PMI Calculator to streamline this process for multi-step syntheses.[8][9]
Conclusion
The cost-benefit analysis of synthetic pathways is a dynamic and essential discipline. It requires a shift from a narrow focus on chemical yield to a comprehensive assessment of process efficiency, sustainability, and economic viability. By leveraging quantitative metrics like PMI, making strategic choices between linear and convergent designs, and adopting modern technology platforms like flow chemistry and biocatalysis, organizations can develop synthetic routes that are not only scientifically elegant but also commercially robust and environmentally responsible. The ultimate goal is to create processes that are cost-effective, safe, and sustainable, ensuring that vital medicines and chemicals can be produced efficiently for the benefit of society.[31]
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A Senior Application Scientist's Guide to Protecting Groups for 4-amino-1-isopentylpiperidine in Drug Development
In the intricate landscape of medicinal chemistry and drug development, the strategic use of protecting groups is paramount to achieving successful synthetic outcomes. For a molecule as versatile and pharmaceutically relevant as 4-amino-1-isopentylpiperidine, a common scaffold in contemporary drug discovery, the selective protection of its secondary amine is a critical consideration. This guide provides a comparative analysis of four commonly employed N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), acetyl (Ac), and trifluoroacetyl (TFA)—offering field-proven insights and experimental data to inform your synthetic strategy.
The Imperative of N-Protection for 4-amino-1-isopentylpiperidine
The secondary amine of the piperidine ring in 4-amino-1-isopentylpiperidine is a nucleophilic center that can readily participate in a variety of chemical transformations. While this reactivity is often desirable, it can also interfere with reactions intended for other parts of the molecule, such as modifications of the primary amino group at the C-4 position. Protecting the piperidine nitrogen as a carbamate or an amide temporarily masks its nucleophilicity, allowing for selective chemistry to be performed elsewhere.[1] An ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[2]
This guide will delve into the practical aspects of using Boc, Cbz, Ac, and TFA as protecting groups for 4-amino-1-isopentylpiperidine, evaluating their respective strengths and weaknesses to empower you to make the most informed decision for your synthetic campaign.
The tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Workhorse
The Boc group is arguably one of the most popular protecting groups for amines in organic synthesis due to its general stability and ease of removal under acidic conditions.[3]
Mechanistic Rationale
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxycarbonyl, which then deprotonates the newly formed ammonium salt to yield the N-Boc protected piperidine and tert-butanol and carbon dioxide as byproducts.
Deprotection: The cleavage of the Boc group is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating the release of the stable tert-butyl cation and carbamic acid, which readily decarboxylates to regenerate the free amine.
Experimental Data & Insights
| Parameter | Observation |
| Protection Yield | Typically >95% |
| Deprotection Yield | Quantitative |
| Protection Conditions | (Boc)₂O, base (e.g., Et₃N, NaOH), solvent (e.g., DCM, THF, H₂O), room temperature |
| Deprotection Conditions | TFA in DCM (e.g., 25-50% v/v), room temperature, 1-4 hours |
| Stability | Stable to a wide range of non-acidic conditions, including hydrogenation and basic hydrolysis. |
| Key Advantage | High yields, mild protection conditions, and reliable, clean deprotection. The orthogonality with the Cbz and Fmoc groups is a significant advantage in complex syntheses.[5] |
| Potential Drawback | The strongly acidic conditions required for deprotection may not be suitable for substrates with other acid-labile functional groups. |
Workflow Visualization
Caption: Boc protection and deprotection workflow.
The Benzyloxycarbonyl (Cbz) Group: A Classic Choice with Orthogonal Deprotection
The Cbz group, introduced by Bergmann and Zervas in 1932, is a stalwart of amine protection, particularly in peptide chemistry.[6] Its removal by catalytic hydrogenolysis offers a distinct deprotection strategy that is orthogonal to the acid-labile Boc group and base-labile protecting groups.
Mechanistic Rationale
Protection: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the carbonyl carbon of Cbz-Cl, displacing the chloride ion. A base is required to neutralize the HCl generated during the reaction.
Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate), the benzyl C-O bond is reductively cleaved to yield toluene and the unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine. Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[7]
Experimental Data & Insights
| Parameter | Observation |
| Protection Yield | Typically >90% |
| Deprotection Yield | Generally high, but can be catalyst-dependent |
| Protection Conditions | Cbz-Cl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., DCM, THF/H₂O), 0 °C to RT |
| Deprotection Conditions | H₂, Pd/C, solvent (e.g., MeOH, EtOH), RT; or transfer hydrogenation (ammonium formate, Pd/C) |
| Stability | Stable to acidic and basic conditions. |
| Key Advantage | Orthogonality with acid- and base-labile protecting groups. The deprotection conditions are generally mild and neutral. |
| Potential Drawback | The catalyst can be pyrophoric and may be poisoned by sulfur-containing compounds. The presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the molecule may not be compatible with hydrogenolysis. |
Workflow Visualization
Caption: Cbz protection and deprotection workflow.
The Acetyl (Ac) Group: A Robust and Economical Option
The acetyl group offers a simple and cost-effective method for protecting amines. However, its robustness can also be a drawback, as harsh conditions are often required for its removal.
Mechanistic Rationale
Protection: Acetylation is readily achieved by treating the amine with acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine or pyridine to scavenge the acid byproduct. The reaction is a straightforward nucleophilic acyl substitution.
Deprotection: The deprotection of an N-acetyl group typically requires harsh conditions, such as refluxing in strong acid (e.g., aqueous HCl) or strong base (e.g., aqueous NaOH).[6] These conditions can limit its applicability in the synthesis of complex molecules with sensitive functional groups.
Experimental Data & Insights
| Parameter | Observation |
| Protection Yield | High, often quantitative |
| Deprotection Yield | Variable, can be moderate to high |
| Protection Conditions | Ac₂O or AcCl, base (e.g., Et₃N, pyridine), solvent (e.g., DCM, THF), 0 °C to RT |
| Deprotection Conditions | Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., NaOH, reflux) |
| Stability | Very stable to a wide range of reaction conditions, including acidic and reductive conditions that would cleave Boc and Cbz groups, respectively. |
| Key Advantage | Low cost of reagents and high stability. |
| Potential Drawback | Harsh deprotection conditions can lead to undesired side reactions and are incompatible with many functional groups. |
Workflow Visualization
Caption: Acetyl protection and deprotection workflow.
The Trifluoroacetyl (TFA) Group: Enhanced Lability for Strategic Deprotection
The trifluoroacetyl group is an analogue of the acetyl group, but the presence of the three fluorine atoms significantly alters its chemical properties. The strong electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl more electrophilic and thus more susceptible to nucleophilic attack.
Mechanistic Rationale
Protection: Trifluoroacetylation can be achieved using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[8] The reaction is typically rapid and high-yielding.
Deprotection: The TFA group is readily cleaved under mild basic conditions, such as treatment with aqueous sodium hydroxide, potassium carbonate in methanol, or even aqueous piperidine.[9][10] This lability to base provides orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.
Experimental Data & Insights
| Parameter | Observation |
| Protection Yield | High, often quantitative |
| Deprotection Yield | Generally high |
| Protection Conditions | TFAA, base (e.g., Et₃N), solvent (e.g., DCM), 0 °C to RT |
| Deprotection Conditions | Mild base (e.g., K₂CO₃ in MeOH/H₂O; aq. NaOH), RT |
| Stability | Stable to acidic conditions and hydrogenolysis. |
| Key Advantage | Ease of cleavage under mild basic conditions provides excellent orthogonality with other common protecting groups. |
| Potential Drawback | The high reactivity of TFAA requires careful handling. The TFA group may not be stable to all basic reagents used in subsequent synthetic steps. |
Workflow Visualization
Caption: Trifluoroacetyl protection and deprotection workflow.
Comparative Summary
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Base, Hydrogenolysis | Cbz, Fmoc, Ac, TFA |
| Cbz | Cbz-Cl | H₂/Pd, Transfer Hydrogenation | Acid, Base | Boc, Fmoc, Ac, TFA |
| Acetyl (Ac) | Ac₂O, AcCl | Strong Acid or Base (reflux) | Most conditions | Limited due to harsh removal |
| TFA | TFAA, TFA-Cl | Mild Base (K₂CO₃, aq. NaOH) | Acid, Hydrogenolysis | Boc, Cbz, Fmoc |
Conclusion: Selecting the Optimal Protecting Group
The choice of a protecting group for the secondary amine of 4-amino-1-isopentylpiperidine is a strategic decision that can significantly impact the efficiency and success of a synthetic route.
-
For general-purpose protection and high yields, the Boc group is an excellent first choice , provided that subsequent steps do not involve strongly acidic conditions.
-
When orthogonality to acid-labile groups is required, the Cbz group is the ideal candidate , with its mild hydrogenolytic cleavage.
-
The acetyl group should be considered when a highly robust protecting group is necessary , and the molecule can withstand the harsh deprotection conditions.
-
The TFA group offers a valuable strategic advantage when cleavage under mild basic conditions is desired , providing orthogonality to both acid- and hydrogenolysis-labile groups.
By carefully considering the stability of each protecting group under the planned reaction conditions and the orthogonality of their deprotection methods, researchers can design elegant and efficient synthetic pathways for the elaboration of 4-amino-1-isopentylpiperidine-based drug candidates.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-amino-1-isopentylpiperidine
-
Dissolve 4-amino-1-isopentylpiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (1.2 eq) and stir the solution at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Cbz Protection of 4-amino-1-isopentylpiperidine
-
Dissolve 4-amino-1-isopentylpiperidine (1.0 eq) in a mixture of THF and water (e.g., 1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 3: N-Acetylation of 4-amino-1-isopentylpiperidine
-
Dissolve 4-amino-1-isopentylpiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-acetylated product.
Protocol 4: N-Trifluoroacetylation of 4-amino-1-isopentylpiperidine
-
Dissolve 4-amino-1-isopentylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise under an inert atmosphere.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-trifluoroacetylated product.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
ResearchGate. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. [Link]
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Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
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Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
ResearchGate. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
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ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
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PubMed Central. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]
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PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Canadian Journal of Chemistry. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]
- Google Patents. (n.d.).
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
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ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
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PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
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PubMed Central. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(BOC-Amino)-1-isopentylpiperidine
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(BOC-Amino)-1-isopentylpiperidine (CAS No. 888944-67-0), ensuring the protection of personnel and adherence to environmental regulations.
I. Hazard Identification and Risk Assessment
Before any handling or disposal procedures, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its structure, featuring a piperidine ring and a carbamate group, allows for an informed assessment of its likely hazard profile by examining related compounds.
Structurally similar piperidine derivatives are often classified with the following hazards:
-
Skin Irritation and Corrosion: Many piperidine-based compounds can cause skin irritation or even severe burns upon contact.[1][2][3]
-
Serious Eye Damage: Contact with eyes can lead to serious and potentially irreversible damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[2][4][5]
-
Acute Toxicity: Some piperidine derivatives are harmful if swallowed, inhaled, or in contact with skin.[1][6][7]
Given these potential risks, this compound should be handled with caution, assuming a similar hazard profile. All laboratory personnel must be trained on these potential hazards before working with this compound.[8]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of the chemical which could cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation or burns.[1][9] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary. | To protect the body from accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[5][10] If ventilation is inadequate, a NIOSH-approved respirator is required.[11] | To prevent inhalation of any dusts or vapors, which could lead to respiratory tract irritation.[4][5] The Occupational Safety and Health Administration (OSHA) mandates the evaluation of respiratory hazards in the workplace.[8] |
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[7]
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[4][12] Use non-sparking tools if the material is flammable.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
For a large spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Emergency Services: Contact your institution's emergency response team or the local fire department.
-
Prevent Spread: If it is safe to do so, prevent the spill from entering drains or waterways.[4][7][12][13]
IV. Proper Disposal Protocol
Chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Therefore, this compound must not be disposed of in regular trash or down the sanitary sewer.[15]
Here is a step-by-step guide for its proper disposal:
Step 1: Waste Characterization and Segregation
-
This compound should be treated as hazardous chemical waste.
-
It is crucial to segregate this waste from other waste streams to avoid incompatible chemical reactions.[16] For instance, it should be kept away from strong oxidizing agents and strong acids.[12]
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[15]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15] Abbreviations are not permissible.[15]
-
The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[15]
Step 3: Accumulation and Storage
-
Waste containers should be kept in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[16]
-
This area must be under the direct supervision of laboratory personnel.[14]
-
The container must be kept tightly closed except when adding waste.[4][5][12]
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[14]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[15]
-
Your institution will then work with a licensed professional waste disposal service for the final treatment and disposal, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7]
Disposal Decision Workflow
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Personal protective equipment for handling 4-(BOC-Amino)-1-isopentylpiperidine
An In-Depth Guide to Personal Protective Equipment and Safe Handling of 4-(BOC-Amino)-1-isopentylpiperidine
For the modern researcher, ensuring a robust safety culture is not merely a procedural formality; it is the bedrock upon which reliable and reproducible science is built. The compound this compound, while a valuable building block in medicinal chemistry and drug development, requires a nuanced understanding of its potential hazards to ensure safe handling. This guide provides a comprehensive operational framework for its use, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.
Hazard Assessment: A Proactive Approach
-
Piperidine Core: The foundational hazard stems from the piperidine ring. Piperidine itself is a flammable liquid and is classified as toxic and corrosive.[1][2] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][3] Therefore, it is prudent to assume that this compound may share these corrosive and toxic properties.
-
BOC-Amino Group: The tert-butoxycarbonyl (BOC) group is a common amine protecting group, generally stable under many conditions.[4] However, its presence implies that deprotection, often using strong acids like trifluoroacetic acid (TFA), might be a subsequent step in a synthetic sequence.[5] Handling these strong acids introduces its own set of significant hazards. Furthermore, the presence of the amino group on the piperidine ring in the parent compound, 4-Amino-1-Boc-piperidine, is associated with skin and serious eye irritation, and may cause respiratory irritation.[6][7]
-
Isopentyl Group: The N-isopentyl group increases the molecule's lipophilicity and molecular weight, likely rendering it a solid or a less volatile liquid than piperidine. While this may reduce the inhalation hazard compared to piperidine, it does not eliminate the risks associated with skin contact and ingestion.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | Associated Structural Moiety | Potential Effects | Source |
| Acute Toxicity / Corrosivity | Piperidine Ring | Harmful if swallowed; Toxic in contact with skin or if inhaled; Causes severe skin burns and eye damage. | [1][6] |
| Skin & Eye Irritation | Aminopiperidine | Causes skin irritation and serious eye damage/irritation. | [6][7] |
| Respiratory Irritation | Aminopiperidine | May cause respiratory tract irritation. | [6][7] |
| Flammability | Piperidine Ring | Assumed to be combustible, though likely less flammable than piperidine itself. | [2][3] |
The Hierarchy of Controls: Engineering First
Before any personal protective equipment is considered, the primary defense against chemical exposure is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect from residual risks that cannot be eliminated by engineering controls. The selection of PPE must be tailored to the specific task being performed.
Table 2: Task-Specific PPE Requirements
| Task | Minimum PPE Requirement |
| Weighing & Transfer (Solid) | Safety glasses with side shields, nitrile or butyl rubber gloves, lab coat. |
| Solution Preparation & Reaction Setup | Chemical splash goggles, nitrile or butyl rubber gloves, lab coat. A face shield is recommended for larger volumes (>100 mL).[10] |
| Reaction Workup & Purification | Chemical splash goggles, face shield, chemically resistant gloves (nitrile or butyl rubber), lab coat. |
| Handling Concentrated Acids (for deprotection) | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant apron over a lab coat. |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Safety Glasses: Must have side shields to protect against projectiles.
-
Chemical Splash Goggles: Required for any task involving liquids to protect against splashes from all angles.[10]
-
Face Shield: Should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of liquids or working with reactions under pressure.[10]
-
-
Skin Protection:
-
Gloves: Nitrile gloves are a common choice for general chemical resistance. For prolonged exposure or handling of piperidine-like substances, butyl rubber gloves offer superior protection.[1] Always check the manufacturer's compatibility chart. Gloves should be inspected for tears or holes before each use and removed promptly if contaminated, washing hands thoroughly afterward.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. It should be kept clean and replaced if significant contamination occurs.
-
-
Respiratory Protection:
-
Under normal conditions within a functioning fume hood, respiratory protection is not typically required.
-
In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] All personnel who may need to use a respirator must be properly fit-tested and trained.
-
Operational Plan: Step-by-Step Safe Handling
A. Preparation and Weighing:
-
Don the appropriate PPE (lab coat, gloves, safety glasses).
-
Perform all operations within a chemical fume hood.
-
To minimize static discharge, which can be an ignition source with flammable compounds, use non-sparking tools and ground metal containers when transferring large quantities.[2]
-
If the compound is a solid, handle it gently to avoid creating dust.[11]
-
Close the container tightly immediately after use.
B. Running the Reaction:
-
Ensure all glassware is free from cracks and defects.
-
Set up the reaction apparatus in the fume hood, ensuring it is secure.
-
Add reagents slowly and in a controlled manner.
-
If the reaction is exothermic, have a cooling bath ready.
-
Do not leave the reaction unattended without proper monitoring and safety measures in place.
Emergency and Disposal Protocols
A clear plan for emergencies and waste disposal is critical for a safe laboratory environment.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill:
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or involves flammable solvents, eliminate all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[1][12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[12]
-
Decontaminate the spill area. Report the spill to the appropriate environmental health and safety (EHS) office.[12]
-
Disposal Plan
Chemical waste containing this compound must be treated as hazardous.
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so. Keep it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[13]
-
Disposal: All chemical waste must be disposed of through a licensed professional waste disposal company.[1][12] Never pour this chemical down the drain or dispose of it in regular trash.[13]
Visual Workflows
Diagram 1: PPE Selection Decision Tree This diagram outlines the logical process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection based on laboratory task.
Diagram 2: Chemical Spill Response Workflow This diagram provides a step-by-step guide for responding to a chemical spill.
Caption: Step-by-step chemical spill response plan.
References
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: PIPERIDINE. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Unknown Source. Chemical Waste Name or Mixtures. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
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Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
